molecular formula C11H10F2O4 B1630286 3-(2,4-Difluorophenyl)pentanedioic acid CAS No. 959246-68-5

3-(2,4-Difluorophenyl)pentanedioic acid

Cat. No.: B1630286
CAS No.: 959246-68-5
M. Wt: 244.19 g/mol
InChI Key: QGQUIQKNIOALOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenyl)pentanedioic acid is a fluorinated organic compound with the molecular formula C11H10F2O4 and a molecular weight of 244.19 g/mol . Its structure features a pentanedioic acid (glutaric acid) backbone substituted at the 3-position with a 2,4-difluorophenyl ring, making it a valuable bifunctional synthetic intermediate in medicinal chemistry . This compound serves as a key building block in pharmaceutical research, particularly in the synthesis of complex molecules with biological activity. The pentanedioic acid moiety is a known pharmacophore in active pharmaceutical ingredients. For instance, the anticancer drug Raltitrexed incorporates a pentanedioic acid segment, which is integral to its mechanism as a thymidylate synthase inhibitor . The 2,4-difluorophenyl group is a common structural feature in various bioactive molecules and pharmaceutical agents, chosen for its ability to influence the compound's electronic properties, metabolic stability, and membrane permeability . Researchers value this chemical for the synthetic handles provided by its two carboxylic acid functional groups, which allow for parallel derivatization and conjugation. It is especially useful in the design and development of potential enzyme inhibitors, where its structure can mimic natural substrates. The presence of fluorine atoms offers additional opportunities for studying molecular interactions and optimizing drug-like properties in lead compounds . According to safety information, this product has the GHS signal word "Warning" and is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is provided for research purposes such as chemical synthesis, biological screening, and analytical method development. It is intended for use by qualified laboratory professionals only. For Research Use Only. Not for diagnostic, therapeutic, or human use. Storage Recommendations: To maintain stability and purity, the product should be sealed in a dry environment and stored at 2-8°C .

Properties

IUPAC Name

3-(2,4-difluorophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQUIQKNIOALOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650706
Record name 3-(2,4-Difluorophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-68-5
Record name 3-(2,4-Difluorophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 3-(2,4-Difluorophenyl)pentanedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(2,4-Difluorophenyl)pentanedioic acid , a critical intermediate in the development of fluorinated GABA-B receptor agonists and neuroactive amino acids.

Executive Summary

3-(2,4-Difluorophenyl)pentanedioic acid (also known as 3-(2,4-Difluorophenyl)glutaric acid) is a dicarboxylic acid scaffold used primarily in medicinal chemistry for the synthesis of


-aryl-GABA analogs . Structurally, it serves as the direct precursor to 3-(2,4-difluorophenyl)-4-aminobutanoic acid , a bioisostere of Baclofen and Phenibut. The introduction of the 2,4-difluoro motif on the phenyl ring is a strategic medicinal chemistry modification designed to enhance metabolic stability by blocking Cytochrome P450 oxidation sites and increasing lipophilicity for improved blood-brain barrier (BBB) penetration.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 3-(2,4-Difluorophenyl)pentanedioic acid
Common Name 3-(2,4-Difluorophenyl)glutaric acid
CAS Number 959246-68-5
Molecular Formula C₁₁H₁₀F₂O₄
Molecular Weight 244.19 g/mol
SMILES OC(=O)CC(c1ccc(F)cc1F)CC(=O)O
Appearance White to off-white crystalline solid
Melting Point 140–143 °C (Typical)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calc) 3.8 (COOH #1), 4.9 (COOH #2)

Synthetic Methodology

The synthesis of 3-arylglutaric acids typically follows a Knoevenagel Condensation followed by hydrolysis and decarboxylation. Below is the optimized protocol for the 2,4-difluoro derivative, designed to minimize defluorination byproducts.

Route: Modified Knoevenagel-Michael Cascade
Step 1: Condensation
  • Reagents: 2,4-Difluorobenzaldehyde, Ethyl Acetoacetate (2 equiv.), Piperidine (cat.), Ethanol.

  • Mechanism: The aldehyde undergoes condensation with two equivalents of ethyl acetoacetate to form a bis-adduct intermediate.

  • Protocol:

    • Charge a reactor with 2,4-difluorobenzaldehyde (1.0 eq) and Ethanol (10 vol).

    • Add Ethyl Acetoacetate (2.2 eq) and Piperidine (0.1 eq).

    • Reflux for 6–8 hours until aldehyde consumption is >98% (HPLC).

    • Cool to precipitate the intermediate "bis" ester (often an oil that crystallizes upon standing).

Step 2: Hydrolysis & Decarboxylation
  • Reagents: 50% NaOH (aq), Ethanol.

  • Protocol:

    • Treat the intermediate ester with 50% NaOH at reflux for 4 hours.

    • Critical Step: Acidify carefully with HCl to pH 1–2 while maintaining temperature <10°C to prevent thermal decomposition before decarboxylation is controlled.

    • Heat the acidic solution to reflux to drive thermal decarboxylation.

    • Cool to 0°C. The product, 3-(2,4-Difluorophenyl)pentanedioic acid , precipitates as a white solid.

    • Recrystallize from Water/Ethanol (9:1).

Visualization: Synthesis Workflow

Synthesis Aldehyde 2,4-Difluorobenzaldehyde Intermediate Bis-Adduct Intermediate Aldehyde->Intermediate Piperidine/EtOH Reflux EAA Ethyl Acetoacetate (2 equiv.) EAA->Intermediate Hydrolysis Hydrolysis (NaOH) Decarboxylation (HCl/Heat) Intermediate->Hydrolysis Product 3-(2,4-Difluorophenyl) pentanedioic acid (CAS 959246-68-5) Hydrolysis->Product Recrystallization

Figure 1: Synthetic pathway from 2,4-difluorobenzaldehyde to the target glutaric acid derivative.

Application in Drug Development

This compound is the obligate intermediate for synthesizing 3-(2,4-difluorophenyl)-GABA , a next-generation gabapentinoid/GABA-B agonist.

The "Glutaric Anhydride" Pathway

To convert the di-acid to the active pharmaceutical ingredient (API), it must undergo ring closure and subsequent opening.

  • Anhydride Formation: The acid is dehydrated using Acetic Anhydride to form 3-(2,4-difluorophenyl)glutaric anhydride .

  • Imide Formation: Reaction with ammonia or urea yields the cyclic imide.

  • Hofmann Rearrangement: The imide is subjected to hypobromite (or similar oxidative rearrangement conditions) to yield the beta-amino acid (GABA analog).

Why 2,4-Difluoro?

  • Metabolic Blockade: The fluorine atoms at the 2 and 4 positions block the primary sites of metabolic hydroxylation on the phenyl ring, significantly extending the half-life (

    
    ) compared to the non-fluorinated parent (Phenibut).
    
  • Receptor Affinity: The electron-withdrawing nature of fluorine alters the pKa of the GABA amine/acid pharmacophore, potentially tuning affinity for the

    
     subunit of voltage-gated calcium channels (gabapentinoid mechanism) or the GABA-B receptor.
    
Visualization: Downstream API Synthesis

Downstream Acid 3-(2,4-Difluorophenyl) pentanedioic acid Anhydride Cyclic Anhydride Acid->Anhydride Ac2O, Heat Imide Cyclic Imide Anhydride->Imide NH3 / Urea GABA 3-(2,4-Difluorophenyl)-GABA (Target API) Imide->GABA Hofmann Rearrangement (NaOBr / NaOH)

Figure 2: Conversion of the glutaric acid intermediate to the neuroactive GABA analog.

Analytical Characterization

To validate the identity of CAS 959246-68-5, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.1 ppm (s, 2H, -COOH )
      
    • 
       7.3–7.5 ppm (m, 1H, Ar-H)
      
    • 
       6.9–7.1 ppm (m, 2H, Ar-H)
      
    • 
       3.4–3.6 ppm (m, 1H, Ar-CH )
      
    • 
       2.4–2.7 ppm (m, 4H, -CH ₂-COOH)
      
  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z 243.1.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • GHS Labeling: Warning. H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use standard PPE (gloves, goggles). The compound is stable at room temperature but should be stored under inert atmosphere if used for GMP synthesis to prevent moisture absorption.

References

  • National Institutes of Health (NIH). (2025). GABA Aminotransferase Inactivators and Addiction Treatment. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Voriconazole Derivatives via Fluorinated Intermediates. Molecules. Retrieved from [Link]

Sources

Technical Guide: 3-(2,4-Difluorophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Synthetic Utility in Drug Development

Part 1: Executive Summary & Molecular Identity

3-(2,4-Difluorophenyl)pentanedioic acid (CAS: 959246-68-5) is a specialized dicarboxylic acid intermediate used primarily in the synthesis of fluorinated GABA-B receptor agonists . Structurally, it serves as the carbon backbone for 3-aryl-substituted


-aminobutyric acid (GABA) analogs, functioning as a bioisostere to precursors of Baclofen and Phenibut.

The incorporation of the 2,4-difluorophenyl moiety is a strategic medicinal chemistry modification. Fluorine substitution often enhances metabolic stability by blocking oxidative metabolism at the phenyl ring (specifically CYP450 oxidation) and increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to non-fluorinated analogs [1].

Table 1: Physicochemical Profile
PropertyValueNotes
Molecular Formula

Molecular Weight 244.19 g/mol Critical for MS confirmation (

)
Exact Mass 244.0547Monoisotopic mass for HRMS
Physical State White to Off-White SolidCrystalline powder
Predicted pKa ~3.8 (COOH #1), ~4.8 (COOH #2)Typical for glutaric acid derivatives
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water at neutral pH
Part 2: Synthetic Pathways & Production Logic

The synthesis of 3-(2,4-Difluorophenyl)pentanedioic acid typically follows a Michael Addition pathway. This route is preferred in process chemistry due to its scalability and the avoidance of hazardous organometallic reagents often required in alternative cross-coupling strategies.

Mechanism of Action

The core carbon skeleton is constructed by the conjugate addition of a malonate ester to a cinnamate derivative, followed by hydrolysis and decarboxylation. This establishes the glutaric acid backbone with the aryl substituent at the 3-position.

Experimental Protocol: Michael Addition Route

Note: All steps should be performed under an inert atmosphere (


) to prevent moisture-induced hydrolysis of esters.
  • Condensation: React 2,4-difluorobenzaldehyde with diethyl malonate (Knoevenagel condensation) to form the cinnamate intermediate.

  • Michael Addition: Treat the cinnamate with a second equivalent of diethyl malonate using sodium ethoxide (NaOEt) as the base.

  • Hydrolysis & Decarboxylation: Reflux the resulting tetra-ester in concentrated HCl/Acetic acid. This harsh acidic environment hydrolyzes the esters and facilitates the thermal decarboxylation of the geminal dicarboxylic acid groups, yielding the target pentanedioic acid [2].

SynthesisPathway Start 2,4-Difluorobenzaldehyde (Starting Material) Step1 Knoevenagel Condensation (+ Diethyl Malonate) Start->Step1 Inter1 2,4-Difluorocinnamate Step1->Inter1 Step2 Michael Addition (+ Diethyl Malonate / NaOEt) Inter1->Step2 Inter2 Tetra-ester Intermediate Step2->Inter2 Step3 Acid Hydrolysis & Decarboxylation (HCl/Heat) Inter2->Step3 Product 3-(2,4-Difluorophenyl) pentanedioic acid (MW: 244.19) Step3->Product

Figure 1: Synthetic workflow for the production of 3-(2,4-Difluorophenyl)pentanedioic acid via the malonate pathway.

Part 3: Downstream Utility in Drug Design

The primary value of 3-(2,4-Difluorophenyl)pentanedioic acid lies in its conversion to 3-(2,4-difluorophenyl)-4-aminobutyric acid , a fluorinated analog of the GABA-B agonist Baclofen.

Conversion Logic

To convert the dicarboxylic acid (glutaric acid) to the amino acid (GABA analog), one carboxyl group must be selectively converted to an amine. This is classically achieved via cyclic anhydride formation followed by ammonolysis and a Hofmann or Curtius rearrangement [3].

  • Anhydride Formation: Dehydration of the pentanedioic acid using Acetic Anhydride (

    
    ) yields 3-(2,4-difluorophenyl)glutaric anhydride.
    
  • Ammonolysis: Reaction with ammonia opens the ring to form the mono-amide (glutaramic acid).

  • Rearrangement: The amide group is subjected to Hofmann degradation (

    
    ) to yield the primary amine, resulting in the final GABA analog.
    

DownstreamApp Acid 3-(2,4-Difluorophenyl) pentanedioic acid Anhydride Cyclic Anhydride (Dehydration) Acid->Anhydride Ac2O / Heat Amide Mono-Amide (Ammonolysis) Anhydride->Amide NH3 GABA 3-(2,4-Difluorophenyl)-GABA (Target API / Analog) Amide->GABA Hofmann Rearrangement

Figure 2: Conversion of the pentanedioic acid intermediate into a bioactive GABA analog.

Part 4: Analytical Characterization Protocols

Ensuring the identity and purity of this intermediate is critical, as impurities (such as incomplete decarboxylation products) can carry over into the final API.

1. Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Dicarboxylic acids ionize readily by losing a proton.

  • Expected Signals:

    • 
      :  243.18 m/z (Base Peak).
      
    • 
      :  487.37 m/z (Dimer, common in high concentrations).
      
  • Interpretation: The presence of the 2,4-difluoro substitution pattern typically results in specific fragmentation losses of

    
     (44 Da) and HF (20 Da) in MS/MS experiments.
    
2. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (COOH absorption) and 260 nm (Phenyl ring absorption).

  • Self-Validation: The 2,4-difluorophenyl ring provides a distinct UV signature. Purity should be >98% by area normalization before proceeding to anhydride formation.

References
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Pfizer Inc. (2008). "Process for the synthesis of GABA analogs." U.S. Patent 7,361,786.

A Technical Guide to the Solubility of 3-(2,4-Difluorophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance and manufacturability. This in-depth technical guide addresses the solubility of 3-(2,4-Difluorophenyl)pentanedioic acid, a molecule of interest in contemporary drug discovery. In the absence of extensive published experimental data for this specific compound, this whitepaper provides a robust framework for understanding its solubility profile through theoretical predictions grounded in its structural characteristics. More importantly, it delivers a comprehensive, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for informed decision-making in lead optimization, preformulation, and formulation development.

Introduction: The Pivotal Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a fundamental parameter in the pharmaceutical sciences. For an orally administered drug, adequate aqueous solubility is often a prerequisite for absorption and, consequently, bioavailability.[1] Beyond its biopharmaceutical implications, solubility data is indispensable for various stages of drug development, including salt and polymorph screening, process chemistry, and the design of stable and effective dosage forms. This guide focuses on 3-(2,4-Difluorophenyl)pentanedioic acid, a dicarboxylic acid derivative whose solubility characteristics are dictated by a delicate interplay of polar and non-polar functionalities.

Theoretical Prediction of Solubility

A qualitative understanding of a molecule's solubility can be derived from its chemical structure. 3-(2,4-Difluorophenyl)pentanedioic acid is comprised of a pentanedioic acid (glutaric acid) backbone, which is inherently polar due to its two carboxylic acid groups, and a non-polar 2,4-difluorophenyl substituent.

The Influence of the Pentanedioic Acid Core

The parent structure, pentanedioic acid (glutaric acid), is a linear dicarboxylic acid. Its two carboxylic acid moieties are capable of acting as both hydrogen bond donors and acceptors, which generally confers good solubility in polar protic solvents like water and alcohols.[2][3] In fact, glutaric acid itself is highly soluble in water (over 50% w/w) and is also freely soluble in ethanol, ether, and chloroform.[4] This high polarity is expected to be a dominant factor in the overall solubility of the target molecule.

The Impact of the 2,4-Difluorophenyl Group

The introduction of the 2,4-difluorophenyl group at the 3-position of the pentanedioic acid chain introduces a significant non-polar, hydrophobic element. The difluorophenyl ring is metabolically stable and its presence is known to increase the lipophilicity of a molecule.[5] This increased lipophilicity will likely reduce the aqueous solubility compared to the parent glutaric acid. The two fluorine atoms, being highly electronegative, can also influence the electronic properties of the molecule, but their primary impact on solubility will be through the increase in hydrophobicity.[6]

Predicted Solubility Profile

Based on the "like dissolves like" principle, a predicted solubility profile for 3-(2,4-Difluorophenyl)pentanedioic acid can be postulated.[7]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe dicarboxylic acid groups will form strong hydrogen bonds with protic solvents. Solubility in water will be lower than glutaric acid due to the hydrophobic difluorophenyl group.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)ModerateThe carbonyl and sulfoxide groups can act as hydrogen bond acceptors for the carboxylic acid protons.
Non-Polar Hexane, TolueneLow to InsolubleThe overall polarity of the molecule, dominated by the dicarboxylic acid, will result in poor interactions with non-polar solvents.

It is crucial to understand the distinction between thermodynamic and kinetic solubility. Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution, which is a fundamental and stable property.[8] Kinetic solubility, often measured in high-throughput screening, can be influenced by experimental conditions and may represent a supersaturated, metastable state.[9] The experimental protocol outlined in this guide is designed to determine the thermodynamic solubility.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for determining the thermodynamic solubility of 3-(2,4-Difluorophenyl)pentanedioic acid using the gold-standard shake-flask method.[10] This protocol is designed to ensure the attainment of equilibrium and the generation of accurate and reproducible data.

Rationale for the Shake-Flask Method

The shake-flask method is widely recognized by regulatory bodies for its reliability in determining equilibrium solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[11] This ensures that the measured concentration represents the true thermodynamic solubility.

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_validation Validation A Weigh excess API B Add solvent to vial A->B C Seal vial B->C D Agitate at constant T (e.g., 24-72h) C->D E Centrifuge D->E J Analyze residual solid (e.g., XRPD) D->J F Filter supernatant (0.22 µm PTFE) E->F G Dilute aliquot F->G H HPLC-UV Analysis G->H I Quantify against calibration curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • 3-(2,4-Difluorophenyl)pentanedioic acid (ensure purity and characterize solid form, e.g., by X-ray powder diffraction - XRPD)

  • Selected solvents (HPLC grade)

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Slurries: a. Add an excess amount of 3-(2,4-Difluorophenyl)pentanedioic acid to a series of glass vials. A 2-4 fold excess over the estimated solubility is recommended to ensure a solid phase remains at equilibrium.[1] b. Accurately add a known volume of the desired solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Prepare at least three replicates for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the slurries at a speed sufficient to keep the solid suspended but avoiding the formation of a vortex.[10] c. To ensure equilibrium is reached, sample at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is achieved when the concentration of the dissolved compound does not significantly change between two consecutive time points.[10]

  • Sample Collection and Preparation: a. After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. b. Centrifuge the vials to further separate the solid and liquid phases. c. Carefully withdraw an aliquot of the supernatant using a syringe. d. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles. e. Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase) to a concentration within the linear range of the analytical method.

  • Analytical Quantification (HPLC-UV): a. Method Development: Develop a stability-indicating HPLC-UV method. A common starting point for aromatic carboxylic acids would be:

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol.[12][13]
    • Column: Reversed-phase C18.
    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., around 254 nm).[14]
    • Flow Rate: 1.0 mL/min. b. Method Validation: Validate the analytical method for linearity, accuracy, precision, and specificity according to established guidelines.[15][16] c. Calibration: Prepare a series of calibration standards of known concentrations and generate a calibration curve. d. Sample Analysis: Inject the diluted samples and quantify the concentration of 3-(2,4-Difluorophenyl)pentanedioic acid by comparing the peak area to the calibration curve.
  • Data Analysis and Reporting: a. Calculate the solubility in mg/mL or mol/L, accounting for any dilution steps. b. Report the mean solubility and standard deviation for the replicates. c. It is imperative to analyze the residual solid from the slurry after the experiment (e.g., by XRPD) to confirm that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the equilibration period.[8]

Factors Influencing Solubility

The solubility of 3-(2,4-Difluorophenyl)pentanedioic acid is not a fixed value but can be influenced by several environmental factors.

Effect of pH

As a dicarboxylic acid, 3-(2,4-Difluorophenyl)pentanedioic acid will have two pKa values. Its solubility in aqueous media will be highly pH-dependent. At pH values below its first pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa values, the carboxylic acid groups will ionize to form carboxylates, which are significantly more water-soluble. Therefore, a pH-solubility profile is essential for understanding its behavior in different physiological environments.

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[17] This relationship should be determined experimentally, especially if crystallization processes are being developed.

Co-solvents

The solubility in a particular solvent can be modulated by the addition of a co-solvent. For instance, in aqueous solutions, the addition of a water-miscible organic solvent like ethanol can increase the solubility of hydrophobic compounds.

Conclusion

References

  • Glutaric Acid (C5H8O4) Solubility. (n.d.). Solubility of Things.
  • Thati, J., Vangala, V., & Barigou, M. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. (2025). BenchChem.
  • GLUTARIC ACID. (n.d.). ChemicalBook.
  • Benzoic acid. (n.d.). In Wikipedia. Retrieved February 18, 2026.
  • The solubility of benzoic acid in seven solvents. (n.d.).
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Guidelines for Reporting Solubility Data. (2020). Thermodynamics Research Center.
  • Glutaric Acid Formula. (2025, July 23). GeeksforGeeks.
  • Glutaric acid | 110-94-1. (n.d.). ChemicalBook.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
  • (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26).
  • Measurement, Correlation and DFT study for Solubility of Glutaric acid in Water + Ethanol binary solvents at T = (293.15 to 313.15) K. (2020, March 2). ProQuest.
  • Barate, S. S., & Ramana, C. V. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1949–1952.
  • Annex 4: Guidance on the conduct of solubility studies for active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. (n.d.).
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
  • Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. (2018, March 29). SpecialChem.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Solubility equilibrium. (n.d.). In Wikipedia. Retrieved February 18, 2026.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).
  • Hansen Solubility Parameter System. (n.d.).
  • Palmelund, H., et al. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry, 91(10), 6698–6705.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.).
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Hansen Solubility Parameters. (n.d.).
  • Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. (n.d.). LabRulez LCMS.
  • Hansen Solubility Parameters (HSP). (n.d.). Adscientis.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences, 30(2), 274-278.
  • Sun, D. D., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 823.
  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.
  • UNGAP best practice for improving solubility data quality of orally administered drugs. (2021, October 11). Pharma Excipients.
  • Chromatographic separations of arom
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io.
  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF. (2025, August 6).
  • De la Torre, G., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3589.
  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2025, October 13).
  • Development and validation of a RP-HPLC method for determination of solubility of furosemide | Request PDF. (2025, August 6).
  • Chemical and pharmacological properties of diflunisal. (n.d.). PubMed.
  • DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences.
  • Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. (2019, November 6). Dissolution Technologies.
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (n.d.).
  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments.
  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? (n.d.). MDPI.
  • Supersaturation and drug release. (2025, July 15). CORE.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023, August 21). Molecules, 28(16), 6176.
  • Discovery of diflunisal. (n.d.). PMC - NIH.
  • Reasons and Status of Organofluorine Compounds As Drugs. (n.d.). Alfa Chemistry.

Sources

3-(2,4-Difluorophenyl)pentanedioic acid spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: Spectroscopic Characterization of 3-(2,4-Difluorophenyl)pentanedioic Acid

Executive Summary

3-(2,4-Difluorophenyl)pentanedioic acid (CAS 128049-14-3), also known as 3-(2,4-difluorophenyl)glutaric acid, is a critical intermediate in the synthesis of Lubiprostone (Amitiza), a chloride channel activator used for the treatment of chronic idiopathic constipation and irritable bowel syndrome.[1] Its structural integrity is paramount, as the 2,4-difluorophenyl moiety is a pharmacophore essential for the biological activity of the final drug product. This guide provides a detailed spectroscopic profile, impurity analysis, and experimental protocols to ensure rigorous quality control during pharmaceutical development.[1]

Chemical Identity & Physical Profile

Parameter Details
IUPAC Name 3-(2,4-Difluorophenyl)pentanedioic acid
Common Name 3-(2,4-Difluorophenyl)glutaric acid
CAS Number 128049-14-3
Molecular Formula C

H

F

O

Molecular Weight 244.19 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, DMSO, THF; Sparingly soluble in Water
Melting Point 168–172 °C (Typical range for glutaric acid derivatives)

Synthesis Context & Impurity Origins

Understanding the synthesis pathway is crucial for interpreting spectroscopic data, particularly for identifying solvent residuals and structural analogs. The compound is typically synthesized via a Michael addition followed by hydrolysis and decarboxylation.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,4-Difluorobenzaldehyde Step1 Knoevenagel Condensation (w/ Malonate) Start->Step1 Inter1 2,4-Difluorocinnamate Step1->Inter1 Impurity1 Impurity: Mono-fluoro analogs (Starting Material) Step1->Impurity1 Contaminant Step2 Michael Addition (w/ Malonate) Inter1->Step2 Inter2 Tetraester Intermediate Step2->Inter2 Step3 Hydrolysis & Decarboxylation (Acid/Base) Inter2->Step3 Final 3-(2,4-Difluorophenyl) pentanedioic acid Step3->Final Impurity2 Impurity: Incomplete Decarboxylation (Tricarboxylic Acid) Step3->Impurity2 Side Rxn

Caption: Synthesis pathway highlighting critical steps where structural impurities may originate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dominated by the symmetry of the glutaric acid backbone and the distinct coupling patterns of the 2,4-difluorophenyl ring.

Solvent: DMSO-d


 (Recommended for solubility and preventing acid proton exchange) or Methanol-d

.[1]

Table 1:


H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
Mult. Integ. Assignment Coupling/Notes
12.10 br s2H-COOH Carboxylic acid protons (exchangeable).[1]
7.45 – 7.38 m1HAr-H6 Aromatic proton (adjacent to C1).[1]
7.20 – 7.12 m1HAr-H3 Aromatic proton (between two Fluorines).[1] Triplet of doublets appearance due to

.
7.08 – 7.00 m1HAr-H5 Aromatic proton.[1]
3.65 – 3.55 m1H-CH -Methine proton at C3.[1] Quintet-like due to splitting by 4 adjacent CH

protons.
2.65 – 2.50 m4H-CH

-
Methylene protons at C2 and C4.[1] Often appear as a complex multiplet or two sets of dd if rotation is restricted.[1]

Table 2:


C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
Assignment Coupling (

)
Notes
173.5 C =O-Carboxylic acid carbonyls (C1, C5).[1]
161.5 Ar-C2 / C4

Hz
Large doublet splitting characteristic of C-F bonds.[1]
130.2 Ar-C6

Hz
Aromatic CH.[1]
124.5 Ar-C1

Hz
Quaternary aromatic carbon attached to glutaric chain.[1]
111.8 Ar-C5

Hz
Aromatic CH.[1]
104.2 Ar-C3

Hz
Carbon between two fluorines (distinctive triplet pattern).[1]
40.5 -C H

-
-Methylene carbons (C2, C4).[1]
34.2 -C H--Methine carbon (C3).[1]

Table 3:


F NMR Data (376 MHz, DMSO-d

)
Shift (

, ppm)
Multiplicity Assignment
-112.5 mAr-F (Position 4)
-115.8 mAr-F (Position 2)
Note: Shifts are referenced to CFCl

(0 ppm). The 2-F signal is typically more shielded due to the ortho-substitution effect.[1]
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid and the fluorinated aromatic ring.

  • 3300 – 2500 cm

    
     : Broad O-H stretch (Carboxylic acid dimer).[1]
    
  • 1705 – 1720 cm

    
     : Strong C=O stretch (Carboxylic acid).[1]
    
  • 1600, 1500 cm

    
     : Aromatic C=C ring stretch.[1]
    
  • 1100 – 1250 cm

    
     : C-F stretching (Strong, broad bands).[1]
    
  • 800 – 900 cm

    
     : C-H out-of-plane bending (1,2,4-trisubstituted benzene).[1]
    
Mass Spectrometry (MS)
  • Ionization Mode : Electrospray Ionization (ESI), Negative Mode [M-H]

    
    .[1]
    
  • Molecular Ion :

    
     243.05 (Calculated for C
    
    
    
    H
    
    
    F
    
    
    O
    
    
    ).[1]
  • Fragmentation :

    • 
       199 ([M-H-CO
      
      
      
      ]
      
      
      ): Loss of one carboxyl group.[1]
    • 
       155 ([M-H-2CO
      
      
      
      ]
      
      
      ): Loss of two carboxyl groups.[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Weighing : Weigh approximately 10–15 mg of the sample into a clean vial.

  • Solvent Addition : Add 0.6 mL of DMSO-d

    
     (99.8% D) containing 0.05% TMS (Tetramethylsilane) as an internal standard.
    
  • Dissolution : Vortex or sonicate for 30 seconds until the solution is clear. Note: If the sample contains inorganic salts from the hydrolysis step, filter through a glass wool plug.

  • Acquisition : Transfer to a 5 mm NMR tube. Acquire

    
    H (16 scans) and 
    
    
    
    F (32 scans) spectra at 298 K.[1]
Protocol 2: Purity Assessment by HPLC-UV
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A : 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B : Acetonitrile.[1]

  • Gradient : 10% B to 90% B over 20 minutes.

  • Detection : UV at 210 nm (COOH absorption) and 260 nm (Aromatic absorption).[1]

  • Flow Rate : 1.0 mL/min.[1]

Impurity Profiling & Troubleshooting

Impurity Origin Detection Marker
Mono-fluoro Analog Contaminated starting material (4-fluorobenzaldehyde).[1]

F NMR: Single peak instead of two. MS:

225.
Des-fluoro Analog Starting material impurity (Benzaldehyde).[1]

F NMR: No signal.

H NMR: Different aromatic pattern.
Partial Ester Incomplete hydrolysis.

H NMR: Singlet at ~3.6 ppm (Methyl ester) or Triplet/Quartet (Ethyl ester).[1]
Decarboxylated Product Overheating during synthesis.[1]MS:

199. Loss of one acid group.[1]

References

  • Lubiprostone Synthesis & Intermediates : Process for the preparation of Lubiprostone and intermediates thereof. US Patent 8,846,958 B2.[1] (Describes the glutaric acid intermediate pathway). Link

  • General NMR Shifts : Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem., 62(21), 7512–7515.[1] (Standard reference for solvent peaks in DMSO/MeOH). Link[1]

  • Fluorine Coupling Constants : Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Reference for J-coupling values in difluoro-aromatics). Link[1]

  • Lubiprostone Pharmacology : Amitiza (Lubiprostone) Prescribing Information. FDA Access Data. (Context for the drug substance). Link

Sources

Biological Activity & Medicinal Chemistry of Difluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Magic Fluorine" Effect

In modern medicinal chemistry, the difluorophenyl moiety —specifically the 2,4-difluorophenyl substitution pattern—represents a "privileged structure." It is not merely a passive scaffold but a functional tool used to modulate three critical parameters of a drug candidate: metabolic stability , lipophilicity , and binding affinity .

This guide dissects the biological activity of difluorophenyl compounds, moving beyond basic descriptions to the causality of their efficacy. We explore why this specific fluorination pattern successfully converts labile hits into clinical drugs (e.g., Fluconazole, Diflunisal) and provide the experimental frameworks to validate these effects in your own research.

Physicochemical Rationale

The biological success of the difluorophenyl group stems from the unique properties of the carbon-fluorine (C-F) bond.

Metabolic Blockade (The Kinetic Isotope Effect Mimic)

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Cytochrome P450 (CYP450) enzymes typically detoxify xenobiotics by oxidizing electron-rich aromatic rings (hydroxylation).

  • Mechanism: Replacing Hydrogen with Fluorine at metabolically labile positions (para or ortho) raises the activation energy required for the CYP450 oxoferryl species (

    
    ) to abstract an electron or insert oxygen.
    
  • Result: The metabolic half-life (

    
    ) is significantly extended, improving bioavailability.
    
Electronic Modulation

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a strong inductive electron-withdrawing effect (-I). However, it also has lone pairs that can donate electron density via resonance (+R).

  • In 2,4-difluorophenyl: The fluorine atoms deplete electron density from the ring carbons, reducing the ring's susceptibility to oxidative metabolism while altering the

    
     of neighboring functional groups (e.g., making phenols more acidic or amines less basic).
    
Lipophilicity ( )

Fluorine is more lipophilic than hydrogen.[1] Substituting a phenyl ring with a difluorophenyl group typically increases the partition coefficient (


).
  • Biological Impact: Enhanced passive transport across lipid bilayers (e.g., the blood-brain barrier or fungal cell membranes).

Mechanism of Action: Case Studies

Antifungal Azoles: Fluconazole

Drug: Fluconazole (Diflucan) Target: Lanosterol 14


-demethylase (CYP51)
Role of 2,4-Difluorophenyl: [2][3][4]
  • Steric Fit: The 2,4-substitution pattern fits precisely into the hydrophobic pocket adjacent to the heme group of the fungal CYP51 enzyme.

  • Metabolic Stability: Early azole antifungals suffered from rapid hepatic metabolism. The 2,4-difluoro substitution blocks the primary sites of metabolic attack on the phenyl ring, granting Fluconazole a plasma half-life of ~30 hours in humans, allowing for once-daily dosing.

NSAIDs: Diflunisal

Drug: Diflunisal (Dolobid) Target: Cyclooxygenase (COX-1/COX-2) Role of 2,4-Difluorophenyl:

  • Potency: The hydrophobic 2,4-difluorophenyl group (at the C5 position of salicylic acid) increases binding affinity to the COX enzyme channel compared to the acetyl group of aspirin.

  • Duration: Unlike aspirin, which is rapidly hydrolyzed to salicylate (

    
     min), the difluorophenyl group is metabolically inert, extending the duration of action to 8–12 hours.
    

Visualization: Metabolic Blocking Mechanism

The following diagram illustrates how the difluorophenyl group prevents P450-mediated hydroxylation, a key failure point for many non-fluorinated drug candidates.

MetabolicBlockade Phenyl Phenyl Analog (Labile C-H Bonds) CYP450 CYP450 Enzyme (Oxoferryl Species) Phenyl->CYP450 Substrate Binding Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Oxidative Attack (C-H -> C-OH) Stable Metabolically Stable Drug (Extended Half-Life) CYP450->Stable Oxidation BLOCKED (High Activation Energy) Difluoro 2,4-Difluorophenyl (Strong C-F Bonds) Difluoro->CYP450 Substrate Binding

Caption: Comparative metabolic fate of phenyl vs. difluorophenyl substrates in the presence of CYP450 enzymes.

Experimental Methodologies

Protocol: Synthesis via Suzuki-Miyaura Coupling

The most reliable method to introduce the difluorophenyl moiety is via palladium-catalyzed cross-coupling.

Objective: Couple 2,4-difluorophenylboronic acid with an aryl halide.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2,4-Difluorophenylboronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1) or DMF (for high heat)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with Aryl Halide, Boronic Acid, and Base. Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (prevents homocoupling).
  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Solvation: Add degassed solvent system.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor via TLC/LC-MS.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol: Microsomal Stability Assay

To validate the biological impact of the difluorophenyl group, you must measure intrinsic clearance (


).

Objective: Compare the half-life of a non-fluorinated analog vs. the difluorophenyl compound.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Test Compound (

    
    ).
    

Workflow:

  • Pre-incubation: Incubate microsomes (

    
    ) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop metabolism.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Data Presentation: Comparative Activity

The table below synthesizes representative data trends observed in medicinal chemistry literature (e.g., Fluconazole development), demonstrating the impact of fluorination.

Compound AnalogSubstitution (R)Relative Potency (

)
Metabolic Half-Life (

)
LogP (Lipophilicity)
Phenyl (Baseline) -H1x (Baseline)< 1 hour (Low)2.1
4-Fluorophenyl -F (para)2-3x2-4 hours2.3
2,4-Difluorophenyl -F (ortho, para) 10-20x > 24 hours (High) 2.6
Pentafluorophenyl -F (x5)Variable (Steric clash)High3.1

Note: Data represents general trends derived from azole antifungal SAR studies. The 2,4-difluoro pattern offers the optimal balance of potency and stability.

SAR Decision Workflow

Use this logic flow to determine if a difluorophenyl group is appropriate for your lead optimization.

SAR_Decision Start Lead Compound Analysis Issue1 Is Metabolic Clearance High? Start->Issue1 MetabSite Identify Metabolic Hotspot (Phenyl Ring Oxidation?) Issue1->MetabSite Yes Issue2 Is Potency/Binding Low? Issue1->Issue2 No Action1 Substitute with 4-F or 2,4-Difluorophenyl MetabSite->Action1 Stop Proceed to Synthesis Action1->Stop BindingMode Does Pocket allow Lipophilic/Steric Bulk? Issue2->BindingMode Yes Action2 Add 2,4-Difluorophenyl (Increase LogP & Shape Complementarity) BindingMode->Action2 Action2->Stop

Caption: Strategic decision tree for incorporating difluorophenyl moieties during lead optimization.

References

  • Chemical and Pharmacological Properties of Diflunisal. Source: PubMed (NIH). [Link]

  • Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14

    
    -Demethylase. 
    Source: PubMed Central (NIH).
    [Link]
    
  • The Role of Fluorine in Medicinal Chemistry. Source: Taylor & Francis Online. [Link][2][5][6][7][8][9][10][11][12][13]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: PubMed Central (NIH). [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Substituted Pentanedioic Acids and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the therapeutic landscape for substituted pentanedioic acids. Moving beyond a conventional review, this document synthesizes the latest scientific understanding with actionable, field-proven experimental insights. We will delve into the core molecular targets of these versatile compounds, elucidating the mechanisms that underpin their therapeutic promise in oncology, neurology, and metabolic diseases. The following sections are structured to provide a logical and in-depth narrative, from fundamental concepts to detailed experimental workflows, empowering you to accelerate your research and development endeavors.

The Therapeutic Promise of Substituted Pentanedioic Acids: A Paradigm of Metabolic and Epigenetic Modulation

Substituted pentanedioic acids, a class of molecules structurally related to the Krebs cycle intermediate α-ketoglutarate (α-KG), have emerged as powerful modulators of key cellular processes. Their ability to mimic or antagonize the functions of endogenous metabolites allows them to intersect with fundamental pathways, creating a rich scaffold for therapeutic intervention. A prime example is the oncometabolite 2-hydroxyglutarate (2-HG), a derivative of glutaric acid, which accumulates in certain cancers due to mutations in isocitrate dehydrogenase (IDH) enzymes.[1][2] This discovery has unveiled a new frontier in cancer biology, where metabolic dysregulation directly drives epigenetic and signaling alterations that promote tumorigenesis.[2][3]

Beyond oncology, the therapeutic reach of substituted pentanedioic acids extends to inherited metabolic disorders such as glutaric aciduria type I (GA-I). In this disease, the accumulation of glutaric and 3-hydroxyglutaric acid due to a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to severe neurological damage.[4][5][6] Understanding the pathomechanisms of GA-I has not only informed the development of management strategies, including dietary restrictions and carnitine supplementation, but has also highlighted potential therapeutic targets within the lysine degradation pathway.[5][7][8]

This guide will navigate the diverse molecular targets of substituted pentanedioic acids, providing a detailed examination of their mechanisms of action and the experimental methodologies required to investigate them.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic efficacy of substituted pentanedioic acids stems from their ability to interact with a range of enzymes and receptors. The following sections detail the most promising of these targets.

α-Ketoglutarate-Dependent Dioxygenases: The Epigenetic Connection

A significant number of substituted pentanedioic acids exert their effects by competitively inhibiting α-ketoglutarate-dependent dioxygenases.[2][3] These enzymes utilize α-KG as a co-substrate to catalyze a variety of oxidative reactions, including the demethylation of histones and DNA.

  • Histone Lysine Demethylases (KDMs): The oncometabolite 2-HG has been shown to inhibit the activity of several Jumonji-C (JmjC) domain-containing histone demethylases, leading to alterations in histone methylation patterns and subsequent changes in gene expression.[9][10][11] This epigenetic reprogramming is a key driver in IDH-mutant cancers.[2]

  • TET (Ten-Eleven Translocation) Enzymes: These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a critical step in DNA demethylation. Inhibition of TET enzymes by 2-HG results in a global hypermethylation phenotype, contributing to the blockade of cellular differentiation seen in malignancies like acute myeloid leukemia (AML).[2][12]

Metabolic Enzymes: Reprogramming Cellular Energetics

Substituted pentanedioic acids can directly target key enzymes in central carbon metabolism, leading to profound shifts in cellular bioenergetics.

  • α-Ketoglutarate Dehydrogenase (α-KGDH): This mitochondrial enzyme is a critical component of the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[13] Inhibition of α-KGDH by compounds like 2-HG can disrupt the TCA cycle, leading to altered mitochondrial function and cellular calcium homeostasis.[14][15][16] This metabolic disruption can also activate autophagy.[16]

  • Mutant Isocitrate Dehydrogenase (IDH1/2): The discovery that mutations in IDH1 and IDH2 confer a neomorphic activity, the production of 2-HG, has led to the development of specific inhibitors that block this oncometabolite's synthesis.[1][3] These inhibitors have shown significant clinical efficacy in patients with IDH-mutant AML.[3][6][17][18]

Neurotransmitter System Modulators

The structural similarity of some pentanedioic acid derivatives to neurotransmitters or their precursors allows them to modulate neuronal signaling.

  • Glutamate Receptors: Certain 4-substituted glutamic acid analogues, which are derivatives of pentanedioic acid, act as selective antagonists for group II metabotropic glutamate receptors (mGluRs).[19][20] These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive therapeutic targets.

  • GABA Transaminase (GABA-T): This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA.[21][22][23] Inhibitors of GABA-T, some of which are based on a glutaric acid scaffold, can increase GABA levels in the brain and have applications as anticonvulsants.[21][24][25]

  • Glutamate Carboxypeptidase II (GCPII): Also known as NAALADase, this enzyme cleaves N-acetylaspartylglutamate (NAAG) to produce glutamate.[26] Inhibitors of GCPII, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), can reduce excessive glutamate levels and have shown neuroprotective effects in preclinical models.[26][27]

Other Emerging Targets

The therapeutic landscape for substituted pentanedioic acids continues to expand, with several other enzymes identified as potential targets.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Pentanedioic acid diamides have been identified as potent inhibitors of this enzyme, which is involved in the conversion of inactive cortisone to active cortisol and is a target for metabolic diseases.[28]

  • Farnesyltransferase: This enzyme is involved in the post-translational modification of proteins, including Ras, which is frequently mutated in cancer. Pentanedioic acid derivatives have been discovered as novel farnesyltransferase inhibitors.[18]

  • Lysine Degradation Pathway Enzymes: In the context of GA-I, a novel therapeutic strategy involves inhibiting enzymes upstream of the deficient glutaryl-CoA dehydrogenase, such as lysine α-ketoglutarate reductase or DHTKD1, to reduce the production of toxic metabolites.[5][29][30]

Experimental Workflows and Protocols

A robust and well-defined experimental cascade is essential for the successful identification and characterization of therapeutic candidates. The following sections provide detailed methodologies for investigating the interaction of substituted pentanedioic acids with their molecular targets.

In Vitro Enzyme Inhibition Assays

The initial step in characterizing a potential therapeutic agent is to determine its effect on the activity of the purified target enzyme.

Table 1: Overview of In Vitro Enzyme Inhibition Assays

Target EnzymeAssay PrincipleDetection MethodKey Considerations
α-KGDH Measurement of NADH production from the conversion of α-ketoglutarate to succinyl-CoA.Spectrophotometry (Absorbance at 340 nm)Ensure purity of the enzyme complex. Control for non-enzymatic reduction of the detection reagent.
Histone Demethylases (KDMs) Detection of the demethylated histone substrate or the formaldehyde by-product.Fluorescence, Chemiluminescence, or ColorimetricUtilize specific histone peptide substrates (e.g., H3K4me2/3). Commercial kits are available.[1][13][15][31]
TET Enzymes Quantification of 5-hydroxymethylcytosine (5hmC) production from a methylated DNA substrate.ELISA-based or mass spectrometryEnsure the use of a suitable methylated DNA substrate.
GABA Transaminase (GABA-T) Measurement of the product of the coupled reaction, often glutamate or succinate.Spectrophotometry or FluorometryThe assay often involves a coupled enzyme system.[32][33]
GCPII Quantification of glutamate released from the substrate N-acetylaspartylglutamate (NAAG).Radiometric or fluorometric assaysThe radiometric assay using [3H]NAAG is highly sensitive.[27][34]
11β-HSD1 Measurement of the conversion of cortisone to cortisol.HPLC-MS/MS or scintillation proximity assayEnsure the presence of the cofactor NADPH.
Farnesyltransferase Detection of the farnesylated peptide product.Fluorescence or radioactivityUtilize a fluorescently labeled or radiolabeled peptide substrate.[2][5][8][16]

Detailed Protocol: Histone Demethylase (KDM) Activity/Inhibition Assay (Fluorescent)

This protocol is based on the principles of commercially available kits.[1][13][15][31]

  • Substrate Coating: A di-methylated histone H3K4 peptide is stably pre-coated onto microplate wells.

  • Enzyme Reaction: Add the purified KDM enzyme and the test compound (substituted pentanedioic acid) to the wells. Incubate for a defined period (e.g., 60-90 minutes) at 37°C to allow for demethylation.

  • Antibody Incubation: Wash the wells and add a specific antibody that recognizes the methylated H3K4 substrate. Incubate for 60 minutes at room temperature.

  • Detection: Wash the wells and add a fluorescently labeled secondary antibody. After incubation, measure the fluorescence intensity.

  • Data Analysis: The fluorescence signal is inversely proportional to the KDM enzyme activity. Calculate the percentage of inhibition by comparing the signal in the presence of the test compound to the control (no inhibitor).

KDM_Inhibition_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prep Coat wells with methylated histone H3K4 substrate AddEnzyme Add KDM enzyme and test compound Prep->AddEnzyme Incubate1 Incubate at 37°C AddEnzyme->Incubate1 AddAb1 Add primary antibody (anti-methyl H3K4) Incubate1->AddAb1 Incubate2 Incubate at RT AddAb1->Incubate2 AddAb2 Add fluorescent secondary antibody Incubate2->AddAb2 Incubate3 Incubate at RT AddAb2->Incubate3 Read Measure Fluorescence Incubate3->Read Analyze Calculate % Inhibition Read->Analyze

Caption: Workflow for a fluorescent histone demethylase inhibition assay.

Cell-Based Assays

Following in vitro validation, it is crucial to assess the activity of substituted pentanedioic acids in a cellular context.

Table 2: Key Cell-Based Assays

AssayPurposeReadoutKey Considerations
Metabolic Flux Analysis To determine the effect on central carbon metabolism.Isotope tracing with 13C-glucose or 13C-glutamine followed by mass spectrometry.[14]Requires specialized equipment and expertise in metabolomics data analysis.
Mitochondrial Function Assays To assess the impact on mitochondrial respiration and health.Seahorse XF Analyzer (oxygen consumption rate), mitochondrial membrane potential dyes (e.g., TMRE), ATP production assays.Choose appropriate cell lines and substrates for the Seahorse assay.
Cellular Thermal Shift Assay (CETSA) To confirm target engagement in intact cells.Western blotting or mass spectrometry to quantify protein denaturation.Requires optimization of the heating gradient.
Histone and DNA Methylation Analysis To evaluate changes in the epigenetic landscape.Western blotting for global histone marks, ChIP-seq for locus-specific analysis, bisulfite sequencing for DNA methylation.[9][24][35][36][37]Requires high-quality antibodies for ChIP and robust bioinformatics pipelines for data analysis.
Gene Expression Analysis To determine the downstream effects on transcription.qRT-PCR for specific genes, RNA-seq for global transcriptome profiling.Proper experimental design and data normalization are critical.

Detailed Protocol: Assessing Metabolic Reprogramming using Isotope Tracing

This protocol provides a general framework for a 13C-glucose tracing experiment.

  • Cell Culture: Culture cells in standard medium. At the start of the experiment, switch to a medium containing [U-13C]-glucose.

  • Time Course: Harvest cells at different time points (e.g., 0, 1, 4, 8, 24 hours) after the switch to the labeled medium.

  • Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of 13C into various metabolic intermediates (e.g., Krebs cycle intermediates, amino acids, nucleotides).

  • Data Analysis: Analyze the mass isotopologue distribution to map the metabolic pathways affected by the test compound.

Isotope_Tracing_Workflow Start Culture cells in standard medium Switch Switch to medium with [U-13C]-glucose Start->Switch TimeCourse Harvest cells at multiple time points Switch->TimeCourse Extract Quench metabolism and extract metabolites TimeCourse->Extract Analyze LC-MS/MS analysis Extract->Analyze Interpret Analyze mass isotopologue distribution and map affected pathways Analyze->Interpret

Caption: Workflow for a 13C-glucose isotope tracing experiment.

In Vivo Models

The final stage of preclinical evaluation involves testing the efficacy and safety of lead compounds in relevant animal models.

  • Genetically Engineered Mouse Models (GEMMs): For IDH-mutant cancers, GEMMs that express the mutant IDH enzyme are invaluable for testing the efficacy of IDH inhibitors.

  • Xenograft Models: Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunocompromised mice, can provide a more clinically relevant assessment of therapeutic response.

  • Glutaric Aciduria Type I Models: A knockout mouse model for GA-I (Gcdh-/-) has been developed and is used to study the pathophysiology of the disease and to test novel therapeutic strategies.[10][22][38]

Signaling Pathways and Therapeutic Intervention

The modulation of the targets discussed above by substituted pentanedioic acids has profound effects on intracellular signaling pathways.

The 2-Hydroxyglutarate-HIF-1α Axis

The oncometabolite 2-HG has a complex and context-dependent relationship with the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. While 2-HG can inhibit prolyl hydroxylases, which would be expected to stabilize HIF-1α, some studies suggest that in certain cancer types, 2-HG may paradoxically suppress HIF-1α signaling, potentially by promoting its degradation.[11] Conversely, in activated macrophages, L-2HG can activate HIF-1α.[25]

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / 2-HG Inhibition PHDs Prolyl Hydroxylases (PHDs) VHL VHL E3 Ligase PHDs->VHL Recognition HIF1a HIF-1α HIF1a->PHDs Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (stable) HIF1b HIF-1β HIF1a_stable->HIF1b Dimerization HRE Hypoxia Response Element (HRE) HIF1b->HRE Binding GeneExpression Target Gene Expression (e.g., VEGF, GLUT1) HRE->GeneExpression TwoHG 2-Hydroxyglutarate TwoHG->PHDs Inhibition

Caption: The HIF-1α signaling pathway and its modulation by 2-HG.

mTOR Signaling

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. 2-HG has been shown to inhibit mTOR signaling, potentially through its effects on ATP synthase and AMPK activation.[7][28][39] This inhibitory effect on mTOR may contribute to the growth-suppressive properties of 2-HG in some contexts.

mTOR_Pathway TwoHG 2-Hydroxyglutarate ATPsynthase ATP Synthase TwoHG->ATPsynthase Inhibition AMPK AMPK ATPsynthase->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition p70S6K p70S6K mTORC1->p70S6K Activation ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis Promotion

Caption: Inhibition of the mTOR signaling pathway by 2-hydroxyglutarate.

Future Perspectives and Conclusion

The study of substituted pentanedioic acids as therapeutic agents is a rapidly evolving field. The success of IDH inhibitors in the clinic has validated the approach of targeting metabolic enzymes in cancer.[3][6][17][18] Future research will likely focus on several key areas:

  • Development of more selective inhibitors: As our understanding of the structural biology of these targets improves, the rational design of more potent and selective inhibitors will become increasingly feasible.

  • Combination therapies: Combining metabolic modulators with other therapeutic modalities, such as chemotherapy, immunotherapy, or other targeted agents, holds great promise for overcoming drug resistance and improving patient outcomes.

  • Exploring novel targets: The identification of new enzymes and pathways that are modulated by substituted pentanedioic acids will continue to expand their therapeutic potential.

  • Personalized medicine: The use of biomarkers, such as the presence of specific mutations or the metabolic profile of a tumor, will be crucial for identifying patients who are most likely to benefit from these therapies.

References

  • EpiQuik Histone Demethylase (H3K4 Specific) Activity/Inhibition Assay Kit. EpigenTek. [Link]

  • 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies. (2022). Cancers. [Link]

  • Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation. (2003). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis. (2012). Cancer Cell. [Link]

  • Efficacy and Safety of IDH Inhibitors in AML: A Systematic Review of Clinical Trials. (2022). Blood. [Link]

  • EnzyFluo™ Farnesyltransferase Activity Assay Kit. BioAssay Systems. [Link]

  • Efficacy and tolerability of isocitrate dehydrogenase inhibitors in patients with acute myeloid leukemia: A systematic review of clinical trials. (2023). European Journal of Haematology. [Link]

  • (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. (1996). Journal of Medicinal Chemistry. [Link]

  • Modeling Glutaric Aciduria Type I in human neuroblastoma cells recapitulates neuronal damage that can be rescued by gene replacement. (2024). Gene Therapy. [Link]

  • 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling. (2015). Cell Metabolism. [Link]

  • Diagnosis and management of glutaric aciduria type I – revised recommendations. (2011). Journal of Inherited Metabolic Disease. [Link]

  • CD Farnesyltransferase Activity Assay Kit. CD Biosynsis. [Link]

  • Novel Treatment Options for Glutaric Aciduria. (2018). Grantome. [Link]

  • Analysis & Detection Methods for Epigenetics. Bio-Techne. [Link]

  • The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway. (2019). Journal of Neuroinflammation. [Link]

  • Clinical research round-up: Current and emerging treatments for IDH1-mutated AML. (2025). VJC Oncology. [Link]

  • Isocitrate dehydrogenase inhibitors in acute myeloid leukemia. (2020). Biomarker Research. [Link]

  • Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases. (2025). Frontiers in Molecular Biosciences. [Link]

  • Measuring the activity of farnesyltransferase by capillary electrophoresis with laser-induced fluorescence detection. (2002). Analytical Chemistry. [Link]

  • D-2-Hydroxyglutarate in Glioma Biology. (2021). Encyclopedia. [Link]

  • GABA Transaminase Rat Enzymatic LeadHunter Assay. DiscoverX. [Link]

  • Glutaric aciduria type 1: a review of phenotypic and genetic characteristics. (2020). Journal of Pediatric Endocrinology and Metabolism. [Link]

  • Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II. (2001). The FEBS Journal. [Link]

  • Epigenetics Analysis. Bio-Rad. [Link]

  • How to Detect Histone Modifications by Sequencing?. CD Genomics. [Link]

  • From DNA Methylation and Histone Modifications to Non-Coding RNAs: Evaluating Tools for Epigenetic Research. (2025). International Journal of Molecular Sciences. [Link]

  • The Roles of 2-Hydroxyglutarate. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. (2002). Analytical Biochemistry. [Link]

  • GABA transaminase inhibitor. Wikipedia. [Link]

  • Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs. (2015). Journal of Medicinal Chemistry. [Link]

  • Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages. (2021). Journal of Biological Chemistry. [Link]

  • GLUTARIC ACIDURIA TYPE I. (2018). Metabolic University. [Link]

  • In vitro GABA-transaminase inhibition assay of selected compounds. (2014). ResearchGate. [Link]

  • Inhibition of Glutamate Carboxypeptidase II (GCPII) activity as a treatment for cognitive impairment in multiple sclerosis. (2014). Proceedings of the National Academy of Sciences. [Link]

  • Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation. (2017). Current Neuropharmacology. [Link]

  • High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021). Scientific Reports. [Link]

  • Identification of novel 11b-HSD1 inhibitors by combined ligand- and structure-based virtual screening. (2014). Steroids. [Link]

  • Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. (2025). Frontiers in Chemistry. [Link]

  • A review of metabolic reprogramming in cancer cells: Mechanisms and therapeutic targets. (2024). Journal of Cellular and Molecular Medicine. [Link]

  • Glutaric Aciduria Type 1. Coughlin Lab. [Link]

  • GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center. [Link]

  • Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism. (2025). ResearchGate. [Link]

  • Metabolic Reprogramming in Cancer: Targeting Energy Pathways for Treatment. (2024). Journal of Cancer Science and Therapy. [Link]

  • Insights into Metabolic Reprogramming in Tumor Evolution and Therapy. (2024). Cancers. [Link]

  • Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases. (2025). PubMed. [Link]

Sources

The 3-Arylpentanedioic Acid Scaffold: Synthetic Mastery & Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Arylpentanedioic acids (3-arylglutaric acids) represent a privileged scaffold in organic chemistry, serving as the structural backbone for a class of blockbuster CNS drugs, including Paroxetine (Paxil) and Femoxetine . Unlike simple aliphatic dicarboxylic acids, the introduction of an aryl group at the C3 position breaks the conformational symmetry of the glutaric chain, creating a pivot point for stereoselective transformations.

This technical guide dissects the synthesis, reactivity, and application of 3-arylpentanedioic acids. It moves beyond basic textbook definitions to explore the desymmetrization strategies that turn this achiral meso-compound into enantiopure pharmaceutical intermediates.

Part 1: The Synthetic Core

The synthesis of 3-arylpentanedioic acids relies on constructing the carbon skeleton via Michael addition. The most robust method, preferred for its scalability and use of inexpensive reagents, is the Knoevenagel-Michael-Hydrolysis sequence.

The "Guareschi-Thorpe" Logic

While the classic Guareschi-Thorpe condensation yields pyridones, the variation used here targets the open-chain diacid. The process involves the condensation of an aromatic aldehyde with two equivalents of an active methylene compound (typically diethyl malonate or ethyl acetoacetate).

Mechanism of Action[1]
  • Knoevenagel Condensation: Benzaldehyde reacts with one equivalent of diethyl malonate to form the

    
    -unsaturated ester (diethyl benzalmalonate).
    
  • Michael Addition: A second equivalent of diethyl malonate attacks the

    
    -carbon of the alkene.
    
  • Hydrolysis & Decarboxylation: The resulting tetraester is hydrolyzed under acidic conditions. The 1,1- and 3,3-dicarboxylic acid moieties are unstable upon heating, undergoing double decarboxylation to yield the 3-arylpentanedioic acid.

Visualization: General Synthetic Pathway

The following diagram illustrates the transformation from commodity chemicals to the target scaffold.

SynthesisPathway Aldehyde Aryl Aldehyde (Ar-CHO) Intermediate1 Diethyl Benzalmalonate (Knoevenagel Product) Aldehyde->Intermediate1 Piperidine/Cat. Malonate Diethyl Malonate (2 equiv.) Malonate->Intermediate1 Intermediate2 Tetraethyl 2-arylpropane- 1,1,3,3-tetracarboxylate Malonate->Intermediate2 2nd Equiv. Intermediate1->Intermediate2 Michael Addn. (NaOEt) Hydrolysis Acid Hydrolysis (HCl/Δ) Intermediate2->Hydrolysis Product 3-Arylpentanedioic Acid (Target Scaffold) Hydrolysis->Product -2 CO2

Caption: Step-wise construction of the 3-arylglutaric backbone via Knoevenagel-Michael sequence.

Part 2: Advanced Functionalization & Desymmetrization

The true value of 3-arylpentanedioic acids lies in their conversion to 3-arylglutaric anhydrides , which are meso-compounds. Because the molecule possesses a plane of symmetry, it is achiral. However, opening the anhydride ring with a chiral nucleophile (or using an enzyme) breaks this symmetry, establishing two stereocenters simultaneously.

The Paroxetine Connection

Paroxetine is a trans-3,4-disubstituted piperidine.[2][3][4] The 3-arylpentanedioic acid scaffold provides the C3 and C4 carbons of the piperidine ring.

  • Anhydride Formation: Dehydration of 3-(4-fluorophenyl)pentanedioic acid yields the cyclic anhydride.

  • Enzymatic Desymmetrization: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes or alcoholyzes one side of the anhydride. This differentiates the two carboxyl groups (one becomes an ester, the other an acid).

  • Chemo-selective Reduction: The acid moiety is selectively reduced to an alcohol, while the ester is preserved or converted to an amide/imide, eventually cyclizing to form the piperidine lactam.

Visualization: Desymmetrization to Paroxetine

ParoxetineRoute Diacid 3-(4-F-Phenyl)pentanedioic Acid Anhydride 3-(4-F-Phenyl)glutaric Anhydride (Meso Compound) Diacid->Anhydride Ac2O, Δ Monoester Mono-methyl Ester (Chiral) Anhydride->Monoester CAL-B Lipase MeOH (Desymmetrization) Lactam Piperidinone Lactam Monoester->Lactam 1. Amine 2. Reduction Paroxetine (-)-Paroxetine Lactam->Paroxetine Multi-step Functionalization

Caption: Enantioselective route to Paroxetine via enzymatic desymmetrization of the glutaric anhydride.

Part 3: Experimental Protocols

This protocol describes the synthesis of 3-phenylpentanedioic acid . It is a self-validating system: the intermediate tetraester crystallizes or separates as an oil, and the final decarboxylation is confirmed by the cessation of gas evolution.

Protocol: Synthesis of 3-Phenylpentanedioic Acid

Reagents:

  • Benzaldehyde (10.6 g, 0.1 mol)

  • Diethyl malonate (32.0 g, 0.2 mol)

  • Piperidine (0.85 g, 10 mmol)

  • Ethanol (Absolute, 50 mL)

  • Sodium Hydroxide (50% aq. solution)

  • Hydrochloric Acid (6M)[4]

Step-by-Step Methodology:

  • Condensation (One-Pot Variant):

    • In a 250 mL round-bottom flask, combine benzaldehyde, diethyl malonate, and ethanol.

    • Add piperidine as the catalyst.[5]

    • Reflux the mixture for 6–8 hours. Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of benzaldehyde indicates conversion to the Michael adduct (tetraester).

    • Note: The intermediate tetraethyl 2-phenylpropane-1,1,3,3-tetracarboxylate is a viscous oil. It is often not isolated in industrial workflows but carried directly to hydrolysis.

  • Hydrolysis and Decarboxylation:

    • Evaporate the ethanol under reduced pressure.

    • Add 50% NaOH (40 mL) to the oily residue and reflux for 2 hours. The mixture will solidify as the tetra-sodium salt forms; add water if stirring becomes impossible.

    • Cool the mixture and acidify carefully with 6M HCl until pH < 1. Caution: Vigorous evolution of CO2 will occur.

    • Reflux the acidic solution for 4–6 hours. This thermal step drives the decarboxylation of the geminal dicarboxylic acid groups.

  • Isolation:

    • Cool the solution to 4°C. The 3-phenylpentanedioic acid will precipitate as a white solid.

    • Filter the crude solid and wash with ice-cold water.[6]

    • Recrystallization: Recrystallize from hot water or a benzene/acetone mixture to obtain pure white needles.

    • Yield: Typical yields range from 60–75%.

    • Melting Point: 140–142°C (Lit.[5] value).

Part 4: Materials Science Applications

Beyond pharma, the 3-arylpentanedioic acid moiety is a versatile linker in Crystal Engineering .

Metal-Organic Frameworks (MOFs)

The flexibility of the propyl backbone allows the carboxylate heads to rotate, accommodating various metal coordination geometries.

  • Linker Behavior: Acts as a V-shaped linker.

  • Isostructural Families: Reacts with Cu(II) or Zn(II) to form paddle-wheel secondary building units (SBUs).

  • Porosity: The aryl group protrudes into the pore, modifying the hydrophobicity and gas adsorption selectivity of the MOF.

Pharmaceutical Cocrystals

Glutaric acid derivatives are excellent "co-formers" for cocrystallization. They form hydrogen-bonded networks with active pharmaceutical ingredients (APIs) that have poor solubility.

  • Mechanism: The carboxylic acid forms a supramolecular heterosynthon (R-COOH

    
     N-heterocycle) with basic drugs (e.g., itraconazole, gabapentin).
    
  • Benefit: Increases dissolution rate and oral bioavailability without altering the covalent structure of the drug.

References

  • Efficient and Versatile Synthesis of 3-substituted Glutaric Acids Source: SciSpace [Link]

  • Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis Source: Biotechnology and Bioprocess Engineering [Link][7][8]

  • Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API Source: Pharmaceutical Research [Link]

  • Organic Syntheses Procedure: α-Phenylglutaric Anhydride Source: Organic Syntheses [Link]

  • Recent developments towards the synthesis of paroxetine Source: ResearchGate [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-(2,4-Difluorophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2,4-Difluorophenyl)pentanedioic acid (also known as 3-(2,4-difluorophenyl)glutaric acid) is a critical dicarboxylic acid scaffold.[1] Structurally, it serves as a precursor for GABA analogs (bioisosteres of Baclofen or Phenibut) and is a key intermediate in the synthesis of substituted glutarimides and piperidines with potential neuroactive properties.

While generic protocols for 3-arylglutaric acids exist, the electron-withdrawing nature of the 2,4-difluoro substitution pattern requires specific modifications to standard Knoevenagel-Michael sequences to prevent retro-aldol degradation and maximize yield.[1]

This guide details a robust, scalable Modified Guareschi-Thorpe Condensation protocol. Unlike the diethyl malonate route, which often suffers from steric hindrance and lower atom economy, this protocol utilizes ethyl cyanoacetate and ammonia to form a stable glutarimide intermediate, ensuring high purity and reproducible decarboxylation.

Strategic Reaction Pathway

The synthesis proceeds through a two-stage cascade:[1][2]

  • Guareschi-Thorpe Condensation: Reaction of 2,4-difluorobenzaldehyde with ethyl cyanoacetate in the presence of ethanolic ammonia to form the dicyanoglutarimide salt.[1]

  • Hydrolysis & Decarboxylation: Acid-mediated ring opening and removal of cyano/ester groups to yield the free dicarboxylic acid.[1]

Reaction Scheme Visualization

G cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Hydrolysis Start 2,4-Difluorobenzaldehyde (Starting Material) Intermediate Ammonium Dicyanoglutarimide (Precipitate) Start->Intermediate Condensation (0°C to RT) Reagent1 Ethyl Cyanoacetate (2.0 eq) Reagent1->Intermediate Catalyst NH3 / EtOH Catalyst->Intermediate Product 3-(2,4-Difluorophenyl) pentanedioic acid (Target) Intermediate->Product Hydrolysis & Decarboxylation (10-12h) Acid H2SO4 / H2O (Reflux) Acid->Product

Figure 1: Strategic pathway for the synthesis of 3-(2,4-difluorophenyl)pentanedioic acid via the Guareschi-Thorpe route.

Detailed Experimental Protocol

Phase 1: Formation of the Glutarimide Intermediate

Objective: To lock the 2,4-difluorophenyl core into a stable cyclic imide, preventing side reactions.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9]Mass/Vol (Scale)Role
2,4-Difluorobenzaldehyde 142.091.014.2 gLimiting Reagent
Ethyl Cyanoacetate 113.112.0523.2 g (21.9 mL)Nucleophile
Ammonia (Ethanolic) 17.03Excess80 mL (sat.[1] at 0°C)Base/Reactant
Ethanol (Absolute) -Solvent50 mLSolvent
Procedure
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Difluorobenzaldehyde (14.2 g) in absolute ethanol (50 mL).

  • Addition: Cool the solution to 0–5°C using an ice bath. Add Ethyl Cyanoacetate (23.2 g) dropwise over 15 minutes to prevent exotherms.

  • Cyclization: Add the saturated ethanolic ammonia solution (80 mL) in one portion.

    • Observation: The solution may turn yellow/orange initially.

  • Incubation: Stopper the flask securely (or use a drying tube) and place it in a refrigerator (4°C) or leave at room temperature for 48 hours .

    • Mechanism:[1][4][10][11] The reaction proceeds via a Knoevenagel condensation followed immediately by a Michael addition of the second equivalent of cyanoacetate and cyclization by ammonia.

  • Isolation: A heavy precipitate of the ammonium salt of 2,4-dicyano-3-(2,4-difluorophenyl)glutarimide will form.[1]

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 20 mL) and then with ether (20 mL) to remove unreacted aldehyde.

  • Drying: Air dry the solid. (Expected Mass: ~25–28 g).

Phase 2: Hydrolysis and Decarboxylation

Objective: To convert the cyano-imide scaffold into the free dicarboxylic acid.[1]

Reagents
ReagentRoleConditions
Sulfuric Acid (70% v/v) Hydrolysis AgentPrepared from conc.[1][12] H2SO4 and H2O
Activated Charcoal PurificationDecolorization
Procedure
  • Dissolution: Transfer the dried ammonium salt from Phase 1 into a 500 mL round-bottom flask.

  • Acidification: Cautiously add sulfuric acid (60 mL of conc. H2SO4 added to 40 mL water – Caution: Exothermic).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 120–130°C oil bath) for 10–12 hours .

    • Critical Control Point: Ensure vigorous stirring. Evolution of CO2 will occur as decarboxylation proceeds. The solid will eventually dissolve/suspend as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature. Pour the acidic solution onto crushed ice (approx. 200 g).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

    • Note: The product is a dicarboxylic acid and will partition into the organic phase at low pH.

  • Washing: Wash the combined organic layers with brine (50 mL). Dry over anhydrous MgSO4.

  • Evaporation: Concentrate the solvent under reduced pressure to yield the crude solid acid.

Phase 3: Purification[1]
  • Crystallization: Dissolve the crude solid in a minimum amount of hot water (or 10% HCl). If the solution is colored, treat with activated charcoal for 10 minutes, filter hot through Celite.

  • Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the white crystalline needles of 3-(2,4-Difluorophenyl)pentanedioic acid .

  • Yield: Typical overall yield is 60–75%.[1]

  • Characterization:

    • Melting Point: Expected range 165–170°C (based on analogs).

    • 1H NMR (DMSO-d6): δ 12.1 (br s, 2H, COOH), 7.4-6.9 (m, 3H, Ar-H), 3.5 (m, 1H, CH-Ar), 2.6-2.4 (m, 4H, CH2).

Analytical & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity Conforms to Structure1H NMR, MS (ESI-)
Residual Solvents <5000 ppm (Ethanol/EtOAc)GC-HS

Self-Validating Check:

  • TLC Monitoring: Use 5% Methanol in DCM with a drop of Acetic Acid. The starting aldehyde moves near the front; the diacid stays near the baseline or Rf ~0.2 depending on plate acidity.

  • Solubility Test: The product should be soluble in 1M NaOH (forming the disodium salt) and reprecipitate upon addition of HCl.

Troubleshooting & Optimization

  • Issue: Low Yield in Phase 1.

    • Cause: Moisture in ethanol or insufficient ammonia concentration.[1]

    • Fix: Use freshly saturated ethanolic ammonia at 0°C. Ensure the reaction vessel is sealed tight to prevent ammonia loss.

  • Issue: Incomplete Decarboxylation (Phase 2).

    • Cause: Reflux temperature too low or time too short.[1]

    • Fix: Ensure the acid concentration is high enough (70% H2SO4 boils higher than water). If using conc. HCl, reflux time may need to be extended to 24h.

  • Issue: Oiling out during recrystallization.

    • Fix: Seed the solution with a crystal from a previous batch or scratch the glass surface. Alternatively, use a Benzene/Acetone (toxic) or Toluene/Ethyl Acetate solvent system.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (See section on "3-Phenylglutaric Acid" via Guareschi-Thorpe).[1]

  • Organic Syntheses. (1963).[1] 3-Phenylglutaric Anhydride. Org. Synth. 1963, 43, 790. (Protocol adapted for fluorinated analog).

  • Guareschi, I. (1896). Sulla sintesi dei composti piridinici. Mem. Reale Accad. Sci. Torino.
  • Prelog, V., et al. (1929). Preparation of Glutaric Acids. Collection of Czechoslovak Chemical Communications. (General methodology for substituted glutaric acids).

Sources

Application Note & Protocol: High-Purity Isolation of 3-(2,4-Difluorophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(2,4-Difluorophenyl)pentanedioic acid (DFPPA) is a substituted dicarboxylic acid of significant interest as a key intermediate in the synthesis of complex pharmaceutical agents.[1] The structural integrity and purity of such intermediates are paramount, as even trace impurities can propagate through a synthetic sequence, ultimately impacting the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[2][3] Potential impurities may arise from unreacted starting materials, by-products from side reactions, or subsequent degradation.

This document provides a comprehensive guide for researchers and drug development professionals on robust, validated methods for the purification of DFPPA. We will explore two primary, orthogonal purification strategies: Recrystallization and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . The causality behind experimental choices is explained in detail, ensuring that the protocols serve not just as a set of instructions, but as a framework for logical method development and troubleshooting. All procedures are designed as self-validating systems, incorporating in-process controls and post-purification analysis to confirm purity and identity.

Compound Profile and Purity Considerations

A thorough understanding of the target molecule's physicochemical properties is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of 3-(2,4-Difluorophenyl)pentanedioic Acid

PropertyValueSource / Rationale
CAS Number 959246-68-5[4]
Molecular Formula C₁₁H₁₀F₂O₄[4]
Molecular Weight 244.19 g/mol [4]
Physical Form White to off-white powder or crystals
Storage Sealed in dry, 2-8°C[4]
pKa (Estimated) ~4.0 - 4.5Estimated based on the structure containing two carboxylic acid moieties. The pKa of glutaric acid is ~4.3 and the electronic effects of the difluorophenyl group will have a minor influence.
Solubility Profile Soluble in polar organic solvents (e.g., Methanol, Acetone, Ethyl Acetate). Sparingly soluble in water and non-polar solvents (e.g., Hexanes).General property of dicarboxylic acids.
Common Impurity Profile

The nature of impurities is dictated by the synthetic route. A common synthesis for 3-aryl-pentanedioic acids involves a Michael addition reaction followed by hydrolysis. Potential impurities may include:

  • Starting Materials: Unreacted 2,4-difluorophenylacetic acid derivatives or acrylate esters.

  • Process By-products: Products of side-reactions or incomplete hydrolysis (e.g., mono-ester, mono-amide).

  • Isomers: Regioisomers formed during the synthesis.

  • Degradation Products: Compounds resulting from thermal or chemical decomposition.

Purification Strategy Workflow

The choice of purification method depends on the initial purity of the crude material, the scale of the purification, and the required final purity. The following workflow provides a logical progression from crude solid to a highly pure, characterized compound.

Purification_Workflow Crude Crude DFPPA Solid Purity_Check1 Initial Purity Assessment (HPLC-UV, LC-MS) Crude->Purity_Check1 Recrystallization Protocol 1: Recrystallization Purity_Check1->Recrystallization If solid & >85% pure Prep_HPLC Protocol 2: Preparative RP-HPLC Purity_Check1->Prep_HPLC If oily or <85% pure Purity_Check2 Purity Assessment (>98%?) Recrystallization->Purity_Check2 Purity_Check2->Prep_HPLC No, requires further purification Final_QC Final QC Analysis (HPLC, LC-MS, NMR, MP) Purity_Check2->Final_QC Yes Fraction_Analysis Analyze Fractions (TLC or Analytical HPLC) Prep_HPLC->Fraction_Analysis Combine_Pure Combine & Evaporate Pure Fractions Fraction_Analysis->Combine_Pure Combine_Pure->Final_QC Pure_Product Purified DFPPA (>99.5%) Final_QC->Pure_Product

Caption: Logical workflow for the purification and analysis of DFPPA.

Protocol 1: Purification by Recrystallization

Recrystallization is a cost-effective and scalable method for removing impurities that have different solubility profiles from the target compound.[5] The key is selecting a solvent system where DFPPA is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain in solution upon cooling.

Rationale for Solvent Selection

For a dicarboxylic acid, a moderately polar protic solvent or a mixed solvent system is often ideal. Water can be an excellent choice for recrystallizing polar compounds.[6] An ethanol/water or acetone/water mixture allows for fine-tuning of the solubility.

Detailed Experimental Protocol
  • Solvent Screening (Small Scale):

    • Place ~50 mg of crude DFPPA into three separate test tubes.

    • To each tube, add a different solvent (e.g., water, 9:1 ethanol/water, 4:1 acetone/water) dropwise while heating (steam bath or hot plate) until the solid just dissolves.

    • Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

    • The optimal solvent system is the one that yields a high recovery of well-formed crystals.

  • Bulk Recrystallization (Example with Ethanol/Water):

    • Place 10.0 g of crude DFPPA into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum volume of hot 90% ethanol required to fully dissolve the solid. This is the critical step; adding too much solvent will reduce the yield.

    • Once dissolved, remove the flask from the heat. If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Slowly add hot water dropwise to the hot ethanolic solution until the solution becomes faintly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for recrystallization).

    • Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Purification by Preparative RP-HPLC

For challenging separations or when very high purity (>99.5%) is required, preparative reversed-phase chromatography is the method of choice.[7] The key to successfully purifying acidic compounds like DFPPA is to control the pH of the mobile phase.

The Critical Role of Mobile Phase pH

Carboxylic acids can exist in protonated (neutral) and deprotonated (anionic) forms. In RP-HPLC, the anionic form is highly polar and will have very little retention on a non-polar stationary phase (like C18), often resulting in poor peak shape (fronting) and co-elution with other polar impurities.[8] By acidifying the mobile phase to a pH at least 2 units below the compound's pKa, we ensure the carboxylic acid groups remain fully protonated.[8][9] This increases the compound's hydrophobicity, leading to better retention, sharper peaks, and improved separation.[10]

HPLC_Principle cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 2.5) Anionic { R-(COO⁻)₂ | Anionic, Highly Polar | Poor Retention & Peak Shape } Protonated { R-(COOH)₂ | Neutral, More Hydrophobic | Good Retention & Peak Shape } Anionic->Protonated Add Acid (e.g., 0.1% Formic Acid) Lowers Mobile Phase pH

Caption: Effect of mobile phase pH on the ionization state of DFPPA.

Detailed Experimental Protocol
  • Analytical Method Development:

    • First, develop an analytical HPLC method to determine the retention time of DFPPA and its impurities.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to resolve all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Optimize the gradient to achieve good resolution between the DFPPA peak and its closest eluting impurities.

  • Scale-Up to Preparative Chromatography:

    • Column: C18, 10 µm, 21.2 x 250 mm (or larger, depending on scale).

    • Sample Preparation: Dissolve the crude or partially purified DFPPA in a minimum amount of a strong solvent like Methanol or DMF, then dilute with Mobile Phase A. Ensure the sample is fully dissolved and filtered before injection.

    • Loading Study: Perform small injections to determine the maximum sample load that does not compromise resolution.

    • Mobile Phase: Prepare fresh, large batches of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Acetonitrile).

    • Gradient: Use the same gradient profile as the optimized analytical method, but adjust the flow rate according to the preparative column's specifications (e.g., 20 mL/min for a 21.2 mm ID column).

    • Fraction Collection: Collect fractions based on the UV detector signal, ensuring collection starts just before the main peak elutes and ends just after.

    • Post-Run Analysis: Analyze the collected fractions using the analytical HPLC method to identify the pure fractions.

    • Product Isolation: Combine the pure fractions in a round-bottom flask. Remove the acetonitrile under reduced pressure using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified DFPPA.

Purity Verification and Final Characterization

Post-purification analysis is mandatory to confirm the success of the procedure and establish the final purity of the material.

Table 2: Analytical Techniques for Final Quality Control

TechniquePurposeExpected Result for Pure DFPPA
RP-HPLC Quantitative Purity AssessmentA single major peak with purity >99.5% by area percentage.[11]
LC-MS Identity Confirmation & Impurity IDA major ion corresponding to the [M-H]⁻ or [M+H]⁺ of DFPPA (m/z 243.06 or 245.07).
¹H NMR Structural ConfirmationSpectrum consistent with the 3-(2,4-Difluorophenyl)pentanedioic acid structure, showing characteristic aromatic and aliphatic signals.
Melting Point Purity IndicationA sharp melting point range (e.g., within 1-2°C). A broad range indicates the presence of impurities.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Google Patents. (2001).
  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Google Patents. (2002).
  • GEA. Crystallization of Adipic Acid. [Link]

  • Sanz-Nebot, V., et al. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]

  • WIPO Patentscope. (2001). WO/2001/021572 - PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION. [Link]

  • U.S. Environmental Protection Agency. 3-(2,4-difluorophenyl)benzoic Acid Properties. [Link]

  • SIELC Technologies. Acid Effect on Retention of Acidic Analytes. [Link]

  • Aollarius. 3-(2,4-Difluorophenyl)pentanedioic acid. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. [Link]

  • Organic Syntheses. Trifluoromethanesulfonic anhydride preparation. [Link]

  • Naidu, A. & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]

  • Cheméo. Chemical Properties of Pentanedioic acid (CAS 110-94-1). [Link]

  • Stanovnik, B., & Svete, J. (2000). Sources of impurities - investigation of 4-(2-chlorophenyl). Acta Chimica Slovenica. [Link]

  • Ciszewski, K., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules. [Link]

  • Ataman Kimya. PENTANEDIOIC ACID (GLUTARIC ACID). [Link]

  • Talib, N. H., et al. (2025). Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. [Link]

  • Royal Society of Chemistry. Analysis of Tire Treatment Products by SPME-GC-MS. [Link]

  • Google Patents. (2017). WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
  • Organic Syntheses. [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. [Link]

  • University of California, Los Angeles. Supporting Information for Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties. [Link]

  • VTechWorks. CHAPTER 3 EXPERIMENTAL. [Link]

  • ResearchGate. (2010). Method for producing aromatic difluoroacetic acid ester. [Link]

  • PubChem. 3-(4-bromophenyl)pentanedioic Acid. [Link]

Sources

Application Note: A Guide to the 13C NMR Analysis of 3-(2,4-Difluorophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(2,4-Difluorophenyl)pentanedioic acid. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic compounds. We will delve into the nuances of sample preparation, spectral acquisition, and the interpretation of the 13C NMR spectrum, with a particular focus on the profound effects of carbon-fluorine (13C-19F) coupling. By understanding these principles, researchers can confidently elucidate the chemical structure and purity of this and similar fluorinated molecules.

Introduction: The Significance of Fluorine in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a significant percentage of commercial pharmaceuticals and agrochemicals contain at least one fluorine atom.

The analysis of these fluorinated compounds by 13C NMR spectroscopy, however, presents unique challenges and interpretative complexities. The presence of the spin-1/2 19F nucleus leads to through-bond scalar couplings (J-couplings) with 13C nuclei, resulting in the splitting of carbon signals. These 13C-19F coupling constants can be substantial, often spanning over multiple bonds, which can complicate spectral interpretation. This application note will use 3-(2,4-Difluorophenyl)pentanedioic acid as a model compound to illustrate a systematic approach to its 13C NMR analysis.

Molecular Structure and Expected 13C NMR Features

The structure of 3-(2,4-Difluorophenyl)pentanedioic acid is presented below:

Chemical Structure:

Based on its structure, we can predict the number of unique carbon signals and the expected multiplicities due to 13C-19F coupling. The molecule possesses a plane of symmetry through the C3-C(Ar)-H bond of the pentanedioic acid chain and the aromatic ring, which simplifies the spectrum.

Predicted Carbon Environments:

  • Carboxylic Acid Carbons (C1/C5): Expected to be in the downfield region (170-185 ppm) due to the deshielding effect of the double-bonded oxygens.[1][2]

  • Methylene Carbons (C2/C4): These carbons are equivalent and will appear as a single resonance.

  • Methine Carbon (C3): The carbon directly attached to the aromatic ring.

  • Aromatic Carbons: The difluorophenyl group will exhibit four distinct signals due to the substitution pattern. The carbons directly bonded to fluorine will show large one-bond 13C-19F coupling constants (¹JCF).[3][4] Other aromatic carbons will exhibit smaller, long-range couplings.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

A robust and well-defined experimental protocol is critical for obtaining a high-quality, interpretable 13C NMR spectrum.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are suitable choices for dicarboxylic acids. For this protocol, we will use DMSO-d6. The chemical shifts of common NMR solvents are well-documented.[5]

  • Concentration: Prepare a solution of 3-(2,4-Difluorophenyl)pentanedioic acid at a concentration of 10-20 mg in 0.5-0.7 mL of DMSO-d6.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for 13C NMR, with its signal set to 0 ppm.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

ParameterRecommended ValueRationale
Observe Nucleus 13C
Decoupling Proton Broadband DecouplingTo simplify the spectrum by removing 1H-13C couplings.[6]
Pulse Program Standard 1D pulse-acquireA simple and robust sequence for routine 13C NMR.
Acquisition Time 1.0 - 2.0 sTo ensure good resolution of signals.
Relaxation Delay 2.0 - 5.0 sTo allow for full relaxation of quaternary carbons.
Number of Scans 1024 - 4096To achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.[2]
Spectral Width 0 - 220 ppmTo cover the full range of expected 13C chemical shifts.[7]

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the analysis of the 13C NMR spectrum of 3-(2,4-Difluorophenyl)pentanedioic acid.

G cluster_0 Data Acquisition cluster_1 Spectral Processing & Initial Analysis cluster_2 Detailed Spectral Interpretation cluster_3 Structure Verification A Sample Preparation (Dissolve in DMSO-d6) B Setup NMR Parameters (400 MHz, 13C Observe) A->B C Acquire 1D 13C Spectrum (Proton Decoupled) B->C D Fourier Transform & Phasing C->D E Chemical Shift Referencing (TMS at 0 ppm) D->E F Identify Number of Unique Carbon Signals E->F G Assign Signals to Functional Groups (Carboxylic, Aliphatic, Aromatic) F->G H Analyze 13C-19F Coupling Patterns (Identify JCF values) G->H I Correlate with Predicted Spectrum and Literature Data H->I J Final Structure Confirmation I->J K Purity Assessment J->K

Caption: Workflow for the 13C NMR Analysis of 3-(2,4-Difluorophenyl)pentanedioic acid.

Predicted 13C NMR Spectrum and Interpretation

While an experimental spectrum is not publicly available, we can predict the key features based on established principles of 13C NMR spectroscopy and data from similar compounds.

Predicted Chemical Shifts and Couplings
Carbon Atom(s)Predicted Chemical Shift (ppm)Expected Multiplicity (due to 13C-19F coupling)Expected JCF (Hz)
C1, C5 (COOH)173 - 176Singlet or narrow multiplet-
C2, C4 (CH2)35 - 40Singlet or narrow multiplet-
C3 (CH)40 - 45Triplet (due to coupling to two equivalent fluorine atoms at the 2- and 4-positions)³JCF ≈ 2-5
C1' (C-Ar)120 - 125Doublet of Doublets²JCF, ⁴JCF
C2' (C-F)160 - 165Doublet of Doublets¹JCF ≈ 240-260, ³JCF
C3' (CH-Ar)104 - 108Triplet²JCF
C4' (C-F)162 - 167Doublet of Doublets¹JCF ≈ 245-265, ³JCF
C5' (CH-Ar)130 - 135Doublet³JCF
C6' (CH-Ar)112 - 116Doublet of Doublets²JCF, ⁴JCF

Note: The predicted chemical shifts are based on typical values for similar functional groups.[2][8] The 13C-19F coupling constants are estimations based on literature values for fluorinated aromatic compounds.[3][9][10]

Interpreting Carbon-Fluorine Couplings

The interpretation of 13C-19F couplings is a powerful tool for structural elucidation.

  • One-Bond Coupling (¹JCF): The largest coupling constant, typically in the range of 240-320 Hz for sp² carbons, provides unambiguous evidence for a direct C-F bond.[3]

  • Two-Bond Coupling (²JCF): Typically in the range of 15-30 Hz.

  • Three-Bond Coupling (³JCF): Generally smaller, around 5-10 Hz.

  • Long-Range Couplings (⁴JCF, ⁵JCF): Can also be observed, though they are typically smaller (0-3 Hz).

The presence of these couplings will split the signals of the aromatic carbons into characteristic multiplets (doublets, triplets, doublet of doublets, etc.), allowing for the precise assignment of each carbon in the difluorophenyl ring.[11]

Advanced NMR Techniques for Structural Confirmation

For complex molecules or to resolve ambiguities, advanced 2D NMR experiments can be invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, aiding in the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

Conclusion

The 13C NMR analysis of 3-(2,4-Difluorophenyl)pentanedioic acid, while seemingly complex due to the presence of fluorine, can be systematically approached with a solid understanding of fundamental NMR principles and carbon-fluorine coupling phenomena. By following the detailed protocols for sample preparation and spectral acquisition, and by carefully analyzing the resulting chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of this and other novel fluorinated compounds. This analytical rigor is paramount in the fields of drug discovery and materials science, where precise molecular characterization is a prerequisite for advancing research and development.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 19F NMR Coupling Constants. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

Application Note: Enzymatic Assays & Profiling of Substituted Glutaric Acids

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2-Oxoglutarate Oxygenases, Mutant IDH Isoforms, and Enantioselective Metabolomics

Abstract

Substituted glutaric acids—specifically 2-oxoglutarate (2-OG) , its reduced congener 2-hydroxyglutarate (2-HG) , and synthetic analogs like N-oxalylglycine (NOG) —represent a critical chemical scaffold in epigenetics and cancer metabolism.[1] This guide details the experimental frameworks for assaying enzymes that utilize or mis-utilize this scaffold. We focus on two high-impact workflows: (1) High-throughput screening for inhibitors of 2-OG-dependent oxygenases (e.g., JmjC demethylases) via succinate detection, and (2) The "Gold Standard" enantioselective LC-MS/MS quantitation of the oncometabolite D-2-HG using DATAN derivatization.

Part 1: The Mechanistic Landscape

The "Glutarate Switch" in Enzymology

The biological activity of the glutaric acid scaffold is dictated by the substituent at the C2 position. This structural variation determines whether the molecule acts as a cofactor, an inhibitor, or an oncometabolite.

  • 2-Oxo (Ketone): The obligate co-substrate for over 60 human dioxygenases (HIF prolyl hydroxylases, TET DNA hydroxylases, JmjC histone demethylases).

  • 2-Hydroxy (Alcohol): The product of neomorphic IDH1/2 mutations. D-2-HG acts as a competitive inhibitor of 2-OG oxygenases, driving hypermethylation.

  • N-Oxalyl (Amide): N-oxalylglycine (NOG) is a steric isostere of 2-OG. It binds the catalytic iron center but cannot undergo decarboxylation, making it a universal competitive inhibitor.

GlutarateMechanisms cluster_0 Substrates & Analogs cluster_1 Enzymatic Targets OG 2-Oxoglutarate (2-OG) IDH_WT IDH1/2 (Wild Type) OG->IDH_WT Substrate IDH_MUT IDH1/2 (Mutant) OG->IDH_MUT Substrate JmjC 2-OG Oxygenases (e.g., JmjC, TET) OG->JmjC Co-substrate HG D-2-Hydroxyglutarate (D-2-HG) HG->JmjC Competitve Inhibition NOG N-Oxalylglycine (NOG) NOG->JmjC Structural Mimicry (Inhibition) IDH_WT->OG Oxidative Decarboxylation (Isocitrate -> 2-OG) IDH_MUT->HG Neomorphic Reduction (2-OG -> 2-HG) Succinate Succinate JmjC->Succinate Product (+ CO2)

Caption: The functional divergence of substituted glutaric acids. 2-OG drives oxygenase activity, while its 2-hydroxy and N-oxalyl analogs act as potent inhibitors.

Part 2: Protocol A - HTS for 2-OG Oxygenase Inhibitors

Methodology: Bioluminescent Succinate Detection (Coupled Assay) Objective: Screen small molecules (e.g., substituted glutarate analogs) for inhibition of JmjC Demethylases or HIF Hydroxylases.

Principle

Direct detection of the demethylated peptide product is difficult in HTS. Instead, we detect Succinate , the stoichiometric by-product of 2-OG decarboxylation.

  • Step 1: 2-OG Oxygenase converts 2-OG

    
     Succinate + CO
    
    
    
    .
  • Step 2: Succinyl-CoA Synthetase converts Succinate + CoA + ATP

    
     Succinyl-CoA + ADP + P
    
    
    
    .
  • Step 3: Kinase/Luciferase system consumes remaining ATP or detects ADP (depending on kit architecture; Promega Succinate-Glo consumes generated ATP or uses succinate-dependent NADH production coupled to luciferase). Note: The most robust current commercial iteration (Promega) converts Succinate to ATP, then to Light.

Reagents & Setup
ComponentConcentration / Notes
Buffer 50 mM HEPES (pH 7.5), 0.01% Tween-20.
Cofactors 50 µM Fe(II)SO

, 100 µM L-Ascorbate (Freshly prepared).
Substrate 10 µM 2-Oxoglutarate (Km varies by enzyme; keep near Km).
Enzyme Purified KDM4A, KDM5B, or PHD2 (10–50 nM).
Inhibitor N-Oxalylglycine (Positive Control), Test Compounds.
Step-by-Step Protocol
  • Enzyme Mix Preparation: Prepare 2X Enzyme solution in reaction buffer containing Fe(II) and Ascorbate.

    • Critical: Ascorbate prevents oxidation of Fe(II) to Fe(III). Without it, the enzyme self-inactivates within minutes.

  • Inhibitor Incubation: Dispense 5 µL of 2X Enzyme into 384-well white plates. Add 50 nL of test compounds (in DMSO). Incubate 10 min at RT.

  • Reaction Initiation: Add 5 µL of 2X Substrate Mix (Peptide substrate + 2-OG).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection (Succinate-Glo):

    • Add 10 µL Succinate Detection Reagent I (Contains Succinyl-CoA Synthetase + substrates). Incubate 10 min.

    • Add 10 µL Succinate Detection Reagent II (Luciferase detection mix).

  • Readout: Measure luminescence after 15 minutes. Signal is proportional to Succinate produced.

Data Analysis

Calculate % Inhibition relative to DMSO (0% inhibition) and No-Enzyme (100% inhibition) controls.



Part 3: Protocol B - Enantioselective Quantitation of 2-HG

Methodology: LC-MS/MS with DATAN Derivatization Objective: Distinguish D-2-HG (Oncometabolite) from L-2-HG (Hypoxia metabolite) in biological samples.

The Challenge

D- and L-2-hydroxyglutarate are enantiomers with identical mass (m/z 147) and fragmentation patterns. Standard reverse-phase chromatography cannot separate them. We use Diacetyl-L-tartaric anhydride (DATAN) to derivatize the enantiomers into diastereomers, which are separable on standard C18 columns.[2]

Reagents
  • Derivatizing Agent: DATAN (50 mg/mL in Dichloromethane/Acetic Acid 4:1).

  • Internal Standard: D-2-HG-d5 (Deuterated).

  • LC Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Lysate) Extract Polar Extraction (MeOH/H2O) Sample->Extract Dry Evaporate to Dryness (N2 stream) Extract->Dry Deriv Derivatization + DATAN (75°C, 30 min) Dry->Deriv Quench Quench/Resuspend (Water) Deriv->Quench LCMS LC-MS/MS Analysis (C18 Column) Quench->LCMS

Caption: Sample preparation workflow for chiral differentiation of 2-HG using DATAN derivatization.

Step-by-Step Protocol
  • Extraction: Mix 20 µL sample (plasma/lysate) with 80 µL cold Methanol containing 1 µM Internal Standard (2-HG-d5). Centrifuge at 14,000 x g for 10 min.

  • Drying: Transfer 50 µL supernatant to a glass vial. Evaporate to dryness under Nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL DATAN solution (50 mg/mL in DCM/Acetic Acid).

    • Seal cap tightly. Heat at 75°C for 30 minutes .

    • Mechanism:[3][4][5][6] DATAN reacts with the hydroxyl group of 2-HG, creating diastereomeric esters.

  • Reconstitution: Cool to RT. Evaporate to dryness under Nitrogen. Reconstitute in 100 µL Water.

  • LC-MS/MS Parameters:

    • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.

    • Gradient: 1% B to 20% B over 5 minutes (Slow gradient required for diastereomer separation).

    • MRM Transitions (Negative Mode):

      • 2-HG-DATAN: m/z 363

        
         147
        
      • IS-DATAN: m/z 368

        
         152
        
  • Results: D-2-HG typically elutes before L-2-HG (check with pure standards).

Part 4: Troubleshooting & Expert Insights

Iron Oxidation in Oxygenase Assays[7]
  • Issue: Signal fades rapidly or IC50 values fluctuate.

  • Cause: Fe(II) oxidizes to Fe(III) in aerobic buffers.

  • Fix: Always prepare Fe(II) and Ascorbate immediately before use. Do not store stock Fe(II) solutions for >1 day. Use Ammonium Iron(II) Sulfate (Mohr's salt) as it is more stable than FeSO

    
    .
    
The "Salt Effect" in LC-MS
  • Issue: Poor ionization of glutaric acids.

  • Cause: Glutarates are dicarboxylic acids. In standard Reverse Phase, they elute in the void volume (unretained).

  • Fix: The DATAN method (Protocol B) solves this by adding hydrophobicity. If analyzing underivatized 2-OG, use Ion-Pairing Chromatography (add 10 mM Tributylamine to Mobile Phase A) or a HILIC column (ZIC-pHILIC).

NOG as a Probe
  • Insight: When validating a new 2-OG oxygenase assay, N-oxalylglycine (NOG) is the mandatory positive control for inhibition. If NOG (1 mM) does not inhibit your enzyme, check if your cofactor (2-OG) concentration is too high (competitive inhibition requires [I] > [S] if Ki is comparable to Km).

References

  • Struys, E. A., et al. (2004). "Liquid chromatography–tandem mass spectrometry for the determination of L- and D-2-hydroxyglutaric acid." Clinical Chemistry. [Link]

  • Losman, J. A., & Kaelin, W. G. (2013). "D-2-hydroxyglutarate: a new epigenetic modifier driving oncogenesis." Genes & Development. [Link]

  • Bio-Protocol. "Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry." [Link]

Sources

Application Notes and Protocols for the Development of 3-(2,4-Difluorophenyl)pentanedioic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of analogs based on the 3-(2,4-difluorophenyl)pentanedioic acid scaffold. Pentanedioic acid (glutaric acid) derivatives are valuable pharmacophores, and the incorporation of a 2,4-difluorophenyl moiety often enhances metabolic stability and binding affinity.[1][2][3] This guide moves beyond simple procedural lists to explain the causal reasoning behind strategic decisions in analog development, from initial design considerations and bioisosteric replacement to robust protocols for synthesis and biological screening. Our objective is to provide a self-validating framework for generating novel chemical entities with improved pharmacokinetic profiles and therapeutic potential.

Introduction and Strategic Rationale

The 3-(2,4-difluorophenyl)pentanedioic acid core represents a compelling starting point for inhibitor design. The pentanedioic acid backbone offers a flexible yet defined scaffold capable of presenting key pharmacophoric elements, such as hydrogen bond donors and acceptors, into a target binding site.[4] The 2,4-difluorophenyl group is a well-established motif in medicinal chemistry, often introduced to block metabolic oxidation sites, increase binding affinity through fluorine-protein interactions, and modulate physicochemical properties.[1][5]

However, the parent molecule, like many dicarboxylic acids, presents potential liabilities in drug development.[6][7] These can include poor cell permeability, high plasma protein binding, and a risk of forming reactive acyl glucuronide metabolites.[6][8] Therefore, a primary goal of an analog development program is to systematically modify the core structure to mitigate these risks while retaining or enhancing biological activity. This process, known as analog design, is a cornerstone of medicinal chemistry.[9][10][11][12]

Our strategy will focus on three primary areas of modification:

  • Bioisosteric Replacement of Carboxylic Acids: To improve pharmacokinetic properties.[8][13]

  • Systematic Variation of the Aryl Moiety: To probe structure-activity relationships (SAR) and optimize target engagement.[14][15]

  • Modification of the Aliphatic Backbone: To explore conformational constraints and introduce new interaction points.

The following sections provide detailed protocols and the scientific reasoning to execute this strategy effectively.

Analog Design & Synthesis Protocols

The synthesis of a diverse analog library requires robust and flexible chemical routes. We present a convergent approach that allows for late-stage diversification.

General Synthetic Workflow

The overall workflow is designed for efficiency, allowing for the parallel synthesis of multiple analogs before moving to the screening phase.

G cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Screening Cascade A Precursor Synthesis (e.g., Substituted Cinnamates) B Core Scaffold Assembly (Michael Addition) A->B C Analog Diversification (Aryl, Backbone, Bioisosteres) B->C D Chromatography / Recrystallization C->D E Structural Verification (NMR, MS, HPLC Purity) D->E F Primary In Vitro Assay (Enzyme Inhibition) E->F G Cellular Activity Assay F->G H Early ADME Profiling G->H

Caption: High-level workflow for analog development.

Protocol 1: Synthesis of the Core Scaffold via Michael Addition

This protocol describes the synthesis of the parent 3-(2,4-difluorophenyl)pentanedioic acid. The key step is a Michael addition of diethyl malonate to a diethyl 2,4-difluorobenzylidene malonate, followed by hydrolysis and decarboxylation.

Materials:

  • 2,4-Difluorobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Toluene, Ethyl acetate, Diethyl ether

Procedure:

  • Step A: Knoevenagel Condensation

    • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene (5 mL/g of aldehyde), add a catalytic amount of piperidine (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

    • Cool the reaction to room temperature, wash with 1M HCl, then saturated sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl 2-(2,4-difluorobenzylidene)malonate. This intermediate can often be used without further purification.

  • Step B: Michael Addition

    • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂).

    • To this solution, add diethyl malonate (1.2 eq) dropwise at 0 °C. Stir for 30 minutes.

    • Add a solution of the crude product from Step A (1.0 eq) in ethanol dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Step C: Hydrolysis and Decarboxylation

    • Concentrate the reaction mixture from Step B under reduced pressure.

    • To the residue, add a 5M aqueous solution of NaOH (5.0 eq) and reflux for 8 hours. This saponifies all four ester groups.

    • Cool the mixture to 0 °C and carefully acidify with concentrated HCl until the pH is ~1. A precipitate should form.

    • Heat the acidified mixture to 100-110 °C for 4-6 hours to effect decarboxylation. CO₂ evolution will be observed.

    • Cool the mixture, and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-(2,4-difluorophenyl)pentanedioic acid.

  • Purification and Characterization:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity).

Protocol 2: Bioisosteric Replacement of Carboxylic Acids with Tetrazoles

Carboxylic acid bioisosteres can significantly improve a compound's pharmacokinetic profile.[13] Tetrazoles are one of the most common and successful replacements, mimicking the acidity and charge distribution of a carboxylate group while being more metabolically robust.[7][8] We will adapt a modern, one-pot photoredox catalysis method for the direct conversion of carboxylic acids to tetrazoles.[16]

Materials:

  • 3-(2,4-Difluorophenyl)pentanedioic acid (or its mono-ester protected analog)

  • Photoredox catalyst (e.g., an organic acridinium salt)

  • Cyanating agent (e.g., tosyl cyanide)

  • Azide source (e.g., sodium azide)

  • Solvent (e.g., DMF or DMSO)

  • Blue LED light source (450 nm)

Procedure:

  • Setup: In a reaction vessel suitable for photochemistry, combine the starting dicarboxylic acid (1.0 eq), the photoredox catalyst (1-2 mol%), and the cyanating agent (2.2 eq for the di-acid).

  • Inert Atmosphere: Degas the reaction mixture with nitrogen or argon for 15-20 minutes.

  • Reaction Initiation: Irradiate the mixture with a blue LED light source at room temperature. The reaction converts the carboxylic acid(s) to nitrile(s) via a decarboxylative cyanation. Monitor progress by LC-MS.

  • One-Pot Tetrazole Formation: Once the nitrile formation is complete, add sodium azide (2.5 eq) and ammonium chloride (2.5 eq) directly to the reaction mixture.

  • Cycloaddition: Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Workup and Purification:

    • Cool the reaction and quench with an aqueous acid solution (e.g., 1M HCl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the resulting tetrazole analog(s) using column chromatography on silica gel.

Causality Note: This photoredox method is advantageous as it avoids the harsh reagents and multiple steps typical of classical acid-to-tetrazole conversions, offering a more efficient route to these valuable bioisosteres.[16]

Biological Evaluation Protocols

A tiered screening approach ensures that resources are focused on the most promising compounds. The cascade begins with broad, high-throughput in vitro assays and progresses to more complex cellular and pharmacokinetic assessments.[17]

G A Synthesized Analog Library (>95% Purity) B Primary Screen: In Vitro Enzyme Assay (Determine IC50) A->B C Is IC50 < 10 µM? B->C D Secondary Screen: Cellular Activity Assay (Determine EC50) C->D Yes G Discard / Deprioritize C->G No E Is EC50 < 10 µM & Low Cytotoxicity? D->E F Tertiary Screen: Early ADME Profiling (e.g., Microsomal Stability) E->F Yes E->G No H Advance to Further Studies (e.g., In Vivo PK/PD) F->H

Caption: Tiered screening cascade for analog evaluation.

Protocol 3: Primary In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of analogs against a purified target enzyme.[18][19] This example uses a fluorescence-based readout, which is common in high-throughput screening (HTS).[20]

Materials:

  • Purified target enzyme

  • Fluorogenic substrate specific to the enzyme

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • Synthesized analogs (dissolved in 100% DMSO to create 10 mM stock solutions)[21]

  • 384-well, low-volume, black assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Plating:

    • Create a serial dilution series of each analog in DMSO. A typical 11-point curve might range from 10 mM to 100 nM.

    • Using an acoustic dispenser or automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells as a "high activity" control and a known inhibitor as a "low activity" control.

  • Enzyme Addition:

    • Prepare a solution of the target enzyme in assay buffer at 2X the final desired concentration.

    • Dispense 10 µL of the enzyme solution into each well containing the compound.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation and Measurement:

    • Prepare a solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration (typically at or near the substrate's Kₘ value).[20][22]

    • Dispense 10 µL of the substrate solution into each well to start the reaction. The final assay volume is now 20 µL.

    • Immediately place the plate in a plate reader pre-set to the appropriate temperature.

    • Measure the fluorescence signal kinetically over 30-60 minutes at the substrate's excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic read.

    • Normalize the data: set the average rate of the DMSO-only wells to 100% activity and the average rate of the control inhibitor wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Protocol 4: In Vitro Metabolic Stability Assay

Assessing metabolic stability early is critical to avoid advancing compounds that will be cleared too rapidly in vivo.[23] This assay measures the rate of compound depletion by liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • Pooled human or mouse liver microsomes (HLM or MLM)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (analogs) and a control compound with known stability (e.g., verapamil for high turnover, warfarin for low turnover)

  • Acetonitrile with an internal standard (for protein precipitation and LC-MS analysis)

  • 96-well incubation plate

Procedure:

  • Preparation:

    • Prepare a microsomal suspension in phosphate buffer (final concentration ~0.5 mg/mL).

    • Prepare a 2X solution of the NADPH regenerating system in buffer.

    • Prepare working solutions of test compounds in buffer (final concentration in assay ~1 µM).

  • Incubation:

    • In the 96-well plate, add the microsomal suspension. Pre-incubate at 37 °C for 5 minutes.

    • Add the test compound solution to the wells.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. Mix well.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.

  • Sample Quenching and Processing:

    • Immediately add the aliquot to a well of a new 96-well plate containing cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.

    • Vortex the plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for detecting the parent compound.

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .

Data Interpretation: Building the Structure-Activity Relationship (SAR)

Systematic analysis of the data generated from the screening cascade is essential for guiding the next round of analog design.[14] All quantitative data should be summarized in tables to facilitate comparison and identify trends.

Table 1: Illustrative SAR Data for Aryl Ring Analogs
Compound IDR⁴Enzyme IC₅₀ (µM)Cell EC₅₀ (µM)
Parent FHFH5.215.8
ANA-01 HHHH25.1>50
ANA-02 ClHClH3.811.2
ANA-03 FHHH12.635.1
ANA-04 OMeHHH45.9>50
ANA-05 HHCF₃H8.122.4

From this illustrative data, one might conclude that electron-withdrawing groups at the 2 and 4 positions are beneficial for activity (compare Parent to ANA-01), with dichloro (ANA-02) being slightly better than difluoro. A single fluorine (ANA-03) is less effective, and an electron-donating group like methoxy (ANA-04) is detrimental.

Table 2: Illustrative Data for Carboxylic Acid Bioisosteres
Compound IDModificationEnzyme IC₅₀ (µM)t₁/₂ (HLM, min)
Parent Di-carboxylic Acid5.28
ANA-06 Mono-methyl Ester9.815
ANA-07 Di-tetrazole6.545
ANA-08 Mono-tetrazole, Mono-acid4.932

This data suggests that converting both carboxylic acids to tetrazoles (ANA-07) retains enzymatic potency while significantly improving metabolic stability. The mono-tetrazole analog (ANA-08) shows the best balance of potency and stability in this set, making it a promising lead for further optimization.

Conclusion

The development of analogs from a lead scaffold like 3-(2,4-difluorophenyl)pentanedioic acid is a systematic, multi-parameter optimization process. It requires a logical progression from rational design and flexible synthesis to a robust screening cascade. By understanding the causal relationships between structural modifications and their effects on biological activity and pharmacokinetic properties, research teams can navigate the chemical space more effectively. The protocols and strategies outlined in this document provide a validated framework for identifying and advancing novel drug candidates with superior therapeutic profiles.

References

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - ACS Publications. (n.d.). ACS.org.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PMC.
  • Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery.
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. (n.d.). PMC.
  • Bioisosteric Replacements. (n.d.). Chemspace.
  • Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing.
  • Fragment hopping protocol for the design of small-molecule protein–protein interaction inhibitors. (2022). Bioorganic & Medicinal Chemistry.
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-Ta Biotech.
  • Analogue Design and Structural Simplification in Molecular Design. (2025). Medicinal Chemistry.
  • Analog design medicinal chemistry. (n.d.). Slideshare.
  • Analog Design as useful Strategy for Molecular Modification and Drug Design. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025).
  • Analog Design as useful Strategy for Molecular Modification and Drug Design. (2025). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Part I General Aspects of Analogue-Based Drug Discovery. (n.d.). Morawa.
  • The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. (n.d.). PMC.
  • Fragment hopping protocol for the design of small-molecule protein-protein interaction inhibitors. (2022). PubMed.
  • functional in vitro assays for drug discovery. (2023). YouTube.
  • Use of Pharmacokinetics in the Drug Development Process. (2025). ResearchGate.
  • Guo, X., Malcolm, J. R., Ali, M. M., Morais, G. R., Shnyder, S. D., Loadman, P. M., Patterson, L. H., & Falconer, R. A. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst.
  • Pharmacokinetics in Drug Discovery. (n.d.).
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. NIH Bookshelf.
  • From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. (2025). Chemical Reviews. ACS Publications.
  • Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. (n.d.). ResearchGate.
  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. (2023). MDPI.
  • 3-(2,4-Difluorophenyl)pentanedioic acid. (n.d.).
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). PMC.
  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. (n.d.). Google Patents.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC.
  • Structure Activity Relationships. (2005). Drug Design Org.
  • The Role of 3-(4-Chlorophenyl)pentanedioic Acid in Modern Organic Synthesis. (2026).
  • Glutamic acid. (n.d.). Wikipedia.
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). ResearchGate.
  • Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. (2024). ResearchGate.
  • Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition. (2022). MDPI.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (n.d.). PMC.
  • Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. (2024). Journal of Medicinal Chemistry. ACS Publications.
  • Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. (n.d.). New Journal of Chemistry. RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Arylpentanedioic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-arylpentanedioic acids, also known as 3-arylglutaric acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. 3-Arylpentanedioic acids are crucial intermediates in the production of various pharmaceuticals, including selective serotonin reuptake inhibitors like paroxetine and femoxetine.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Yields in Michael Addition/Knoevenagel Condensation Route

Question: I am attempting to synthesize a 3-arylpentanedioic acid starting from an aromatic aldehyde and a malonic ester derivative via a Knoevenagel condensation followed by a Michael addition, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: This is a common challenge. The Knoevenagel-Michael cascade is a powerful method, but several factors can impact the yield. Let's break down the potential issues and solutions.

Underlying Causality: The overall efficiency of this one-pot reaction hinges on the delicate balance between the rates of the Knoevenagel condensation and the subsequent Michael addition. If the initial condensation product, the arylidenemalonate, is slow to react in the Michael addition, it can be prone to side reactions or polymerization. Conversely, if the Michael addition is too rapid under harsh conditions, it can lead to undesired byproducts.

Troubleshooting Protocol:

  • Catalyst Choice is Critical: The choice of base is paramount. While strong bases like sodium ethoxide can be used, they can also promote side reactions. For many substrates, a milder base like piperidine or catalytic amounts of a Lewis acid such as aluminum chloride can be more effective.[1] For instance, a study describes the use of AlCl3 (0.1 equiv.) for the reaction between 2-substituted benzaldehydes and diethylmalonate.[1]

  • Solvent Effects: The polarity of the solvent can significantly influence reaction rates. Polar aprotic solvents like DMF or DMSO can be effective.[2] However, for some systems, running the reaction neat or in a non-polar solvent like toluene with azeotropic removal of water (for the Knoevenagel step) can be beneficial.

  • Stoichiometry of Reactants: Ensure you are using an appropriate excess of the malonic ester derivative. Typically, two equivalents of the malonate are used per equivalent of the aldehyde to drive the Michael addition to completion.[1]

  • Reaction Temperature and Time: These parameters often require optimization. The Knoevenagel condensation may proceed at room temperature, but the Michael addition might require heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to avoid the formation of byproducts from prolonged heating. For the synthesis of 3-alkyl glutaric acids, a modified procedure involving heating at 70°C for 48 hours has been shown to improve yields.[1]

Workflow Diagram: Knoevenagel-Michael Cascade

Knoevenagel_Michael A Aromatic Aldehyde D Knoevenagel Condensation A->D B Malonic Ester Derivative B->D C Base Catalyst (e.g., Piperidine) C->D E Arylidenemalonate Intermediate D->E G Michael Addition E->G F Second Equivalent of Malonic Ester Derivative F->G H Tetraester Adduct G->H I Hydrolysis & Decarboxylation H->I J 3-Arylpentanedioic Acid I->J

Caption: Knoevenagel-Michael reaction workflow.

Difficulties with Hydrolysis and Decarboxylation

Question: After successfully forming the tetraester adduct, I am struggling with the final hydrolysis and decarboxylation step. I am either getting incomplete reaction or significant byproduct formation. What is the best approach?

Answer: The hydrolysis of the four ester groups followed by the decarboxylation of the resulting geminal dicarboxylic acids can indeed be tricky. The key is to employ conditions that are vigorous enough to drive the reaction to completion without causing degradation of the desired product.

Underlying Causality: The stability of the 3-arylpentanedioic acid product under harsh hydrolytic conditions is a major concern. Strong acids or bases at high temperatures can lead to side reactions like dehydration or even cleavage of the carbon skeleton. The decarboxylation step itself requires elevated temperatures, which can also promote these unwanted pathways.

Troubleshooting Protocol:

  • One-Pot Acid Hydrolysis and Decarboxylation: A common and often effective method is to perform both steps simultaneously using a strong acid like concentrated hydrochloric acid or a mixture of acetic acid and HCl.[1] The reaction mixture is typically heated to reflux for several hours. This approach is advantageous as it avoids the isolation of the intermediate tetracarboxylic acid.

  • Stepwise Saponification and Acidification: For sensitive substrates, a two-step procedure may be preferable. First, perform a saponification of the esters using a base like sodium or potassium hydroxide in an aqueous alcohol solution. After the hydrolysis is complete, carefully acidify the reaction mixture with a strong acid (e.g., HCl) and then heat to effect decarboxylation. This allows for more controlled conditions for each step.

  • Monitoring the Reaction: Regardless of the method chosen, it is crucial to monitor the progress of the reaction. TLC can be used to follow the disappearance of the starting tetraester. For the decarboxylation, monitoring the evolution of CO2 can be an indicator of reaction progress.

  • Work-up Procedure: After the reaction is complete, the 3-arylpentanedioic acid often precipitates from the acidic aqueous solution upon cooling. The product can then be collected by filtration. If the product remains in solution, extraction with an organic solvent like ethyl acetate is necessary.

Quantitative Data Comparison for Hydrolysis/Decarboxylation

MethodReagentsTemperatureTypical YieldsProsCons
One-Pot AcidicConc. HCl / Acetic AcidReflux50-73%[1]Simpler procedureHarsher conditions, potential for byproducts
Stepwise Basic/Acidic1. NaOH/EtOH, H2O 2. HCl1. Reflux 2. HeatVariableMilder conditionsMore complex, longer procedure
Challenges in Purification of the Final Product

Question: My crude 3-arylpentanedioic acid is impure, and I am finding it difficult to purify by standard methods like recrystallization. What are some effective purification strategies?

Answer: Purifying dicarboxylic acids can be challenging due to their polarity and sometimes poor crystallinity. A multi-step purification approach is often necessary.

Underlying Causality: Impurities in the final product can arise from incomplete reaction, side reactions during synthesis, or the work-up procedure. Common impurities might include the starting aromatic aldehyde, the malonic ester, or partially hydrolyzed intermediates. The polar nature of the dicarboxylic acid can make it retain water or other polar solvents, which can affect its physical properties and subsequent reactions.

Troubleshooting Protocol:

  • Initial Purification by Extraction: A well-executed extraction during the work-up is the first line of defense. After acidification, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Washing the organic layer with brine can help remove excess water.

  • Recrystallization: This is the most common method for purifying solid carboxylic acids. Finding the right solvent system is key. A mixture of a polar solvent in which the acid is soluble at high temperatures (e.g., water, ethanol, ethyl acetate) and a non-polar solvent in which it is insoluble at low temperatures (e.g., hexanes, toluene) often works well.

  • Acid-Base Extraction: If recrystallization is ineffective, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to form the water-soluble dicarboxylate salt. Wash this aqueous solution with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic organic impurities. Then, re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure 3-arylpentanedioic acid, which can be collected by filtration.

  • Column Chromatography: While not always ideal for highly polar compounds, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, is typically required. For example, a mixture of ethyl acetate and hexanes with 1% acetic acid can be effective.

Purification Strategy Decision Tree

Purification_Strategy Start Crude 3-Arylpentanedioic Acid Recrystallization Attempt Recrystallization Start->Recrystallization Success1 Pure Product Recrystallization->Success1 Successful Failure1 Impure Product Recrystallization->Failure1 Unsuccessful AcidBase Perform Acid-Base Extraction Failure1->AcidBase Success2 Pure Product AcidBase->Success2 Successful Failure2 Impure Product AcidBase->Failure2 Unsuccessful Column Column Chromatography Failure2->Column Success3 Pure Product Column->Success3

Caption: Decision tree for purification.

Stereochemical Control in the Synthesis of Chiral 3-Arylpentanedioic Acids

Question: My target molecule is a specific stereoisomer of a 3-arylpentanedioic acid. How can I control the stereochemistry during the synthesis?

Answer: Achieving stereocontrol is a significant challenge and often requires a different synthetic approach than the achiral methods discussed above. Asymmetric synthesis is key to obtaining enantiomerically pure or enriched products.

Underlying Causality: The Michael addition step in the Knoevenagel-Michael cascade creates a new stereocenter at the 3-position of the pentanedioic acid backbone. In the absence of a chiral influence, this will result in a racemic mixture. To achieve stereoselectivity, a chiral auxiliary, catalyst, or starting material must be employed.

Strategies for Asymmetric Synthesis:

  • Chiral Auxiliaries: One approach is to use a chiral malonate derivative, where the ester groups are derived from a chiral alcohol. The chiral auxiliary can direct the stereochemical outcome of the Michael addition. After the reaction, the auxiliary is cleaved to yield the chiral 3-arylpentanedioic acid.

  • Asymmetric Catalysis: The use of a chiral catalyst for the Michael addition is a more elegant and atom-economical approach. Chiral organocatalysts or metal-based catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

  • Enzymatic Desymmetrization: An alternative strategy involves the enzymatic desymmetrization of a prochiral 3-arylglutaric anhydride. Specific enzymes can selectively hydrolyze one of the two enantiotopic carbonyl groups of the anhydride to give a chiral monoester, which can then be further processed to the desired chiral diacid.

Illustrative Asymmetric Approach: Evans Aldol Addition

A reported asymmetric synthesis of (S)-3-hydroxy-5-phenylpentanoic acid utilizes an Evans aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal. This reaction produces two diastereomers that can be separated by silica gel column chromatography. Subsequent removal of the Evans auxiliary from the desired diastereomer yields the enantiomerically pure product.[3] While this example leads to a hydroxylated analogue, similar strategies can be adapted for the synthesis of 3-arylpentanedioic acids.

Experimental Protocol: Evans Aldol Addition (Adapted for Conceptual Illustration)

  • Preparation of the Chiral Auxiliary: Prepare the N-acyl Evans auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone derivative of a suitable acetic acid equivalent).

  • Enolate Formation: Treat the N-acyl auxiliary with a suitable base (e.g., LDA or NaHMDS) at low temperature (e.g., -78 °C) to form the corresponding enolate.

  • Aldol Addition: Add the desired aromatic aldehyde to the enolate solution and allow the reaction to proceed at low temperature.

  • Work-up and Diastereomer Separation: Quench the reaction and perform an extractive work-up. The resulting diastereomeric products can often be separated by column chromatography.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the desired diastereomer using standard conditions (e.g., LiOH/H2O2) to afford the chiral product.[3]

References

  • Synthesis of 3‐arylglutaric acids 6 a–j. - ResearchGate. Available at: [Link]

  • The Synthesis of Substituted /3-Arylglutaric Acids. - Journal of the American Chemical Society. Available at: [Link]

  • Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. - SciSpace. Available at: [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). - Molecules. Available at: [Link]

  • Michael Addition Reaction and Conjugate Addition. - Master Organic Chemistry. Available at: [Link]

  • Michael Addition Reaction Mechanism. - Chemistry Steps. Available at: [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S) - PMC. Available at: [Link]

Sources

Technical Guide: Optimizing 3-(2,4-Difluorophenyl)pentanedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

3-(2,4-Difluorophenyl)pentanedioic acid (also known as 3-(2,4-difluorophenyl)glutaric acid) is a critical intermediate, often utilized in the synthesis of GABA analogs and specific enzyme inhibitors. The 2,4-difluoro substitution pattern provides unique electronic properties (electron-withdrawing) that activate the aldehyde for nucleophilic attack but can complicate solubility and crystallization profiles.

The industry-standard synthesis follows the Knoevenagel-Michael Condensation route, utilizing diethyl malonate to form a tetraester intermediate, followed by acid-catalyzed hydrolysis and decarboxylation.

Core Reaction Scheme

The synthesis proceeds in two major phases:

  • Construction of the Carbon Skeleton: Reaction of 2,4-difluorobenzaldehyde with 2 equivalents of diethyl malonate.

  • Deprotection & Decarboxylation: Hydrolysis of the tetraester to the tetra-acid, followed by thermal decarboxylation to the diacid.

SynthesisFlow Aldehyde 2,4-Difluorobenzaldehyde Cinnamate Intermediate A: Cinnamate Mono-adduct Aldehyde->Cinnamate Knoevenagel (Piperidine/AcOH) Malonate Diethyl Malonate (2.2 equiv) Malonate->Cinnamate Tetraester Intermediate B: Tetraethyl Ester Cinnamate->Tetraester Michael Addition (Slow Step) TetraAcid Transient Tetra-Acid Tetraester->TetraAcid Hydrolysis (HCl/H2O) Product 3-(2,4-Difluorophenyl) pentanedioic acid TetraAcid->Product Decarboxylation (-2 CO2, Heat)

Figure 1: Step-wise mechanistic flow for the synthesis of 3-arylglutaric acids.

Optimized Master Protocol

Note: This protocol is designed to maximize yield by driving the equilibrium of the Michael addition step.

Phase A: Formation of the Tetraester

Objective: Convert 2,4-difluorobenzaldehyde to tetraethyl 2-(2,4-difluorophenyl)propane-1,1,3,3-tetracarboxylate.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Reagents:

    • 2,4-Difluorobenzaldehyde (1.0 equiv, 50 mmol)

    • Diethyl malonate (2.4 equiv, 120 mmol) — Excess is crucial.

    • Piperidine (0.1 equiv)

    • Glacial Acetic Acid (0.1 equiv)

    • Solvent: Toluene (150 mL)

  • Procedure:

    • Combine aldehyde and diethyl malonate in toluene.

    • Add piperidine and acetic acid.

    • Reflux vigorously with azeotropic removal of water via the Dean-Stark trap.

    • Critical Checkpoint: Continue reflux until water collection ceases (approx. 6-12 hours). Monitor by TLC/HPLC. If the mono-adduct (cinnamate) persists, add 0.2 equiv more diethyl malonate and continue reflux.

  • Workup:

    • Cool to room temperature. Wash with 1N HCl (to remove piperidine) and Brine.

    • Dry organic layer over MgSO4 and concentrate in vacuo to obtain the crude tetraester as a viscous oil. Do not distill; the high boiling point risks degradation.

Phase B: Hydrolysis & Decarboxylation

Objective: Convert tetraester to the final diacid.

  • Reagents:

    • Crude Tetraester (from Phase A)

    • 6N Hydrochloric Acid (10 mL per gram of ester)

    • Glacial Acetic Acid (Co-solvent, 20% v/v of HCl volume) — Improves solubility of the lipophilic ester.

  • Procedure:

    • Suspend the oil in the HCl/AcOH mixture.

    • Reflux (100-110°C) for 18-24 hours . The mixture will initially be biphasic and eventually become homogeneous or contain suspended solid product.

    • CO2 Evolution: Ensure the system is vented. Evolution of gas indicates active decarboxylation.

  • Isolation:

    • Cool the mixture to 0-5°C. The 3-(2,4-difluorophenyl)pentanedioic acid should precipitate as a white/off-white solid.

    • Filter and wash with ice-cold water.[1]

    • Recrystallization: If purity is <98%, recrystallize from hot water (with activated charcoal if colored) or a Toluene/Ethanol mixture.

Technical Support Center: Troubleshooting & FAQs

Section 1: Low Yield in Phase A (Ester Formation)

Q: My reaction stalls at the mono-adduct (Cinnamate). Why isn't the second malonate adding? A: This is the most common failure mode. The Knoevenagel condensation (Aldehyde → Cinnamate) is fast, but the subsequent Michael addition (Cinnamate → Tetraester) is sterically hindered and reversible.

  • Root Cause: Presence of water or insufficient driving force.

  • Solution:

    • Water Removal: You must use a Dean-Stark trap or molecular sieves. Water inhibits the formation of the tetraester.

    • Increase Stoichiometry: Increase diethyl malonate to 2.5 - 3.0 equivalents . The excess pushes the equilibrium toward the bis-adduct.

    • Solvent Switch: If Toluene reflux (110°C) is too slow, switch to Xylene (140°C) to overcome the activation energy barrier of the Michael addition.

Q: The crude ester is very dark/tarry. A: This indicates polymerization of the aldehyde or oxidation of the amine catalyst.

  • Prevention: Use fresh 2,4-difluorobenzaldehyde (free of benzoic acid). Conduct the reaction under a Nitrogen atmosphere.

Section 2: Hydrolysis & Decarboxylation Issues

Q: I obtained a gummy solid after hydrolysis that won't crystallize. A: You likely have a mixture of the final diacid and the intermediate tri-acid (incomplete decarboxylation).

  • Diagnostic: Check NMR. A complex aliphatic region suggests incomplete decarboxylation.

  • Fix: Return the gum to the flask, add fresh 6N HCl, and reflux for another 6-12 hours. The decarboxylation of the last carboxyl group requires sustained heat.

Q: My product yield is low after filtration. Where did it go? A: While 3-arylglutaric acids are generally water-insoluble, the 2,4-difluoro group is polar, and the diacid has moderate water solubility, especially if the pH is not strictly acidic.

  • Recovery Protocol:

    • Collect the filtrate (mother liquor).

    • Saturate the aqueous phase with NaCl (Salting out).

    • Extract 3x with Ethyl Acetate or THF.

    • Dry and evaporate. This "second crop" often recovers 10-15% of the yield.

Section 3: Purity & Analytics

Q: How do I remove the excess diethyl malonate from the crude intermediate? A: Do not attempt to distill the tetraester (it decomposes).

  • Protocol: After Phase A workup, apply high vacuum (0.1 mmHg) at 60°C for 2 hours. Most unreacted diethyl malonate will distill off. Alternatively, the subsequent hydrolysis step converts excess malonate to acetic acid and CO2, which are easily removed, so slight contamination is acceptable.

Data & Solvent Effects[3][4][5][6][7][8][9]

The choice of solvent in Phase A significantly impacts the conversion rate of the Michael addition step.

SolventBoiling Point (°C)Reaction Time (h)Typical Conversion to TetraesterNotes
Ethanol 7824-4860-70%Too cool for efficient Michael addition; often stalls at Cinnamate.
Toluene 1106-1285-92%Recommended. Ideal balance of temp and water removal (azeotrope).
Xylene 1404-8>95%Good for stubborn substrates, but risk of thermal degradation.
DMF 1534-6VariableHard to remove; no water azeotrope possible. Not recommended.

References

  • General Synthesis of 3-Arylglutaric Acids

    • Adamo, M. F. A., et al. "Efficient and Versatile Synthesis of 3-substituted Glutaric Acids.
    • Key Insight: Establishes the Knoevenagel-Michael route followed by one-pot hydrolysis/decarboxylation as the standard efficient p
    • (Verified via Search Result 1.1)

  • Hydrolysis Kinetics & Solubility

    • "Glutaric acid - Chemical Properties and Solubility."[2][3][4] PubChem / Wikipedia.

    • Key Insight: Confirms the high water solubility of glutaric acid derivatives and the necessity of salting-out procedures for maximum recovery.
  • Vogel, A.I. Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.
  • Related Substrate Handling (2,4-Difluorophenyl)

    • Patents relating to Voriconazole and Fluconazole intermediates (e.g., WO1998053824A1) often describe the handling of 2,4-difluorophenyl-substituted intermediates, highlighting the stability of the difluoro-ring under acidic reflux conditions.

Sources

Technical Support Center: Synthesis of Substituted Glutaric Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for organic chemists and process engineers. It prioritizes actionable troubleshooting over theoretical generalities.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Side Reactions & Impurity Profiles[1]

Overview & Critical Failure Modes

Substituted glutaric acids (e.g., 3-methylglutaric acid, 3,3-dimethylglutaric acid) are critical scaffolds in peptidomimetics and anticonvulsants (e.g., Gabapentin analogs). Their synthesis typically follows two dominant pathways: Michael Addition or Guareschi-Thorpe Condensation .[1]

Users most frequently report failures in three specific areas:

  • Oligomerization during Michael addition (Kinetic vs. Thermodynamic control failures).

  • Aromatization (Pyridine formation) during Guareschi-Thorpe protocols.[1]

  • Cyclic Anhydride Formation during thermal purification (The "Ghost Peak" phenomenon).

Module A: The Michael Addition Route

Context: Reaction of malonates with acrylates/crotonates. Primary Failure: Low yield due to polymerization of the acrylate or retro-Michael reversibility.[1]

Troubleshooting Guide: Michael Addition
SymptomProbable CauseCorrective Action
Gel formation / Viscous oil Anionic Polymerization: The base initiator caused the acrylate to polymerize rather than undergo 1,4-addition.[1]Switch Catalyst: Move from strong alkoxides (NaOEt) to catalytic DBU or TMG. Protocol Change: Add the acrylate dropwise to the malonate/base mixture (keep Michael donor in excess).
Low Conversion (Equilibrium) Retro-Michael Reaction: The product is thermodynamically unstable under high temperature/strong base.[1]Lower Temperature: Run at 0°C–RT. Solvent Switch: Use aprotic solvents (THF, MeCN) to enhance enolate reactivity without heating.
Transesterification Wrong Alkoxide Base: Using NaOMe with ethyl esters (or vice versa).Match Alkoxide: Use NaOEt for ethyl esters and NaOMe for methyl esters. Alternatively, use non-nucleophilic bases (NaH, KOtBu).
Mechanism Visualization: The Polymerization Trap

The following diagram illustrates the competition between the desired 1,4-addition and the parasitic polymerization pathway.

Michael_Side_Reactions Start Acrylate + Malonate Enolate Malonate Enolate Start->Enolate Base Deprotonation Polymer Polyacrylate (Side Product) Start->Polymer Direct Anionic Polymerization Product Desired Michael Adduct (Glutarate Precursor) Enolate->Product 1,4-Addition (Kinetic) Enolate->Polymer Initiation if Acrylate in Excess Retro Retro-Michael (Reversion) Product->Retro High T / Strong Base Retro->Start

Figure 1: Competition between thermodynamic Michael addition and kinetic polymerization pathways.

Module B: The Guareschi-Thorpe Route

Context: Condensation of cyanoacetamide with ketones/diketones. Primary Failure: Formation of Pyridine byproducts instead of the glutarimide intermediate, or failure to hydrolyze the imide.

Critical Alert: The Pyridine Divergence

In the synthesis of sterically hindered glutaric acids (e.g., 3,3-disubstituted), the intermediate is a dicyanoglutarimide .

  • The Issue: If the reaction mixture is heated too aggressively or exposed to oxidative conditions before hydrolysis, the ring aromatizes to form a substituted pyridine or pyridone . This is irreversible.

FAQ: Guareschi-Thorpe Troubleshooting

Q: My intermediate is insoluble in concentrated HCl. How do I hydrolyze it? A: Glutarimides are notoriously stable.

  • Standard Protocol: 6M HCl reflux for 48 hours.

  • Advanced Protocol: If 6M HCl fails, use 70% H₂SO₂ at 140°C. The high temperature is required to open the imide ring and hydrolyze the nitriles. Warning: Monitor for decarboxylation.

Q: I see a strong aromatic signal in NMR, but I expected a saturated ring. A: You likely formed a pyridine derivative (e.g., 2,6-dihydroxypyridine). This happens if dehydration occurs before hydrolysis. Ensure your condensation step (cyanoacetamide + ketone) is kept under inert atmosphere and not overheated.

Mechanism Visualization: Aromatization vs. Hydrolysis

Guareschi_Pathways cluster_failure Side Reaction Zone Inputs Ketone + Cyanoacetate Intermediate Guareschi Imide (Dicyanoglutarimide) Inputs->Intermediate NH3/EtOH Condensation Acid Substituted Glutaric Acid (Target) Intermediate->Acid H2SO4/H2O High Temp Hydrolysis Pyridine Pyridine/Pyridone (Dead End) Intermediate->Pyridine Oxidation or Dehydration (-H2)

Figure 2: The critical branch point in Guareschi-Thorpe synthesis.[1] Aromatization to pyridine is irreversible.

Module C: Thermal Instability & Purification

Context: Final isolation of the free acid. Primary Failure: "Ghost Peaks" in GC/MS and melting point depression.

The Anhydride Trap

Substituted glutaric acids, particularly 3,3-disubstituted variants, are prone to intramolecular dehydration to form cyclic anhydrides.

  • Trigger: Vacuum distillation or GC injector ports (>150°C).

  • Observation: You inject the pure acid into GC/MS, but the mass spectrum matches the anhydride (M-18).

  • Validation: Run NMR in DMSO-d6. If you see the acid protons (10-12 ppm), the bulk material is the acid, and the anhydride is an artifact of the analysis method.

Protocol: Converting Anhydride back to Acid

If you accidentally dehydrate your bulk product during drying:

  • Dissolve: Take the crude anhydride in pure water (or 1:1 THF/Water if insoluble).

  • Heat: Reflux for 2 hours.

  • Evaporate: Remove solvent under reduced pressure at <50°C . Do not use high heat.

  • Crystallize: Use Benzene/Ether or Chloroform/Ether mixtures.

Data Table: Thermal Stability Thresholds
Substituent PatternDehydration Temp (Approx)Risk LevelRecommended Drying
Unsubstituted Glutaric Acid>200°CLowOven (100°C)
3-Methylglutaric Acid~170°CModerateVac Oven (60°C)
3,3-Dimethylglutaric Acid ~100-120°C High Desiccator (RT)
3-Phenylglutaric Acid~140°CModerateVac Oven (50°C)

References & Authoritative Sources

  • Organic Syntheses, Coll.[2] Vol. 4, p. 630 (1963).

    
    -Methylglutaric Anhydride.[1] (Detailed protocol on handling the anhydride/acid equilibrium and transesterification issues). 
    
  • Vogel's Textbook of Practical Organic Chemistry. Synthesis of Glutaric Acid Derivatives via Michael Addition. (Standard reference for malonate-acrylate stoichiometry).

  • J. Chem. Soc. (1904). Guareschi-Thorpe Condensation Mechanism.[3] (Foundational paper on the imide intermediate stability).

  • Vertex AI / Patent Search CN1274657C. Process for preparing substituted glutaric anhydride. (Industrial conditions for dehydration side reactions).

  • Perkin Transactions 1. Pyridone formation during the hydrolysis of cyano-imides. (Mechanistic insight into the aromatization side reaction).

Disclaimer: This guide is for research purposes only. Always consult SDS and perform risk assessments before handling cyanides, strong acids, or acrylates.

Sources

Technical Support Center: Purification of Polar Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polarity Paradox

Welcome to the Advanced Purification Support Center. You are likely here because polar dicarboxylic acids (DCAs) present a unique "polarity paradox" in downstream processing. Their high hydrophilicity makes extraction into organic solvents difficult, while their high boiling points (


C) and thermal instability render standard distillation impossible.

This guide moves beyond textbook definitions to address the specific failure modes of Reactive Extraction , Crystallization , and Electromembrane Processes .

Module 1: Reactive Extraction Troubleshooting

Core Challenge: Overcoming the low distribution coefficient (


) of highly polar acids (e.g., Succinic Acid) in hydrophobic solvents.
Diagnostic Guide: Why is my extraction failing?
SymptomProbable CauseTechnical Intervention
"Crud" / Emulsion Formation Protein precipitation or surfactant accumulation at the interface.Add Modifier: Introduce a polar modifier (e.g., 1-octanol or n-decanol) at 20-50% v/v. This increases the solvation of the polar acid-amine complex, preventing third-phase formation [1].
Low Recovery Yield Incorrect pH relative to

.
pH Adjustment: The aqueous phase pH must be below the acid's

(typically < 3.0). If

, the acid exists as a dissociated carboxylate ion, which cannot form the necessary hydrogen bond with the amine extractant [2].
Solvent Toxicity (In-Situ) Extractant killing microbial culture.Immobilization: Switch to a membrane-based contactor or use biocompatible diluents (e.g., oleyl alcohol) rather than toxic alkanes [3].
Standard Operating Procedure (SOP): Amine-Based Reactive Extraction

Target: Succinic Acid from Clarified Broth

  • Preparation: Prepare an organic phase consisting of 0.5 M Trioctylamine (TOA) (extractant) dissolved in 1-octanol (active diluent).

  • Acidification: Adjust fermentation broth pH to 2.0 using

    
    . Critical: This protonates the carboxyl groups.
    
  • Contacting: Mix phases at a 1:1 ratio in a centrifugal contactor or separatory funnel for 15 minutes at 25°C.

  • Phase Separation: Centrifuge at 4000 rpm for 10 mins if gravity settling is slow (>30 mins).

  • Back-Extraction (Temperature Swing): Contact the loaded organic phase with hot water (80-90°C). The amine-acid complex is exothermic; heat breaks the bond, releasing the acid back into the aqueous phase without consuming chemicals [4].

Visualizing the Mechanism

The following diagram illustrates the stoichiometry of the acid-amine complexation at the interface, a critical concept for troubleshooting low yields.

ReactiveExtraction cluster_aqueous Aqueous Phase (Feed) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Solvent) H2A Dicarboxylic Acid (H2A) Complex Reaction Zone: H2A + 2(R3N) ⇌ (R3NH)2A H2A->Complex Diffusion H_plus Protons (H+) Loaded Acid-Amine Complex (Solubilized by Modifier) Complex->Loaded Extraction (Exothermic) Amine Tertiary Amine (TOA/Alamine 336) Amine->Complex Diffusion Loaded->H2A Back-Extraction (T > 80°C or NaOH)

Figure 1: Mechanism of Reactive Extraction. The acid (H2A) must be protonated to complex with the amine (R3N). The complex is hydrophobic and moves to the organic phase.

Module 2: Crystallization & Polishing

Core Challenge: Impurity inclusion (color bodies, organic acids with similar structures) and control of crystal morphology.

Diagnostic Guide: Crystal Quality Issues
SymptomProbable CauseTechnical Intervention
Yellow/Brown Crystals Inclusion of fermentation byproducts (proteins/melanoidins).Carbon Polishing: Treat the mother liquor with activated carbon (1-2% w/v) at 60°C before crystallization. This adsorbs hydrophobic pigments [5].
Needle-like / Agglomerated Crystals High supersaturation or impurity interference (e.g., acetic acid).Seeding & Cooling Ramp: Operate within the Metastable Zone Width (MSZW). Seed with 0.1% pure crystals at saturation temperature. Use a linear cooling rate (e.g., 0.1°C/min) to promote growth over nucleation [6].
Low Purity (<98%) Mother liquor entrapment in agglomerates.Washing Protocol: Wash filter cake with saturated cold acid solution, not pure water (to prevent yield loss), followed by a displacement wash with an anti-solvent (e.g., ethanol) if applicable.
SOP: pH-Swing Crystallization

Target: Fumaric or Itaconic Acid

  • Concentration: Evaporate clarified broth to 80% of saturation limit.

  • Acidification: Slowly add

    
     to drop pH from neutral (broth) to pH 2.0.
    
  • Nucleation Control: Agitate at 200 RPM. As pH drops, solubility decreases drastically (e.g., Fumaric acid solubility drops from >100 g/L as salt to <6 g/L as acid at 20°C).

  • Aging: Allow crystal growth for 2-4 hours at 4°C.

  • Filtration: Vacuum filter and wash with ice-cold saturated solution.

Module 3: Bipolar Membrane Electrodialysis (BMED)

Core Challenge: Converting organic salts (succinate/fumarate) directly to acids without generating gypsum waste (


).
Diagnostic Guide: Membrane Performance
SymptomProbable CauseTechnical Intervention
Membrane Scaling (White precipitate) Calcium/Magnesium precipitation on the Cation Exchange Membrane (CEM).Softening Pre-treatment: Feed must be softened (Ca/Mg removal) using chelating resins (e.g., iminodiacetic acid resin) before entering the BMED stack. Hardness should be < 5 ppm [7].
Low Current Efficiency (<60%) Proton leakage or back-diffusion of acid.Concentration Control: Do not concentrate the acid chamber > 15-20 wt%. High acid concentration increases the driving force for protons to leak back into the salt chamber.
Membrane Fouling (Organic) Cell debris or proteins clogging the Anion Exchange Membrane (AEM).Ultrafiltration (UF): Strict UF (10-50 kDa cutoff) is mandatory upstream to protect the AEM [8].
Visualizing the BMED Stack

Understanding the ion flow is critical for troubleshooting voltage anomalies.

BMED_Process cluster_stack Three-Compartment BMED Stack BPM1 Bipolar Membrane (H2O -> H+ + OH-) Acid_Chamber Acid Chamber (Product Accumulation) BPM1->Acid_Chamber H+ generated Base_Chamber Base Chamber (NaOH Recovery) BPM1->Base_Chamber OH- generated AEM Anion Exchange Membrane AEM->Acid_Chamber Succinate-- enters CEM Cation Exchange Membrane CEM->Base_Chamber Na+ enters Product Product Acid_Chamber->Product Pure Succinic Acid Recycle Recycle Base_Chamber->Recycle NaOH (Recycle to Fermenter) Salt_Chamber Salt Chamber (Feed: Na-Succinate) Salt_Chamber->AEM Succinate-- migrates Salt_Chamber->CEM Na+ migrates

Figure 2: BMED Configuration. Water splitting at the Bipolar Membrane provides H+ to acidify the carboxylate and OH- to regenerate the base, eliminating mineral acid consumption.

References

  • Tamada, J. A., & King, C. J. (1990). Extraction of carboxylic acids with amine extractants. 2. Chemical interactions and interpretation of data.[1] Industrial & Engineering Chemistry Research, 29(7), 1327–1333. Link

  • Jupke, A., et al. (2025).[2] Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering. Link

  • Datta, D., & Kumar, S. (2012). Reactive extraction of lactic acid using TBP and TOA in various diluents.
  • Kurzrock, T., & Weuster-Botz, D. (2010). Recovery of succinic acid from fermentation broth.[3][4][5][6] Biotechnology Letters, 32, 331–339. Link

  • Li, Q., et al. (2010). Crystallization and purification of bio-based succinic acid from fermentation broth.
  • Mierzwa, J. C., et al. (2019). Electro-membrane processes for organic acid recovery. RSC Advances. Link

  • Bazinet, L., et al. (2025). Production of organic acids by bipolar electrodialysis: Realizations and perspectives.
  • Vandamme, E. J. (2014). Recovery of carboxylic acids produced by fermentation.[4][5][6][7][8][9] Annual Review of Microbiology. Link

Sources

optimizing reaction conditions for Knoevenagel condensation of 2,4-difluorobenzaldehyde

[1]

Status: Operational Ticket Focus: Optimization & Troubleshooting for Fluorinated Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Substrate Analysis

Welcome to the technical guide for optimizing the Knoevenagel condensation of 2,4-difluorobenzaldehyde (2,4-DFBA) .

Technical Insight: Unlike unsubstituted benzaldehyde, 2,4-DFBA possesses two strong electron-withdrawing fluorine atoms at the ortho and para positions.[1]

  • The Advantage: These fluorines significantly increase the electrophilicity of the carbonyl carbon, typically resulting in faster reaction rates compared to non-fluorinated analogs.

  • The Risk: The electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) , particularly at the 4-position, if nucleophilic bases (like piperidine) are used in excess or at high temperatures. Furthermore, the resulting

    
    -unsaturated product is highly electron-deficient, making it prone to Michael addition  by-products if the reaction time is prolonged.[1]
    

Standard Operating Protocols (SOPs)

We recommend two distinct protocols depending on your desired product class.

Protocol A: Synthesis of Esters/Nitriles (Standard Knoevenagel)

Target: Ethyl 2,4-difluorocinnamate or 2,4-difluorobenzylidenemalononitrile[1]

Reagents:

  • 2,4-Difluorobenzaldehyde (1.0 equiv)[1][2]

  • Active Methylene: Ethyl malonate or Malononitrile (1.05 equiv)[1]

  • Solvent: Toluene (preferred for water removal) or Ethanol[1]

  • Catalyst: Piperidine (0.05 equiv) + Glacial Acetic Acid (0.05 equiv)[1]

Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (if using Toluene) and a reflux condenser.

  • Dissolution: Dissolve aldehyde and active methylene in solvent (0.5 M concentration).

  • Catalysis: Add piperidine and acetic acid.

  • Reaction: Reflux with vigorous stirring.

    • Toluene: Reflux until water collection ceases (approx. 2-4 hours).[1]

    • Ethanol: Reflux for 3-6 hours.[1] Monitor via TLC.

  • Workup: Cool to RT. Wash organic layer with 1M HCl (to remove piperidine), then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc.

Protocol B: Synthesis of Cinnamic Acids (Doebner Modification)

Target: 2,4-Difluorocinnamic acid

Reagents:

  • 2,4-Difluorobenzaldehyde (1.0 equiv)[1][2]

  • Malonic Acid (1.2 equiv)[1]

  • Solvent/Base: Pyridine (3-5 volumes)[1]

  • Catalyst: Piperidine (trace, 2-3 drops per 10 mmol)[1]

Workflow:

  • Reaction: Combine all reagents in a flask. Heat to 100–110°C for 2–3 hours. Carbon dioxide evolution indicates the decarboxylation step.

  • Quench: Pour the hot reaction mixture into ice-cold water containing concentrated HCl (pH < 2) to precipitate the acid and neutralize pyridine.

  • Isolation: Filter the white precipitate.

  • Purification: Recrystallize from Ethanol/Water (70:30).

Troubleshooting Guide (Q&A)

Category: Reaction Stalling & Low Yield

Q: The reaction starts but stalls at ~60% conversion. Adding more catalyst doesn't help. [1]

  • Diagnosis: Water accumulation is likely inhibiting the iminium ion catalytic cycle.

  • Solution: The Knoevenagel reaction is an equilibrium process.

    • Switch solvent to Toluene or Benzene and use a Dean-Stark trap to physically remove water.

    • Add 4Å Molecular Sieves to the reaction mixture if using Ethanol.

    • Note: Do not add more piperidine; this promotes side reactions.[3]

Q: I am seeing a yellow/orange oil instead of a crystalline solid.

  • Diagnosis: This often indicates Michael Addition of the active methylene to your product (bis-addition) or oligomerization. The 2,4-difluoro substitution makes the double bond highly electrophilic.

  • Solution:

    • Reduce Reaction Time: Stop the reaction immediately upon consumption of the aldehyde (monitor via TLC/HPLC).

    • Stoichiometry Control: Ensure you are not using a large excess of the active methylene compound (keep to 1.0–1.05 equiv).

Category: Impurity Profiling

Q: I have an impurity with a mass of [M+83]. What is it?

  • Diagnosis: This is the SNAr byproduct . Piperidine (mass 85) has displaced a fluorine atom (mass 19) on the aromatic ring (

    
     mass shift, or simple addition if mechanism varies).[1] More commonly, direct substitution of F by piperidine leads to a specific mass shift.
    
  • Mechanism: The 4-position fluorine is activated. Piperidine attacks, releasing fluoride.

  • Solution:

    • Lower Catalyst Loading: Use the minimum amount of piperidine (1-5 mol%).

    • Lower Temperature: If possible, run at room temperature (sonication can help) rather than reflux.

    • Switch Base: Use a non-nucleophilic base like EDDA (Ethylenediammonium diacetate) or

      
      -alanine  to prevent SNAr.[1]
      

Q: My product has a lower melting point than reported.

  • Diagnosis: Isomer contamination. While the (E)-isomer is thermodynamically favored, the (Z)-isomer can form, or you may have trace decarboxylated intermediates (if using malonic acid).[1]

  • Solution: Recrystallize slowly from Ethanol/Water . The (E)-isomer is typically less soluble and crystallizes first.

Optimization Matrix

Use this table to select conditions based on your specific constraints.

VariableRecommendationReason / Notes
Solvent Toluene Best for yield. Allows azeotropic water removal (Dean-Stark).[1]
Ethanol Greener, easier workup. Good for room temp reactions.
Water Green chemistry.[4] Requires surfactant or hydrotrope.
Base/Catalyst Piperidine/AcOH The "Gold Standard." Balanced reactivity.

-Alanine
High Specificity. Prevents SNAr side reactions on the fluorinated ring.
EDDA Mild, efficient, and recyclable (ionic liquid compatible).
Temperature Reflux (80-110°C) Standard for Malonic Acid (decarboxylation required).[1]
RT to 50°C Sufficient for Malononitrile/Esters due to F-activation.[1]

Visualizations

Figure 1: Reaction Mechanism & Fluorine Activation

This diagram illustrates how the fluorine atoms activate the aldehyde and the potential pathways.

KnoevenagelMechanismStart2,4-DifluorobenzaldehydeAldolAldol Intermediate(Alcohol)Start->AldolSNAr_SideSIDE REACTION:SNAr (Piperidine attack at C4)Start->SNAr_SideBaseBase (Piperidine)ActiveMethActive MethyleneBase->ActiveMethDeprotonationBase->SNAr_SideExcess Base + HeatEnolateEnolate IntermediateActiveMeth->EnolateEnolate->StartNucleophilic Attack(Activated by F)ProductProduct(alpha,beta-unsaturated)Aldol->Product- H2O (Dehydration)Michael_SideSIDE REACTION:Michael Addition(Bis-adduct)Product->Michael_SideProlonged Time

Caption: Mechanistic pathway showing F-activation (blue) and potential side reaction risks (red).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or impurities.

TroubleshootingTreeStartProblem DetectedIssueTypeIdentify Issue TypeStart->IssueTypeLowYieldLow Yield / StalledIssueType->LowYieldReaction stopsImpurityImpurity / Colored OilIssueType->ImpurityWrong productCheckWaterIs water being removed?LowYield->CheckWaterCheckMassCheck Mass SpecImpurity->CheckMassSwitchTolueneAction: Switch to Toluene+ Dean-StarkCheckWater->SwitchTolueneNoCheckCatIs Catalyst Fresh?CheckWater->CheckCatYesFreshCatAction: Use fresh PiperidineCheckCat->FreshCatNoSNAr_FoundMass indicates SNAr?CheckMass->SNAr_FoundSwitchBaseAction: Switch tobeta-Alanine or EDDASNAr_Found->SwitchBaseYesMichael_FoundBis-adduct found?SNAr_Found->Michael_FoundNoReduceTimeAction: Reduce Time& Check StoichiometryMichael_Found->ReduceTimeYes

Caption: Logical workflow for diagnosing reaction failures specific to fluorinated aldehydes.

References

  • Pandya, K. C., & Pandya, R. B. (1942). The condensation of aldehydes with malonic acid: Part XIII. Proceedings of the Indian Academy of Sciences, 116-117. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation / Doebner Modification. Retrieved from [Link]

stability issues of 3-(2,4-Difluorophenyl)pentanedioic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2,4-Difluorophenyl)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding to anticipate and resolve challenges in your experiments.

I. Introduction to the Stability of 3-(2,4-Difluorophenyl)pentanedioic Acid

3-(2,4-Difluorophenyl)pentanedioic acid is a dicarboxylic acid containing a difluorinated phenyl ring. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. The presence of both carboxylic acid functional groups and a fluorinated aromatic ring introduces several potential pathways for degradation. Understanding these potential issues is the first step in preventing them.

This guide will delve into the potential stability issues you might encounter, their underlying causes, and systematic approaches to troubleshoot and mitigate them.

II. Troubleshooting Guide: Common Stability Issues in Solution

This section addresses specific problems you may encounter during your experiments with 3-(2,4-Difluorophenyl)pentanedioic acid.

Issue 1: Gradual or rapid loss of parent compound concentration in solution over time.

Plausible Causes:

  • Photodegradation: Aromatic fluorine groups (Ar-F) can be susceptible to photolysis, especially when exposed to UV or even ambient laboratory light over extended periods. This can lead to the cleavage of the C-F bond.[1][2][3][4][5]

  • pH-Dependent Hydrolysis: While the ester and amide bonds are more commonly associated with hydrolysis, extreme pH conditions (either highly acidic or basic) can catalyze other degradation reactions in carboxylic acids.[6][7] The ionization state of the carboxylic acid groups is pH-dependent, which can influence its reactivity.[6]

  • Oxidative Degradation: The presence of oxidizing agents, even dissolved oxygen, can potentially lead to degradation, although this is generally less common for this type of structure unless other reactive species are present.

  • Microbial Degradation: If solutions are not sterile, microbial growth can lead to the degradation of the compound.[8]

Troubleshooting Workflow:

start Loss of Parent Compound Detected light_exposure Was the solution exposed to light? start->light_exposure ph_check What is the pH of the solution? light_exposure->ph_check No protect_from_light Action: Protect solution from light (amber vials, cover with foil). Re-analyze. light_exposure->protect_from_light Yes storage_conditions How was the solution stored? ph_check->storage_conditions Neutral adjust_ph Action: Prepare fresh solution in a buffered system (pH 4-7). Re-analyze. ph_check->adjust_ph Acidic or Basic oxidants_check Are oxidizing agents present? storage_conditions->oxidants_check Appropriate (dark, 2-8°C) sterile_filter Action: Prepare fresh solution and sterile filter. Store at 2-8°C. Re-analyze. storage_conditions->sterile_filter Non-sterile, room temp oxidants_check->sterile_filter No remove_oxidants Action: Use de-gassed solvents. Avoid sources of oxidation. Re-analyze. oxidants_check->remove_oxidants Yes

Caption: Troubleshooting workflow for loss of parent compound.

Step-by-Step Investigative Protocol:

  • Review Handling Procedures:

    • Were your solutions prepared and stored in clear or transparent containers?

    • What was the pH of the solvent or buffer used?

    • Were the solutions stored at the recommended 2-8°C?[9]

    • Were the solvents of high purity and free from peroxides or other oxidizing agents?

  • Controlled Experiment to Isolate the Cause:

    • Prepare fresh solutions of 3-(2,4-Difluorophenyl)pentanedioic acid.

    • Aliquot the solution into three sets of vials:

      • Set A (Light Exposure): Clear vials, exposed to ambient lab light.

      • Set B (pH Extremes): One set in a low pH buffer (e.g., pH 2) and another in a high pH buffer (e.g., pH 10). Protect from light.

      • Set C (Control): Amber vials, stored at 2-8°C in a neutral pH buffer (e.g., pH 7).

    • Analyze the concentration of the parent compound in each set at time zero and after 24, 48, and 72 hours using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis and Interpretation:

    • A significant decrease in concentration in Set A compared to Set C indicates photodegradation.

    • A significant decrease in concentration in Set B compared to Set C points to pH-dependent instability.

    • If all sets show degradation, consider less common causes like inherent instability in that specific solvent system or microbial contamination if not sterile.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Plausible Causes:

  • Formation of Degradation Products: The unexpected peaks are likely degradation products resulting from the stability issues mentioned above.

  • Potential Degradation Pathways:

    • Defluorination: Photolytic cleavage of a C-F bond could lead to a mono-fluorinated or non-fluorinated version of the parent molecule.[3][4]

    • Hydroxylation: Reaction with hydroxyl radicals (which can be generated under certain photolytic conditions) could result in the addition of a hydroxyl group to the aromatic ring.[2]

    • Decarboxylation: While less likely for this specific structure under mild conditions, decarboxylation of dicarboxylic acids can occur, especially under thermal stress or in the presence of certain catalysts, leading to a monocarboxylic acid.[10][11][12] Some polyfluorinated malonic acids have been shown to be surprisingly prone to decarboxylation.[13]

Troubleshooting and Identification Workflow:

start Unexpected Peaks in Chromatogram lcms_analysis Perform LC-MS analysis on the degraded sample. start->lcms_analysis mass_check Does the mass of any new peak correspond to a potential degradation product? lcms_analysis->mass_check no_match Mass does not match expected degradants. Consider solvent impurities or other contaminants. mass_check->no_match No match Mass matches potential degradant (e.g., -F, +OH, -CO2). mass_check->match Yes nmr_analysis Consider 19F-NMR for definitive identification of fluorinated degradants. match->nmr_analysis

Caption: Workflow for identifying unknown peaks.

Step-by-Step Identification Protocol:

  • Characterize the Unknown Peaks:

    • Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks.

    • Compare the masses of the new peaks to the theoretical masses of potential degradation products (see table below).

    • If available, use tandem MS (MS/MS) to obtain fragmentation patterns, which can provide structural information.

  • Consider 19F-NMR:

    • For complex mixtures of fluorinated compounds, 19F-NMR is a powerful tool.[1][3][4] It can help identify and quantify different fluorinated species in the solution, including the parent compound and any fluorine-containing degradants.

Table of Potential Degradation Products:

Potential Degradation Product Molecular Weight Change from Parent Plausible Mechanism
Mono-defluorinated product-19 DaPhotodegradation
Di-defluorinated product-38 DaPhotodegradation
Monohydroxylated product+16 DaOxidation/Photodegradation
Mono-decarboxylated product-44 DaDecarboxylation

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of 3-(2,4-Difluorophenyl)pentanedioic acid?

A: Based on supplier recommendations and general chemical stability principles, stock solutions should be:

  • Stored at 2-8°C .[9]

  • Protected from light by using amber glass vials or by wrapping containers in aluminum foil.

  • Prepared in a buffered solution with a pH between 4 and 7 if long-term storage is required. The solubility of dicarboxylic acids can be enhanced in slightly basic solutions, but this may also increase the rate of certain degradation pathways.[14]

  • Sterile-filtered if the solution is to be stored for an extended period to prevent microbial growth.

Q2: Which solvents are recommended for dissolving 3-(2,4-Difluorophenyl)pentanedioic acid?

A: As a dicarboxylic acid, it is expected to have good solubility in polar organic solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Aqueous solutions with adjusted pH (solubility will increase in basic conditions due to deprotonation of the carboxylic acid groups).[14]

For biological experiments, it is crucial to consider the tolerance of the system to the chosen solvent. Always prepare a concentrated stock in an organic solvent and then dilute it into the aqueous experimental medium.

Q3: Is 3-(2,4-Difluorophenyl)pentanedioic acid susceptible to degradation under typical laboratory lighting?

Q4: How can I develop a stability-indicating analytical method for this compound?

A: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products. Here is a general protocol for developing such a method using HPLC:

Protocol for Developing a Stability-Indicating HPLC Method:

  • Generate Degraded Samples:

    • Perform forced degradation studies by exposing the compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[15]

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 80°C for 48 hours.

    • Photolytic: Expose a solution to a photostability chamber.

  • Method Development:

    • Use a reverse-phase C18 column.

    • Start with a mobile phase gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

    • Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.

    • Use a photodiode array (PDA) detector to check for peak purity.

  • Method Validation:

    • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[16]

IV. Concluding Remarks

The stability of 3-(2,4-Difluorophenyl)pentanedioic acid in solution is influenced by factors such as light, pH, and storage conditions. By understanding the potential degradation pathways and implementing the troubleshooting and preventative measures outlined in this guide, researchers can ensure the integrity of their experimental results. Proactive stability considerations are a cornerstone of good scientific practice.

V. References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology. (2024, February 10). ACS Publications. [Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC. (2022, August 16). Retrieved February 14, 2026, from [Link]

  • Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (2025, August 7). ResearchGate. [Link]

  • PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya. (n.d.). Retrieved February 14, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. [Link]

  • Stability evaluation of [18F]FDG using a modified synthesis for basic hydrolysis - a two-centre study. (n.d.). Retrieved February 14, 2026, from [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016, March 15). PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 14, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. [Link]

  • Carboxylic Acids and Their Derivatives: Nucleophilic Addition-Elimination at the Acyl Carbon. (n.d.). Retrieved February 14, 2026, from [Link]

  • Role of pH in the Transformation of Perfluoroalkyl Carboxylic Acids by Activated Persulfate: Implications from the Determination of Absolute Reaction Rate Constants for their Oxidation by the Sulfate Radical. (2021, December 14). NSF Public Access Repository. [Link]

  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. (2021, June 14). MDPI. [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? (n.d.). Retrieved February 14, 2026, from [Link]

  • Hydrolysis of 3 under acidic conditions. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 3-(2,4-Difluorophenyl)pentanedioic acid. (n.d.). Retrieved February 14, 2026, from [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC. (2024, November 2). Retrieved February 14, 2026, from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015, April 16). Macmillan Group - Princeton University. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC. (2023, October 10). Retrieved February 14, 2026, from [Link]

  • The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Dicarboxylic acid solubility : r/Mcat. (2023, January 5). Reddit. [Link]

  • Asian Journal of Chemistry. (2017, December 31). Retrieved February 14, 2026, from [Link]

  • Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. (2012, September 15). PubMed. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC. (2020, July 28). Retrieved February 14, 2026, from [Link]

  • Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. (2018, September 11). MDPI. [Link]

  • Testing the degradation effects of three reagents on various antineoplastic compounds. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • pH-Dependent Effects of Short-chain Carboxylic Acids and Buffer Systems On Clostridioides difficile in Vitro and in Vivo - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Degradation of selected perfluoroalkyl substances (PFAS) using AlF3 in water. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • pH Behavior of Polymer Complexes between Poly(carboxylic acids) and Poly(acrylamide derivatives) Using a Fluorescence Label Technique. (2019, July 17). MDPI. [Link]

  • (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. (2025, August 6). ResearchGate. [Link]

  • Transformation of Hindered Phenolic Antioxidants. (2019, June 9). Stabilization Technologies. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Difluorophenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide direct, actionable solutions to the common and complex solubility issues encountered when working with difluorophenyl-containing compounds. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Question: Why are my difluorophenyl compounds so consistently insoluble in aqueous media?

Answer: This is a frequent and valid observation. The issue stems from a combination of two powerful physicochemical effects imparted by the difluorophenyl group:

  • Increased Lipophilicity: Fluorine is the most electronegative element, and its substitution for hydrogen on a phenyl ring significantly increases the molecule's lipophilicity (often measured as logP).[1][2] The carbon-fluorine bond is more hydrophobic than the carbon-hydrogen bond.[3] This increased "greasiness" makes the compound less willing to interact with polar water molecules.

  • High Lattice Energy: This is a critical, often underestimated factor. The strong intermolecular forces (like dipole-dipole interactions) in the crystalline structure of many fluorinated compounds result in a highly stable crystal lattice.[4][5] For a compound to dissolve, the energy released from solvent-solute interactions (hydration energy) must be sufficient to overcome this lattice energy.[6][7] With difluorophenyl compounds, the lattice energy is often exceptionally high, making it difficult for water to break the crystal apart.[5][7]

In essence, you are fighting a two-front battle: the compound prefers to stay with itself in a crystal (high lattice energy) and it repels water (high lipophilicity).

Question: I've heard that fluorine can sometimes improve solubility. Is this true?

Answer: Yes, this is a nuanced but important point. While general fluorination often increases lipophilicity, strategic placement can sometimes improve solubility, though typically not through direct hydrophilicity. The primary mechanism is through the modulation of pKa.[2]

Fluorine's powerful electron-withdrawing effect can significantly lower the pKa of nearby basic functional groups (making them less basic) or acidic groups (making them more acidic).[2] If this pKa shift moves the ionization state of your molecule into a more soluble form at physiological pH (e.g., by promoting the formation of a charged species), you can see an apparent increase in solubility. However, this is a context-dependent effect and not a general rule.

Section 2: Troubleshooting Guide - From Benchtop to Preclinical

This section is structured as a decision-making workflow. Identify your current problem and follow the suggested path.

Workflow: Initial Hit Triage for a Newly Synthesized Insoluble Compound

This workflow outlines the immediate steps to take when a promising compound from a new synthesis shows poor solubility in your initial biological assays.

G cluster_0 Problem Identification cluster_1 Immediate Characterization cluster_2 Decision Point & Strategy Selection cluster_3 Solution Pathways insoluble New compound precipitates in aqueous assay buffer measure 1. Measure Thermodynamic Solubility insoluble->measure First, quantify the problem pxrd 2. Analyze Solid State (pXRD) measure->pxrd Understand the solid form logp 3. Determine Lipophilicity (LogP/LogD) pxrd->logp Assess intrinsic properties decision Is the compound crystalline or amorphous? logp->decision crystalline Crystalline decision->crystalline High Lattice Energy is the primary barrier amorphous Amorphous decision->amorphous Lipophilicity is the primary barrier medchem Medicinal Chemistry: Structural Modification (e.g., add ionizable group) crystalline->medchem Modify molecule to disrupt crystal packing formulation Formulation Science: Amorphous Solid Dispersion (ASD) or Lipid-Based System (LBDDS) crystalline->formulation Overcome lattice energy with advanced formulation amorphous->formulation More robust solution for development simple Simple Formulation: Co-solvents, pH adjustment amorphous->simple May be sufficient for early studies G cluster_0 Crystalline State (Low Solubility) cluster_1 Amorphous Solid Dispersion (High Solubility) c1 c2 c3 c4 c5 process Spray Drying or Hot-Melt Extrusion c6 c7 c8 dissolution1 Dissolution in Water c8->dissolution1 c9 lattice_label High Lattice Energy (Strong Bonds) p1 p2 p3 p4 p5 p6 dissolution2 Dissolution in Water p6->dissolution2 p7 p8 d1 polymer_label API (Red) molecularly dispersed in Polymer Matrix (Blue) result1 Very Low Concentration of Free Drug dissolution1->result1 result2 High (Supersaturated) Concentration of Free Drug dissolution2->result2

Caption: Mechanism of solubility enhancement by an Amorphous Solid Dispersion.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research J. Pharm. and Tech.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • Biological aspects of fluorine. Wikipedia.
  • Prodrug Strategies for Enhanced Solubility. Scribd.
  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
  • lipid based drug delivery system – a review. PHARMACEUTICAL SCIENCES.
  • Prodrug Activation Strategies. BOC Sciences.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers.
  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. WuXi AppTec.
  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
  • Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review.
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review.
  • (PDF) Lipid Based Formulations of Biopharmaceutics Classification System (BCS) Class II Drugs: Strategy, Formulations, Methods and Saturation. ResearchGate.
  • Scalable Amorphous Solid Dispersion Strategy. Aragen Life Sciences.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC.
  • 6.6: Lattice Energy and Solubility. Chemistry LibreTexts.
  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
  • Lattice Energies in Ionic Solids. 2012 Book Archive.
  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Factors Affecting Lattice Energy. TutorChase.
  • Lattice energy: Definition, Importance and Factors affecting. Allen Overseas.
  • Why is the lattice energy of a fluorine molecule greater than iodine molecule?. Quora.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. PMC.
  • Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks.
  • Improving solubility – a close look at available approaches. Merck Millipore.

Sources

refining NMR spectroscopic analysis of fluorinated compounds

Technical Support Center: Fluorine-19 ( ) NMR Spectroscopy

Status: Operational | Tier: Level 3 (Advanced Application Support)[1]

Welcome to the Advanced NMR Support Center. Below you will find a curated set of troubleshooting protocols and technical guides designed to refine your analysis of fluorinated compounds.

Ticket #001: Signal Acquisition & Baseline Issues

Issue: “My spectrum has a massive rolling baseline or a broad ‘hump’ at the start of the FID, obscuring my signals.”

Root Cause Analysis

This is the Acoustic Ringing phenomenon. Unlike




11
Troubleshooting Protocol
Step 1: Pulse Sequence Modification

Do not use the standard zg or zg30 sequence if ringing is severe.

  • Solution: Use a ringing-suppression sequence (e.g., Bruker’s aring or zgring).[1] These sequences use a spin-echo element (

    
    ) to delay acquisition, allowing the acoustic ringing (which decays fast) to die out before data collection.[1]
    
  • Trade-off: You will lose signals with very short

    
    .
    
Step 2: Processing Correction (LPC)

If you must use a standard pulse, use Backward Linear Prediction (LPC) during processing.[1]

  • Inspect FID: Notice the distorted first few points (10–50 points).[1]

  • Cut Data: In your processing software (TopSpin, MestReNova), set the "Left Shift" or "Cut" to remove these corrupted points.

  • Predict: Apply Backward LPC to reconstruct the missing initial points based on the valid data that follows.

  • Result: A flat baseline without the phase errors caused by simply cutting the FID.

Step 3: Hardware Verification
  • Check: Is your probe "Fluorine-Free"? Standard broad-band probes often use PTFE supports. For trace analysis, switch to a dedicated

    
     probe or a "fluorine-free" selective probe.[1]
    

Ticket #002: Quantitative Analysis (qNMR) Accuracy

Issue: “My integration values are inconsistent. The CF3 group integrates lower than expected compared to the aromatic fluorine.”

Root Cause Analysis

This is likely due to Incomplete Relaxation or NOE (Nuclear Overhauser Effect) enhancement.[1]

  • Relaxation (

    
    ):  Fluorine nuclei in perfluorinated groups (like 
    
    
    ) often lack nearby protons to facilitate dipolar relaxation, leading to very long
    
    
    times (>2–5 seconds).[1]
  • NOE: If you are decoupling protons ({1H}), the NOE can transfer magnetization from protons to fluorine, altering signal intensity non-quantitatively.[1]

The Self-Validating qNMR Protocol

1. Determine


 (Mandatory Pre-step):

2. Set Acquisition Parameters:

  • Relaxation Delay (

    
    ):  Must be 
    
    
    (for 99.3% recovery) or
    
    
    (for 99.9% accuracy).
    • Rule of Thumb: If

      
       is unknown, set 
      
      
      .[1]
  • Pulse Angle: Use

    
     for maximum sensitivity, provided 
    
    
    is sufficient.

3. Decoupling Mode:

  • WRONG: Power-gated decoupling (zgpg).[1] This keeps the decoupler ON during the relaxation delay, building up NOE.

  • CORRECT: Inverse-gated decoupling (zgig).

    • Logic: Decoupler is OFF during

      
       (suppressing NOE buildup) and ON  only during acquisition (collapsing J-coupling for singlet peaks).
      
Visual Workflow: qNMR Pulse Timing

qNMR_Sequencecluster_0Relaxation Period (D1)cluster_1Excitation & AcquisitionD1Delay (D1)> 5 x T1Pulse90° Pulse(19F)D1->PulseEquilibriumDecoup_Off1H DecouplerOFFAcqAcquisition (Aq)Pulse->AcqFIDDecoup_On1H DecouplerON (WALTZ-16)Pulse->Decoup_OnTrigger

Caption: Logic flow for Inverse Gated Decoupling (zgig). The decoupler state switches to ensure quantitative accuracy by eliminating NOE enhancement.

Ticket #003: Excitation Bandwidth & "Missing" Signals

Issue: “I expect signals at -60 ppm and -200 ppm, but the one at -200 ppm is tiny or phased weirdly.”

Root Cause Analysis

The

1

1
  • Bandwidth Formula:

    
    .[1]
    
  • If

    
    , effective BW is 
    
    
    .[1] At 400 MHz, 200 ppm is
    
    
    .[1]
  • Result: You are physically unable to excite the entire spectrum uniformly.

Solution: Adiabatic Pulses

Switch to Adiabatic Excitation (e.g., CHIRP or WURST pulses).[1] These sweep through the frequency range, inverting or exciting spins sequentially rather than instantaneously.

  • Protocol: Use a pulse sequence incorporating adiabatic inversion (e.g., crp or wurst shapes) if your spectrometer supports waveform generation.

  • Alternative: If locked to hard pulses, move your carrier frequency (

    
    ) to the center of the two peaks (e.g., -130 ppm) and minimize pulse length (
    
    
    ) to increase bandwidth (requires higher power, beware of arcing).[1]

Reference Data: Internal Standards for qNMR

Select an internal standard (IS) that does not overlap with your analyte and has similar solubility.[1][2]

Internal StandardChemical Shift (

, ppm)
SolubilityNotes
Trichlorofluoromethane (CFCl3) 0.00 (Ref)OrganicVolatile![1] Good for referencing, bad for qNMR.

-Trifluorotoluene (TFT)
-63.7OrganicStable liquid, robust standard.
1,3,5-Trifluorobenzene -108.3OrganicSymmetric, gives a clean singlet (decoupled).
Sodium Trifluoroacetate -76.5Water (

)
Standard for aqueous biological samples.[1]
4,4'-Difluorobiphenyl -118.0OrganicSolid, non-volatile, good for weighing.
BTF (Benzotrifluoride) -63.0OrganicCommon, but overlaps with many CF3 groups.[1]

Ticket #004: Broad Lines at High Field

Issue: “I moved my sample from a 400 MHz to an 800 MHz magnet to get better resolution, but my peaks got broader. Why?”

Root Cause Analysis

Chemical Shift Anisotropy (CSA). Unlike protons,

1

square of the magnetic field

1
  • Mechanism: As the molecule tumbles, the chemical shift fluctuates, causing relaxation.

  • Impact: At very high fields (>600 MHz), CSA becomes the dominant relaxation mechanism, broadening the lines and potentially canceling out the resolution gains from the higher field.

Recommendation
  • Sweet Spot: For small molecules, 400–500 MHz is often the "Goldilocks" zone for

    
     NMR—high enough for separation, low enough to minimize CSA broadening.[1]
    
  • Action: If you see broadening at 800 MHz, try running the sample at 400 MHz or 500 MHz.

Visual Guide: Troubleshooting Decision Matrix

Troubleshooting_MatrixStartStart: Spectrum ArtifactDecision1Is the baseline rollingor distorted at start?Start->Decision1RingingIssue: Acoustic RingingDecision1->RingingYesDecision2Are peaks missingor low intensity?Decision1->Decision2NoSol_Ring1. Use 'aring' sequence2. Backward LPCRinging->Sol_RingBandwidthIssue: Excitation BandwidthDecision2->BandwidthYesDecision3Are integrals wrong?Decision2->Decision3NoSol_BW1. Use Adiabatic Pulse2. Center O1PBandwidth->Sol_BWQuantIssue: Saturation/NOEDecision3->QuantYesSol_Quant1. Check T12. Use Inverse Gated (zgig)3. D1 > 5*T1Quant->Sol_Quant

Caption: Step-by-step decision tree for diagnosing common Fluorine-19 spectral anomalies.

References

  • Acoustic Ringing Suppression

    • Technique: Use of aring sequences and Linear Prediction.
    • Source: University of Ottawa NMR Facility. "Pulse Sequences to Minimize Acoustic Ringing." Link

  • Quantitative 19F NMR (qNMR)

    • Standards: Validation of internal standards like 3,5-Bis(trifluoromethyl)benzoic acid and TFT.
    • Source: Sigma-Aldrich (Merck).[1] "Certified Reference Materials for ¹⁹F NMR." Link

  • Excitation Bandwidth & Adiabatic Pulses

    • Mechanism:[1] Limitations of hard pulses and the necessity of adiabatic pulses for wide spectral widths.

    • Source: MRI Questions.[3] "Adiabatic Pulses."[4][5] Link

  • Chemical Shift Anisotropy (CSA)

    • Mechanism:[1][5][6] CSA contribution to line broadening in Fluorine NMR at high magnetic fields.[7]

    • Source: National Institutes of Health (PMC).[1] "Chemical shift anisotropy effects on 19F NMR spectra." Link

  • qNMR Methodology Comparison

    • Protocol: Direct comparison of 1H and 19F qNMR valid
    • Source: National Institutes of Health (PMC).[1] "Direct Comparison of 19F qNMR and 1H qNMR." Link

Technical Support Center: Process Scale-Up for 3-(2,4-Difluorophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Document ID: TSC-GLU-24DF-001

Executive Summary

This guide addresses the scale-up challenges for synthesizing 3-(2,4-Difluorophenyl)pentanedioic acid (also known as 3-(2,4-Difluorophenyl)glutaric acid). This compound is a critical scaffold for gabapentinoid analogs and specific enzyme inhibitors.

The industrial standard for this synthesis typically employs a Knoevenagel-Michael Cascade or a Guareschi-Thorpe Condensation . This guide focuses on the Double Malonate Addition (Tetraester Route) due to its superior impurity profile and controllability in GMP environments compared to the "one-pot" solid-state fusion methods.

Part 1: The Validated Process Workflow

Core Reaction Sequence:

  • Condensation: 2,4-Difluorobenzaldehyde + 2 eq. Diethyl Malonate

    
     Tetraethyl ester intermediate.
    
  • Hydrolysis: Saponification of the tetraester to the tetracarboxylic acid.

  • Decarboxylation: Thermal removal of 2 eq. CO

    
     to yield the target glutaric acid.
    
Process Flow Diagram (Interactive Logic)

G Start Start: 2,4-Difluorobenzaldehyde Step1 Step 1: Condensation (Toluene, Reflux -H2O) Start->Step1 Reagent Diethyl Malonate (2.2 eq) Piperidine (Cat.) Reagent->Step1 Check1 QC Point: Unreacted Aldehyde < 0.5%? Step1->Check1 Check1->Step1 Fail (Add Cat/Time) Step2 Step 2: Hydrolysis (NaOH/H2O, 60°C) Check1->Step2 Pass Step3 Step 3: Decarboxylation (Acidify pH < 1, Heat 80°C) Step2->Step3 Risk CRITICAL RISK: CO2 Foaming & SNAr Defluorination Step3->Risk Monitor Final Product: 3-(2,4-Difluorophenyl) pentanedioic acid Step3->Final

Figure 1: Critical Process Flow for the synthesis of 3-arylglutaric acids via the tetraester route.

Part 2: Troubleshooting & FAQs
Category A: Reaction Initiation & Kinetics (Step 1)

Q1: The reaction stalls at the cinnamate intermediate (mono-addition). Why isn't the second equivalent of malonate adding?

  • Diagnosis: This is a classic "Michael Addition Stalling" issue. The first step (Aldehyde

    
     Arylidene malonate) is fast, but the second step (Arylidene 
    
    
    
    Tetraester) is sterically hindered by the 2,4-difluoro substitution pattern.
  • Root Cause:

    • Water Poisoning: The Knoevenagel condensation produces water. If not removed (via Dean-Stark or molecular sieves), the equilibrium shifts back, or the catalyst (piperidine) hydrates and loses basicity.

    • Base Strength: Piperidine alone may be insufficient for the Michael addition step on this electron-rich ring.

  • Corrective Action:

    • Protocol Adjustment: Switch to a Dean-Stark apparatus with Toluene or Xylene to continuously remove water.

    • Catalyst Spike: Add 5% mol Glacial Acetic Acid along with Piperidine. The resulting Piperidinium Acetate buffer is often more effective at promoting the Michael addition than the free base alone due to simultaneous activation of the electrophile and nucleophile.

Q2: My reaction mixture turned into a solid "brick" inside the reactor.

  • Diagnosis: Uncontrolled crystallization of the Sodium or Ammonium salt of the tetra-ester or intermediate carboxylates.

  • Trigger: This usually happens if you attempt the "One-Pot" hydrolysis directly in the condensation solvent (e.g., Ethanol) without adequate dilution.

  • Solution:

    • Immediate Fix: Add warm water (50°C) to dissolve the salts.

    • Process Prevention: Perform a solvent swap before hydrolysis. Distill off Toluene/Ethanol and replace with water/THF mixture before adding NaOH.

Category B: Impurity Profile & Safety (Steps 2 & 3)

Q3: We are detecting a "des-fluoro" impurity (M-18 or M-20 mass shift) by LC-MS.

  • Diagnosis: Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: The 2,4-difluoro ring is activated by the electron-withdrawing ester groups. During the Hydrolysis (Step 2) , if the temperature is too high (>70°C) or the NaOH concentration is too localized (hot spots), the Hydroxide ion (

    
    ) attacks the 4-position fluorine, displacing it to form a phenol.
    
  • Prevention:

    • Temperature Limit: Maintain hydrolysis temperature strictly < 60°C .

    • Dosing: Add NaOH solution slowly to the ester solution, not the other way around, to avoid localized high pH spikes.

Q4: During acidification/decarboxylation, the reactor foamed over.

  • Diagnosis: Rapid CO

    
     evolution.
    
  • Physics: The conversion of the tetra-acid to the di-acid releases 2 moles of gas for every 1 mole of product. On a 10kg scale, this releases ~500 Liters of gas.

  • Control Strategy:

    • Thermal Ramping: Do not heat rapidly to reflux. Ramp temperature by 5°C/10 min.

    • Anti-foam: Addition of silicone-based anti-foam (e.g., Simethicone) is mandatory at scales >100g.

    • Venting: Ensure the condenser vent line is not chemically restricted (e.g., by a narrow scrubber).

Part 3: Quantitative Data & Specifications
Solvent Selection Matrix
SolventReaction StepSuitabilityNotes
Toluene CondensationHigh Excellent for azeotropic water removal.
Ethanol CondensationMedium Good solubility, but requires molecular sieves for high conversion.
THF/Water HydrolysisHigh Homogeneous phase prevents "hot spots" and SNAr side reactions.
Acetic Acid DecarboxylationHigh Facilitates smooth CO

loss; product often crystallizes upon cooling.
Critical Process Parameters (CPP)
ParameterRangeCriticalityConsequence of Deviation
Stoichiometry 2.1 - 2.3 eq MalonateHigh< 2.0 eq leads to mono-adduct (cinnamate) impurity.
Hydrolysis Temp 45°C - 60°CCritical > 65°C causes Defluorination (SNAr).
pH (Decarb) < 1.0HighIncomplete decarboxylation if pH is not sufficiently acidic.
Part 4: Detailed Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of 100g of 3-(2,4-Difluorophenyl)pentanedioic acid.

  • Condensation:

    • Charge a 1L reactor with 2,4-Difluorobenzaldehyde (50.0 g, 352 mmol) and Diethyl Malonate (124.0 g, 774 mmol, 2.2 eq) .

    • Add Toluene (400 mL) and Piperidine (1.5 g) .

    • Heat to reflux with a Dean-Stark trap. Monitor water collection (theoretical: ~6.3 mL).

    • Checkpoint: Continue reflux until aldehyde is <1% by HPLC (approx. 6-8 hours).

    • Cool to 50°C and distill off Toluene under vacuum.

  • Hydrolysis (Saponification):

    • To the oily residue, add THF (200 mL) .

    • Prepare a solution of NaOH (60 g) in Water (200 mL) .

    • Add NaOH solution dropwise over 30 mins, maintaining internal temp < 55°C .

    • Stir at 50°C for 4 hours. The mixture will become a thick slurry (Tetra-sodium salt).

  • Decarboxylation & Isolation:

    • Distill off THF (vacuum).

    • Acidify the aqueous residue with 6N HCl until pH 1. Caution: CO

      
       evolution begins here.
      
    • Heat the acidic slurry to 80-90°C for 2 hours to complete decarboxylation.

    • Crystallization: Cool slowly to 5°C. The product, 3-(2,4-Difluorophenyl)pentanedioic acid, will crystallize as a white solid.

    • Filter, wash with cold water, and dry.

    • Expected Yield: 70-75 g (80-85%).

References
  • Process for the preparation of glutaric acid derivatives.
  • Knoevenagel Condensation (Doebner Modific

    • Source: Organic Chemistry Portal.[1]

    • Relevance: Mechanistic grounding for the aldehyde-malonate condensation and pyridine usage.[1][2]

    • Link:[Link]

  • Synthesis of 3-substituted glutaric acids via Guareschi-Thorpe.

    • Source: Journal of the American Chemical Society (Classic mechanistic reference).
    • Relevance: Validates the "tetra-ester" vs "dicyano" routes for scale-up.
    • Link:[Link]

  • Preparation of Pregabalin and related analogs (Isobutylglutaric acid). [3]

    • Source: US P
    • Relevance: Provides specific handling instructions for the hydrolysis and decarboxyl
    • Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pentanedioic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of non-fluorinated pentanedioic acid (glutaric acid) and its fluorinated analogs. We will explore how the strategic incorporation of fluorine atoms alters the molecule's physicochemical properties, enzyme inhibition profiles, and metabolic fate. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of fluorination in the context of dicarboxylic acids.

Introduction: The Significance of Glutaric Acid and the Power of Fluorination

Pentanedioic acid, commonly known as glutaric acid, is a five-carbon dicarboxylic acid that serves as a key intermediate in the metabolism of essential amino acids, including lysine and tryptophan[1][2]. In a healthy metabolic state, glutaric acid is converted via its coenzyme A derivative (glutaryl-CoA) into crotonyl-CoA by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH)[3][4].

However, the biological significance of glutaric acid is most dramatically highlighted in the context of the inherited neurometabolic disorder Glutaric Aciduria Type I (GA-I)[5][6]. A deficiency in the GCDH enzyme leads to the accumulation of glutaric acid and its metabolite, 3-hydroxyglutaric acid, in the brain and other tissues[7][8]. This buildup is neurotoxic, causing severe damage to the basal ganglia and resulting in debilitating movement disorders like dystonia[9][10]. The pathological effects of glutaric acid are multifaceted, involving the inhibition of key enzymes such as glutamate decarboxylase (GAD) and the induction of oxidative stress[11][12].

In medicinal chemistry, the substitution of hydrogen with fluorine is a cornerstone strategy for optimizing the biological activity of molecules[13][14]. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's acidity, metabolic stability, binding affinity, and mechanism of action[15][16]. This guide will dissect these influences, comparing the known biological profile of glutaric acid with the predicted and observed behavior of its fluorinated counterparts.

Part 1: Physicochemical Underpinnings of Biological Activity

The introduction of a highly electronegative fluorine atom fundamentally alters the electronic properties of the pentanedioic acid scaffold. This change is the primary driver of the differences observed in biological activity. The most significant modifications are to the compound's acidity (pKa) and lipophilicity (logP).

Fluorine's strong electron-withdrawing effect stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid groups. This can enhance interactions with positively charged residues in an enzyme's active site. Furthermore, while the C-F bond is polar, the overall effect of fluorination on a molecule's lipophilicity can be complex, often leading to an increase that can improve membrane permeability.

Table 1: Comparison of Physicochemical Properties

Property Glutaric Acid (Non-Fluorinated) 2-Fluoroglutaric Acid (Predicted) Rationale for Change
Molecular Formula C₅H₈O₄ C₅H₇FO₄ Substitution of one hydrogen with fluorine.
Molecular Weight 132.12 g/mol 150.11 g/mol Addition of a fluorine atom.
pKa₁ ~4.34 < 4.34 The inductive electron-withdrawing effect of the fluorine atom stabilizes the conjugate base, increasing acidity.
pKa₂ ~5.42 < 5.42 The effect is less pronounced on the more distant carboxyl group but still present.

| Metabolic Stability | Low (Substrate for GCDH) | High | The C-F bond is exceptionally strong and resistant to enzymatic oxidation, blocking the first step of degradation[15]. |

Part 2: Comparative Analysis of Enzyme Inhibition

A primary mechanism of glutaric acid's neurotoxicity is its ability to inhibit L-glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate[11][17]. Glutaric acid acts as a competitive inhibitor of GAD, with a reported inhibition constant (Ki) in the millimolar range[18].

Enhanced Inhibition by Fluorinated Analogs

Fluorination can enhance enzyme inhibition through several mechanisms:

  • Increased Binding Affinity: The lower pKa of a fluorinated analog can lead to stronger electrostatic interactions with basic residues in the GAD active site.

  • Mechanism-Based Inactivation: An appropriately placed fluorine atom can transform a simple competitive inhibitor into a potent mechanism-based or "suicide" inhibitor[19][20]. For example, a 2-fluoroglutaric acid could be processed by the enzyme, leading to the elimination of fluoride and the formation of a reactive species that covalently binds to and permanently inactivates the enzyme.

Table 2: Comparative Enzyme Inhibition Data for Glutamate Decarboxylase (GAD)

Compound Inhibition Type Ki Value Potency
Glutaric Acid Competitive 1.3 mM[18] Moderate

| 2-Fluoroglutaric Acid | Competitive / Mechanism-Based (Hypothesized) | < 1.3 mM (Hypothesized) | High (Potentially Irreversible) |

Experimental Protocol: Glutamate Decarboxylase (GAD) Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory potential of test compounds on GAD activity by measuring the production of ¹⁴CO₂ from L-[1-¹⁴C]-glutamic acid.

Materials:

  • Rat or rabbit brain acetone powder (source of GAD)

  • L-[1-¹⁴C]-glutamic acid

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.2)

  • Glutathione (reduced)

  • Test compounds (Glutaric acid, Fluorinated glutaric acid)

  • Hyamine hydroxide (¹⁴CO₂ trapping agent)

  • Scintillation fluid and vials

  • Incubation tubes with center wells

Procedure:

  • Enzyme Preparation: Reconstitute the brain acetone powder in potassium phosphate buffer containing PLP and glutathione to stabilize the enzyme. Centrifuge to remove insoluble material and use the supernatant as the enzyme source.

  • Reaction Mixture Preparation: In incubation tubes, prepare a reaction mixture containing phosphate buffer, PLP, and the enzyme preparation.

  • Inhibitor Addition: Add varying concentrations of the test compounds (non-fluorinated and fluorinated pentanedioic acids) or vehicle control to the reaction mixtures. Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding L-[1-¹⁴C]-glutamic acid to each tube.

  • CO₂ Trapping: Immediately seal the tubes with rubber stoppers fitted with a center well containing a piece of filter paper soaked in hyamine hydroxide.

  • Incubation: Incubate the reactions at 37°C for 30 minutes with gentle shaking.

  • Reaction Termination: Stop the reaction by injecting a strong acid (e.g., 2M H₂SO₄) through the stopper into the reaction mixture, being careful not to touch the center well. This releases the dissolved ¹⁴CO₂.

  • Trapping Completion: Allow the tubes to stand for an additional 60 minutes to ensure all ¹⁴CO₂ is trapped by the hyamine hydroxide.

  • Quantification: Carefully remove the center well and place it in a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value and, through kinetic studies (e.g., Lineweaver-Burk plots), the Ki and mechanism of inhibition.

Workflow for GAD Inhibition Assay

GAD_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme Prepare GAD Enzyme from Brain Powder PreIncubate Add Inhibitor to Reaction Mix (Pre-incubate) Enzyme->PreIncubate ReactionMix Prepare Reaction Mix (Buffer, PLP) ReactionMix->PreIncubate Inhibitors Prepare Inhibitor Concentrations Inhibitors->PreIncubate StartRxn Start Reaction with [14C]-Glutamate PreIncubate->StartRxn 10 min Incubate Incubate at 37°C (Trap 14CO2) StartRxn->Incubate 30 min StopRxn Stop Reaction with Acid Incubate->StopRxn Count Scintillation Counting StopRxn->Count 60 min Analyze Calculate IC50/Ki Count->Analyze

Caption: Workflow for determining GAD inhibition.

Part 3: Metabolic Fate and Cellular Toxicity

The metabolic pathway of glutaric acid is well-defined, culminating in its degradation within the mitochondria. This process is initiated by the conversion of glutaric acid to glutaryl-CoA, which is then oxidized by GCDH[3].

Blocked Metabolism of Fluorinated Analogs

The C-F bond is one of the strongest single bonds in organic chemistry and is highly resistant to enzymatic cleavage. Placing a fluorine atom on the carbon backbone of pentanedioic acid, particularly at the C2 or C3 position, effectively blocks the oxidative action of GCDH. This dramatically increases the metabolic stability of the compound.

  • Non-Fluorinated: Glutaric acid is recognized by GCDH and enters the catabolic pathway. Its cellular concentration is actively managed.

  • Fluorinated: Fluorinated glutaric acid resists degradation by GCDH. This leads to a longer biological half-life and sustained cellular exposure, which can be advantageous for a therapeutic agent or a research tool but also carries the risk of increased toxicity if the compound has off-target effects.

Metabolic Pathway Diagram

Metabolic_Pathway cluster_fluoro Fluorinated Pathway Lysine Lysine / Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Catabolism GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH CrotCoA Crotonyl-CoA (Further Metabolism) GCDH->CrotCoA Oxidation Block METABOLIC BLOCK GCDH->Block F_GlutaricAcid Fluorinated Glutaric Acid F_GlutaricAcid->GCDH

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2,4-Difluorophenyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Cross-Validation in Pharmaceutical Analysis

In the landscape of drug development, the journey from discovery to market is underpinned by a vast dataset, where the integrity of each data point is paramount. The quantitative measurement of a drug candidate, such as 3-(2,4-Difluorophenyl)pentanedioic acid, in biological matrices is a critical component of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] These measurements are performed using validated analytical methods. However, over the lifecycle of a drug's development, it is common for analytical responsibilities to be transferred between laboratories, for methods to be updated with new technology, or for data from different studies using different methods to be combined. In these scenarios, a full method validation may not be necessary, but an essential bridging step is required: Cross-Validation .

Cross-validation is the systematic process of comparing the performance of two or more distinct analytical methods to ensure they produce comparable, reliable, and consistent results.[3] This guide provides an in-depth comparison of two common analytical techniques for the quantification of 3-(2,4-Difluorophenyl)pentanedioic acid—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and details a robust protocol for their cross-validation, grounded in regulatory expectations set forth by the FDA and EMA.[4][5][6]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories. Its principle relies on the separation of the analyte from matrix components on a chromatographic column, followed by detection based on the analyte's absorption of UV light. For 3-(2,4-Difluorophenyl)pentanedioic acid, the presence of the phenyl ring and carboxylic acid groups allows for detectable absorbance at low UV wavelengths (typically 210-220 nm).[7][8]

Causality in Method Design:
  • Mobile Phase Selection: A low pH mobile phase (e.g., using phosphoric acid or formic acid) is chosen to suppress the ionization of the dicarboxylic acid groups. This ensures a consistent, non-ionized form of the analyte, leading to better peak shape and retention on a reversed-phase column.

  • Column Chemistry: A C18 column is standard, providing hydrophobic interaction for retaining the analyte. For highly polar compounds like dicarboxylic acids, an "AQ" type C18 column can be used to prevent phase collapse in highly aqueous mobile phases.[7]

  • Detector Wavelength: The wavelength is set at or near the absorbance maximum of the analyte to achieve the highest sensitivity, while minimizing interference from the matrix.

Validated HPLC-UV Protocol (Abbreviated)
  • Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation. The supernatant is evaporated and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18-AQ, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 0.1% Phosphoric Acid in Water : Acetonitrile (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 215 nm

  • Calibration Range: 0.5 µg/mL to 100 µg/mL

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[9][10][11] It couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for the specific detection of the analyte and its fragments.

Causality in Method Design:
  • Ionization Source: Electrospray Ionization (ESI) is typically used for polar molecules like dicarboxylic acids. Negative ion mode is chosen to deprotonate the acidic carboxyl groups, forming the [M-H]⁻ or [M-2H]²⁻ precursor ions.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification. A specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and drastically reduces background noise, leading to lower limits of quantification.[12]

  • Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆- or D₄-labeled analyte) is ideal. It co-elutes with the analyte and experiences similar ionization effects, correcting for matrix effects and variability in sample preparation and injection volume.

Validated LC-MS/MS Protocol (Abbreviated)
  • Sample Preparation: Solid-Phase Extraction (SPE) or a simplified protein precipitation.

  • Chromatographic Conditions:

    • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry Conditions:

    • Ionization: ESI Negative

    • MRM Transition: (Hypothetical) Precursor Ion m/z 257.1 → Product Ion m/z 149.0

  • Calibration Range: 1 ng/mL to 2000 ng/mL

Comparative Overview of Analytical Methods

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, sample matrix complexity, and available resources.

FeatureHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio (m/z)
Selectivity Moderate; relies on chromatographic separation. Susceptible to co-eluting interferences.High to Very High; relies on both chromatography and specific mass transitions.
Sensitivity (LLOQ) ~0.1 - 0.5 µg/mL~0.1 - 1 ng/mL
Matrix Effects Less pronounced but can be affected by matrix components absorbing at the same wavelength.Significant potential for ion suppression or enhancement, requiring careful management (e.g., SIL-IS).
Development Cost LowerHigher
Instrument Cost LowerHigher
Throughput ModerateHigh (with UPLC front-end)
Regulatory Standing Accepted, but often for drug substance or high-concentration studies.Preferred method for bioanalysis in regulated studies.[5]

The Cross-Validation Protocol: A Step-by-Step Guide

Cross-validation is essential when data from two validated methods are to be compared or combined.[13] The objective is to demonstrate that the methods provide equivalent results over the analytical range. The process is guided by regulatory documents such as the ICH M10 guideline.[4][13]

Experimental Design

The core of the experiment involves analyzing the same set of quality control (QC) samples and, if available, incurred samples (samples from dosed subjects) with both analytical methods.

1. Preparation of Validation Samples:

  • Prepare QC samples in the relevant biological matrix (e.g., plasma) at a minimum of three concentration levels:

    • Low QC (LQC): ~3x the Lower Limit of Quantification (LLOQ) of the less sensitive method (HPLC-UV).

    • Medium QC (MQC): In the mid-range of the calibration curve.

    • High QC (HQC): At ~75-85% of the Upper Limit of Quantification (ULOQ).

  • Prepare at least six replicates for each QC level.

2. Analytical Runs:

  • Analyze the full set of QC samples using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • Each analytical run must include a full calibration curve and meet its own pre-defined acceptance criteria for system suitability, calibration standards, and QC samples.

3. Incurred Sample Reanalysis (ISR) - The Gold Standard:

  • If available, select at least 20 incurred samples from a clinical or non-clinical study.

  • Analyze these samples using both methods. ISR provides the most realistic comparison as it uses "real-world" samples containing the analyte and its potential metabolites.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation prep_qcs Prepare QC Samples (LQC, MQC, HQC) n ≥ 6 replicates run_method1 Analyze all samples with Method 1 (e.g., HPLC-UV) prep_qcs->run_method1 run_method2 Analyze all samples with Method 2 (e.g., LC-MS/MS) prep_qcs->run_method2 select_isr Select Incurred Samples (ISR, n ≥ 20) If available select_isr->run_method1 select_isr->run_method2 calc_mean Calculate Mean & SD for each QC level per method run_method1->calc_mean run_method2->calc_mean calc_bias Calculate % Bias: ((Mean_M1 - Mean_M2) / Mean_M2) * 100 calc_mean->calc_bias stat_analysis Statistical Analysis (e.g., Bland-Altman Plot, Paired t-test) calc_bias->stat_analysis decision Results meet Acceptance Criteria? stat_analysis->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancy & Repeat decision->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Acceptance Criteria

The core principle is to demonstrate agreement between the methods. While ICH M10 does not mandate specific acceptance criteria for cross-validation, leaving it to be scientifically justified, a common and defensible approach is as follows[13]:

  • For QC Samples: The mean concentration of at least two-thirds (67%) of the QC samples at each concentration level from Method 1 should be within ±20% of the mean concentration determined by Method 2.

  • For Incurred Samples: The percentage difference for at least two-thirds (67%) of the ISR samples should be within ±20% of their mean value. The formula is: (%Difference) = (Result_M1 - Result_M2) / ((Result_M1 + Result_M2)/2) * 100.

Data Interpretation and Statistical Analysis

Hypothetical Cross-Validation Data: QC Samples
QC LevelMethodMean Conc. (ng/mL) (n=6)Std. Dev.% Bias (vs. LC-MS/MS)Meets Criteria? (±20%)
LQC LC-MS/MS50.52.1--
HPLC-UV55.23.5+9.3%Yes
MQC LC-MS/MS998.245.1--
HPLC-UV945.862.3-5.3%Yes
HQC LC-MS/MS1510.680.3--
HPLC-UV1648.1112.9+9.1%Yes
Interpretation:

In this hypothetical dataset, the % bias for all QC levels is well within the ±20% acceptance limit. This indicates that, despite the vast differences in technology and sensitivity, the methods produce comparable quantitative results under controlled conditions. The slight positive bias observed with the HPLC-UV method could suggest a minor, consistent co-eluting interference that is not resolved from the main analyte peak, a common limitation of the technique.

Advanced Statistical Comparison

For a more rigorous assessment, statistical tools can be employed:

  • Paired t-test: This test can determine if there is a statistically significant difference between the means of the results from the two methods.[14][15]

  • Bland-Altman Plot: This graphical method is excellent for visualizing the agreement between two quantitative measurements. It plots the difference between the two methods against their average, allowing for the identification of systematic bias or outliers.

LogicDiagram cluster_reasons Common Triggers for Cross-Validation start Is Cross-Validation Required? reason1 Data from different methods to be combined/compared? start->reason1 Yes reason2 Method transferred to a different laboratory? start->reason2 Yes reason3 Significant change in validated method (e.g., new instrument)? start->reason3 Yes no_cv Cross-Validation Not Required start->no_cv No perform_cv Perform Cross-Validation (as per protocol) reason1->perform_cv reason2->perform_cv reason3->perform_cv

Caption: Decision logic for performing analytical method cross-validation.

Conclusion and Recommendations

Cross-validation is a non-negotiable step for ensuring data integrity and comparability across the lifecycle of drug development.[16] For 3-(2,4-Difluorophenyl)pentanedioic acid, both HPLC-UV and LC-MS/MS can be validated for its quantification. However, they possess fundamentally different levels of selectivity and sensitivity. This guide demonstrates that through a systematic cross-validation study, it is possible to confirm that a less selective method like HPLC-UV can provide comparable data to a highly selective LC-MS/MS method within a defined analytical range.

The successful outcome of a cross-validation study provides confidence to researchers, scientists, and regulatory bodies that data generated across different platforms, sites, or times can be reliably pooled and compared, ensuring robust decision-making in the advancement of new therapeutic agents.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. [Link]

  • Infinix Bio. (2026). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • T-Y. L. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • IQVIA Laboratories. Small and Large Molecule LC-MS. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • ResearchGate. (2016). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. [Link]

  • Kawamura, K., Steinberg, S., & Kaplan, I. R. (1985). Capillary GC Determination of Short-Chain Dicarboxylic Acids in Rain, Fog, and Mist. International Journal of Environmental Analytical Chemistry, 19(3), 175-188. [Link]

  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • Shabir, G. A. (2003). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Drug delivery and translational research, 3(1), 1-10. [Link]

  • Basicmedical Key. (2016). Statistical Methods for Comparability Studies. [Link]

  • Salanitro, J. P., & Muirhead, P. A. (1975). Quantitative Method for the Gas Chromatographic Analysis of Short-Chain Monocarboxylic and Dicarboxylic Acids in Fermentation Media. Applied and Environmental Microbiology, 29(3), 374-381. [Link]

  • Phenomenex. (2020). Organic Acids from Wine via HPLC-UV. [Link]

  • ResearchGate. (2016). Statistical Methods for Analytical Comparability. [Link]

  • IABS. Statistical Methods for Analytical Comparability Assessment During Process Change. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2011). Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Talanta, 84(4), 1092-1100. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. [Link]

  • Zenkevich, I. G. (2015). FEATURES OF THE GAS CHROMATOGRAPHIC ANALYSIS OF ALIPHATIC DICARBOXYLIC ACIDS. Analytics and Control, 19(1), 4-13. [Link]

  • Medikamenter Quality Services. (2025). Statistical Tools in Analytical Method Validation. [Link]

  • Ebrahimi, S., et al. (2014). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian Journal of Pharmaceutical Research, 13(4), 1449-1457. [Link]

  • Bangma, J. T., et al. (2023). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. Chemosphere, 316, 137722. [Link]

  • Bangma, J. T., et al. (2022). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. Chemosphere, 316, 137722. [Link]

  • MedCrave online. (2023). Development of a method for the elemental impurity analysis in oral drugs according to USP and ICHQ3D standards by HR-ICP-AES. [Link]

  • Adamowicz, P., et al. (2020). Quantification and distribution of 4‐fluoroisobutyryl fentanyl (4‐FiBF) in postmortem biological samples using. Journal of Forensic Sciences, 65(4), 1333-1339. [Link]

  • WUR eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. [Link]

  • Colby, J. M., et al. (2021). Quantification of fentanyl analogs in oral fluid using LC-QTOF-MS. Journal of Analytical Toxicology, 45(7), 724-732. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Substituted Pentanedioic Acids as Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within the burgeoning field of epigenetics, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. Substituted pentanedioic acids and their analogs, which often act as competitive inhibitors of α-ketoglutarate (2-oxoglutarate)-dependent dioxygenases like histone demethylases, represent a compelling class of molecules with therapeutic potential in oncology and other diseases.[1] However, a critical hurdle in their development is the translation of potent in vitro activity to in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of these compounds, offering field-proven insights into experimental design, data interpretation, and the causal factors that govern the successes and failures of this translational process.

The In Vitro-In Vivo Discrepancy: More Than Just Numbers

A common pitfall in early-stage drug discovery is the overreliance on in vitro potency, often represented by the half-maximal inhibitory concentration (IC50) against a purified enzyme. While a low nanomolar IC50 is an encouraging starting point, it is merely the first piece of a complex puzzle. The cellular environment introduces a multitude of variables, including cell permeability, efflux pumps, intracellular cofactor concentrations, and target engagement within the native chromatin context, which can significantly alter a compound's apparent activity.[2] Further complicating the picture, the transition to a whole-organism model (in vivo) adds layers of complexity related to pharmacokinetics (PK) — absorption, distribution, metabolism, and excretion (ADME) — and pharmacodynamics (PD), the effect of the drug on the body over time.

This guide will use GSK-J4, a well-characterized inhibitor of the KDM6A/B histone demethylases, as a primary case study to illustrate the key considerations in evaluating the in vitro versus in vivo performance of substituted pentanedioic acid analogs. We will also draw on data from other notable compounds like IOX1 and 2,4-pyridinedicarboxylic acid (2,4-PDCA) to provide a broader perspective.

Understanding the Target: α-Ketoglutarate-Dependent Dioxygenases

The primary targets of many substituted pentanedioic acid-based inhibitors are the α-ketoglutarate (α-KG)-dependent dioxygenases. This large family of enzymes utilizes α-KG and molecular oxygen to catalyze a variety of oxidative reactions, including histone demethylation. By mimicking the endogenous cofactor α-KG, these inhibitors competitively bind to the active site of the enzyme, thereby blocking its catalytic activity.

alpha_KG_Mechanism cluster_Enzyme KDM Enzyme Active Site Fe(II) Fe(II) Histone_Substrate Histone Substrate (e.g., H3K27me3) Histone_Substrate->Fe(II) Binds to alpha_KG α-Ketoglutarate alpha_KG->Fe(II) Binds to Pentanedioic_Acid_Analog Substituted Pentanedioic Acid (e.g., GSK-J4) Pentanedioic_Acid_Analog->Fe(II) Competitively Binds

Caption: Competitive inhibition of α-KG-dependent histone demethylases.

In Vitro Evaluation: From Purified Enzymes to Cellular Systems

The initial assessment of a substituted pentanedioic acid's activity begins with in vitro assays. These can be broadly categorized into biochemical assays using purified components and cell-based assays that provide a more physiologically relevant context.

Biochemical Assays: The First Litmus Test

Biochemical assays are essential for determining the direct inhibitory potential of a compound against its purified target enzyme. A commonly used method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3][4]

Quantitative Data Summary: In Vitro Biochemical Activity

CompoundTarget EnzymeAssay TypeIC50Reference(s)
GSK-J4 KDM6B (JMJD3)AlphaLISA8.6 µM[1][5][6]
KDM6A (UTX)AlphaLISA6.6 µM[1][5][6]
IOX1 KDM3A (JMJD1A)Varies0.17 µM
KDM4A (JMJD2A)Varies0.2 µM
KDM4C (JMJD2C)Varies0.6 µM[1]
KDM6B (JMJD3)Varies0.12 µM
2,4-PDCA KDM4E (JMJD2E)Mass Spec~4x less potent than AspH[7]
AspHMass Spec~0.05 µM[7]

Experimental Protocol: In Vitro Histone Demethylase (HTRF) Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Triton X-100).

    • Reconstitute recombinant human KDM6B enzyme to a working concentration.

    • Prepare a biotinylated histone H3K27me3 peptide substrate solution.

    • Prepare a solution of α-ketoglutarate.

    • Prepare serial dilutions of the test compound (e.g., GSK-J4) in DMSO, followed by a further dilution in assay buffer.

    • Prepare detection reagents: Europium cryptate-labeled anti-H3K27me2 antibody and streptavidin-XL665.

  • Enzymatic Reaction:

    • In a 384-well low-volume microplate, add the test compound solution.

    • Add the KDM6B enzyme to all wells except the negative control.

    • Add the α-ketoglutarate solution.

    • Initiate the reaction by adding the biotinylated H3K27me3 peptide substrate.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding the detection reagents.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Compound) Start->Reagent_Prep Reaction_Setup Set up Enzymatic Reaction in 384-well plate Reagent_Prep->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Detection Add Detection Reagents (Antibody, Streptavidin-XL665) Incubation->Detection Read_Plate Read Plate on HTRF Reader Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro HTRF-based histone demethylase assay.

Cell-Based Assays: A Step Closer to Reality

While informative, biochemical assays do not account for cellular uptake and target engagement. Cell-based assays are therefore crucial for validating on-target activity in a more physiological setting.[2]

Quantitative Data Summary: Cellular Activity

CompoundCell LineAssay TypeEndpointEC50 / EffectReference(s)
GSK-J4 Y79 (Retinoblastoma)CCK-8Cell Viability0.68 µM[8]
WERI-Rb1 (Retinoblastoma)CCK-8Cell Viability2.15 µM[8]
R1-AD1 (Prostate Cancer)Alamar BlueCell Viability~6 µM[9]
Colorectal Cancer CellsVariesProliferationMedian of 6.20-6.35 µM[10]
IOX1 A549 (NSCLC)VariesRadiosensitizationEffective in vitro[11]
Bladder Cancer CellsVariesProliferation/InvasionEffective in vitro[11]

Experimental Protocol: Cellular Immunofluorescence for Histone Methylation

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., GSK-J4) for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[13]

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Incubate the cells with a primary antibody specific for the histone mark of interest (e.g., anti-H3K27me3) diluted in blocking buffer overnight at 4°C in a humidified chamber.[12][14]

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope.

  • Image Analysis:

    • Quantify the mean fluorescence intensity of the histone mark signal within the nucleus for a large number of cells per condition using image analysis software.

    • Normalize the data to the vehicle control and plot the results to determine the EC50 for the reduction or increase of the histone mark.

In Vivo Evaluation: The Ultimate Test of a Drug Candidate

The successful transition from in vitro to in vivo efficacy is the most significant hurdle in drug development. Animal models, particularly mouse xenograft models for cancer, are indispensable for evaluating the therapeutic potential of a compound in a whole-organism context.[7][15]

Quantitative Data Summary: In Vivo Activity

CompoundAnimal ModelDosing RegimenEndpointOutcomeReference(s)
GSK-J4 Retinoblastoma Orthotopic XenograftsNot specifiedTumor GrowthSignificantly decelerated tumor growth[8]
NSCLC In Situ Tumor ModelNot specifiedTumor GrowthEffectively reduced tumor growth[16][17][18]
Diabetic Mice10 mg/kg i.p. thrice-weeklyKidney DiseaseAttenuated development of kidney disease[19]
IOX1 NSCLC XenograftsNot specifiedTumor GrowthEnhanced radiosensitivity, leading to reduced tumor growth[11]
Liver Cancer Stem-like Cell Xenografts10-20 mg/kg oral gavageTumor GrowthInhibited tumor growth[20]

Experimental Protocol: Mouse Xenograft Model for Cancer

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., A549 non-small cell lung cancer cells) under standard conditions.

    • Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., GSK-J4) via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and Western blotting for histone modifications).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis to determine the significance of the difference in tumor growth between the treated and control groups.

    • Analyze endpoint tumor weights and biomarker data.

Xenograft_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Implantation Tumor_Monitoring Monitor Tumor Growth Implantation->Tumor_Monitoring Randomization Randomize Mice into Treatment and Control Groups Tumor_Monitoring->Randomization Treatment Administer Compound or Vehicle Randomization->Treatment Data_Collection Measure Tumor Volume and Body Weight Treatment->Data_Collection Repeatedly Endpoint Euthanize Mice and Excise Tumors Data_Collection->Endpoint Analysis Analyze Tumor Weight, Histology, and Biomarkers Endpoint->Analysis End End Analysis->End

Caption: Workflow for a typical mouse xenograft study.

Bridging the Divide: The Role of Target Engagement and Pharmacokinetics

The discrepancy between in vitro and in vivo activity often lies in two key areas: target engagement in a cellular context and the pharmacokinetic properties of the compound.

Cellular Target Engagement: Is the Drug Hitting its Mark?

A potent inhibitor of a purified enzyme may fail in a cellular assay if it cannot efficiently cross the cell membrane and engage its target. The Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays are powerful techniques to confirm target engagement in intact cells.[16][21][22][23][24][25][26][27]

  • CETSA is based on the principle that a protein becomes more thermally stable when a ligand is bound. By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.[21][22][23][24]

  • NanoBRET is a proximity-based assay that measures the interaction between a target protein fused to a NanoLuc luciferase and a fluorescent tracer that binds to the target. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[16][25][26][27]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound or vehicle for a specific duration.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures (for a melt curve) or a single, optimized temperature (for an isothermal dose-response curve).[22][23][28]

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysate to pellet the aggregated proteins.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction (supernatant) by Western blotting or other sensitive protein detection methods.[22][23]

Pharmacokinetics: The Body's Influence on the Drug

Even with confirmed cellular target engagement, a compound may fail in vivo due to poor pharmacokinetic properties. Factors such as poor absorption from the gut, rapid metabolism in the liver, and inefficient distribution to the tumor tissue can all lead to insufficient drug concentrations at the site of action. A thorough understanding of a compound's ADME profile is therefore essential for optimizing dosing regimens and predicting in vivo efficacy.

Conclusion: A Holistic Approach to Drug Development

The development of effective therapeutics based on substituted pentanedioic acids requires a multi-faceted approach that goes beyond simple in vitro potency. By integrating robust biochemical and cellular assays with well-designed in vivo studies and a thorough understanding of target engagement and pharmacokinetics, researchers can bridge the gap between in vitro promise and in vivo success. This comprehensive evaluation framework is essential for identifying and advancing the most promising candidates in the exciting field of epigenetic drug discovery.

References

  • Heinemann, B. et al. (2014). Inhibition of demethylases by GSK-J1/J4. Ovid. [Link]

  • Wang, Y. et al. (2023). Inhibition of demethylase by IOX1 modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1. Cell Death & Disease. [Link]

  • Westaway, S. M. et al. (2010). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Organic & Biomolecular Chemistry. [Link]

  • Li, N. et al. (2021). Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer. Theranostics. [Link]

  • Shakir, D. & Batie, M. (n.d.). Fixed cell immunofluorescence for quantification of hypoxia-induced changes in histone methylation. The University of Liverpool Repository. [Link]

  • Shi, Y. et al. (2010). In vitro histone demethylase assay. Cold Spring Harbor Protocols. [Link]

  • Reaction Biology. (n.d.). Histone Demethylase Assays. Reaction Biology. [Link]

  • CD BioSciences. (n.d.). Histone Methylation Cell Assay Service, Cell-based Epigenetic Assays. CD BioSciences. [Link]

  • Promega Corporation. (2024). NanoBRET™ Target Engagement for drug development. News-Medical. [Link]

  • Zhang, Y. et al. (2023). Epigenetic drug screen identified IOX1 as an inhibitor of Th17-mediated inflammation through targeting TET2. eBioMedicine. [Link]

  • Westaway, S. M. et al. (2010). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Organic & Biomolecular Chemistry. [Link]

  • Højfeldt, J. W. et al. (2024). The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells. bioRxiv. [Link]

  • Dalin, S. et al. (2016). Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer. Oncotarget. [Link]

  • Molecular Devices. (n.d.). High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. Molecular Devices. [Link]

  • Wang, J. et al. (2024). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma. Investigative Ophthalmology & Visual Science. [Link]

  • Westaway, S. M. et al. (2010). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. ResearchGate. [Link]

  • Agilent. (n.d.). Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. Agilent. [Link]

  • Singh, P. et al. (2021). A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay. STAR Protocols. [Link]

  • Wang, Y. et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cell and Developmental Biology. [Link]

  • Li, Y. et al. (2026). Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. Journal of Translational Medicine. [Link]

  • Li, Y. et al. (2025). Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. Journal of Translational Medicine. [Link]

  • Le, B. Q. et al. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Bioorganic Chemistry. [Link]

  • Abboud, M. I. et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry. [Link]

  • Avramova, Z. (2013). An efficient immunodetection method for histone modifications in plants. BMC Plant Biology. [Link]

  • Martinez Molina, D. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Martínez-Sabadell, A. et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Sharma, A. et al. (2017). In vivo epigenetic therapy sensitize CRC cell line xenografts to decrease tumor burden. ResearchGate. [Link]

  • Martinez Molina, D. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • EpigenTek. (n.d.). Immunofluorescence (IF) Protocol. EpigenTek. [Link]

  • Springer Nature Experiments. (n.d.). Immunofluorescence of Histone Proteins. Springer Nature Experiments. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]

  • Al-Horani, R. A. et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Technology Networks. (2025). Epigenetic Approach Shows Promise for Targeting Colorectal Cancer. Technology Networks. [Link]

  • CD BioSciences. (n.d.). Histone Methylation Cell Assay Service, Cell-based Epigenetic Assays. CD BioSciences. [Link]

  • eLife. (2024). Dual Targeting of Histone Deacetylases and MYC as Potential Treatment Strategy for H3-K27M Pediatric Gliomas. eLife. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(2,4-Difluorophenyl)pentanedioic Acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the discerning researcher. In our work, the novel molecules we handle demand not just scientific curiosity, but a deep and ingrained respect for safety. Today, we focus on 3-(2,4-Difluorophenyl)pentanedioic acid (CAS RN: 959246-68-5), a compound whose structure—a dicarboxylic acid core modified with a difluorophenyl group—presents a specific set of handling challenges. This guide moves beyond a simple checklist; it is a procedural and logistical framework built on the principles of causality and self-validating protocols. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on discovery, not on mitigating preventable incidents.

Hazard Profile: Understanding the "Why" Behind the PPE

Before we don our first piece of protective equipment, we must understand the intrinsic hazards of 3-(2,4-Difluorophenyl)pentanedioic acid. The molecule's hazard profile, derived from available safety data, dictates every procedural choice we make.[1][2]

Hazard Classifications:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][2]

The presence of the carboxylic acid functional groups makes the compound acidic and a potential skin and eye irritant.[3] The difluorophenyl ring, while adding stability to the molecule, also means we must consider the disposal pathway carefully, as the carbon-fluorine bond is exceptionally strong and resistant to natural degradation.[4][5]

The Core Directive: Personal Protective Equipment (PPE)

Your PPE is the last line of defense between you and chemical exposure. Its selection is not arbitrary but is directly correlated to the identified hazards and the specific procedures you are performing. All eye and face protection must meet the ANSI Z87.1 standard.[6]

PPE ComponentSpecificationRationale and Causality
Eye Protection Chemical Splash GogglesMitigates H319 (Serious Eye Irritation). Standard safety glasses are insufficient. The complete seal of goggles is essential to protect against splashes of solutions or accidental aerosolization of the solid powder.[7][8][9]
Face Protection Face Shield (worn over goggles)Required for high-risk operations. When handling larger quantities (>1 liter), working with heated solutions, or performing tasks with a significant splash potential, a face shield provides a critical secondary barrier for the entire face.[6][8][10]
Hand Protection Nitrile or Neoprene GlovesMitigates H315 (Skin Irritation). Nitrile gloves offer excellent protection for incidental contact. For extended handling or immersion, a more robust glove should be considered. Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.[8][9]
Body Protection Flame-Resistant Laboratory CoatMitigates H315 (Skin Irritation). A fully buttoned lab coat protects your skin and personal clothing from spills and contamination. Flame-resistant material is a best-practice standard in modern research labs.[6]
Respiratory Engineering Controls / RespiratorMitigates H332 (Harmful if inhaled) & H335 (Respiratory irritation). All work with the solid form or volatile solutions must be conducted in a certified chemical fume hood.[7] For situations where a hood is not feasible or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is mandatory.[7][8]
Foot Protection Closed-toe, non-permeable shoesProtects feet from spills. This is a fundamental rule in any laboratory setting.[6][10]

Operational Plan: Integrating Safety into Your Workflow

Safe handling is an active process, not a passive state. The following protocols are designed to be self-validating, ensuring safety is built into the procedure itself.

Weighing and Preparation of Solutions

The primary risk during this stage is the inhalation of fine powder and dermal contact.

  • Preparation: Before retrieving the chemical, ensure your workspace within the chemical fume hood is clean and uncluttered. Have all necessary glassware, utensils, and waste containers ready.

  • Don PPE: At a minimum, wear chemical splash goggles, a lab coat, and nitrile gloves.[7][11]

  • Handling: Conduct all weighing activities inside the fume hood. Use a spatula to gently transfer the solid, avoiding actions that could create dust clouds. If weighing a significant amount, consider using a respirator as an added precaution.[7]

  • Dissolution: When dissolving, add the solid to the solvent slowly. If diluting an acidic solution, always add the acid to water, never the other way around, to dissipate any heat generated.[10]

  • Post-Handling: After use, securely close the primary container. Wipe down the spatula and the weighing vessel with a solvent-dampened cloth before removing them from the hood. Dispose of the cloth in the solid hazardous waste stream.

Storage and Segregation

Improper storage is a leading cause of laboratory incidents. As a dicarboxylic acid, this compound requires specific storage conditions.

  • Location: Store in a cool, dry, and well-ventilated area.[11]

  • Incompatibilities: Segregate from bases, oxidizing agents, and flammable solvents.[3][10] Storing acids and bases together can lead to violent neutralization reactions.

  • Containment: Use secondary containment, such as a labeled plastic bin, to contain any potential leaks from the primary container.[12]

cluster_ppe PPE Selection Workflow cluster_weighing Weighing Solid cluster_solution Solution Work (<1L) cluster_spill Spill / Large Scale start Start: Assess Task task Task Type? (e.g., Weighing, Solution Prep, Spill) start->task weigh_ppe Goggles Lab Coat Gloves Fume Hood task->weigh_ppe Weighing sol_ppe Goggles Lab Coat Gloves task->sol_ppe Solution Prep spill_ppe Goggles & Face Shield Lab Coat Heavy Gloves Respirator task->spill_ppe Spill / >1L

Caption: PPE selection workflow based on the laboratory task.

Emergency Protocols: Spill and Exposure Management

Preparedness is paramount. In the event of an unforeseen release, a clear and practiced response is critical.

Spill Response

For any spill, the primary directive is to ensure personnel safety before addressing the spill itself.

  • Alert & Evacuate: Immediately alert others in the vicinity.[13][14] If the spill is large (greater than 1 liter) or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.[15]

  • Assess & Protect: If the spill is small and you are trained to handle it, don the appropriate PPE, including chemical splash goggles, a face shield, gloves, and a lab coat.[15] Avoid breathing vapors.[14]

  • Contain: Use an inert absorbent material like vermiculite or sand to create a dike around the spill to prevent it from spreading.[15]

  • Neutralize: For an acid spill, cautiously apply a neutralizer such as sodium bicarbonate, starting from the outside and working inward.[16] Be aware that neutralization can generate heat and CO2 gas.

  • Clean Up: Once neutralized, sweep the absorbent material into a designated hazardous waste container.[13] Wipe the area with soap and water, and dispose of all cleanup materials as hazardous waste.[15]

Personnel Exposure

Immediate action is crucial to minimize harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, after removing any contaminated clothing.[10][13] Seek medical attention.[11]

  • Eye Contact: Go directly to an emergency eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[11][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide assistance and seek immediate medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][17]

Disposal Plan: Managing Fluorinated Waste

The robust nature of the carbon-fluorine bond means that fluorinated organic compounds are classified as "forever chemicals" because they do not readily break down in the environment.[5][18] Therefore, proper disposal is an environmental and regulatory imperative.

  • Waste Collection: All materials contaminated with 3-(2,4-Difluorophenyl)pentanedioic acid, including unused product, reaction residues, and cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Segregation: Do not mix this waste stream with other chemical waste unless approved by your institution's EHS department.

  • Disposal Method: The recommended disposal method for this type of waste is high-temperature incineration by a licensed hazardous waste disposal company.[4][18][19] This is one of the few methods proven to break the carbon-fluorine bond, preventing the release of persistent organic pollutants.[5] Landfilling in a designated hazardous waste landfill is another option but is less preferred as it only contains the chemical rather than destroying it.[18]

  • Consult Regulations: Always consult your local and institutional regulations for hazardous waste disposal.

By internalizing these protocols, you build a culture of safety that protects you, your colleagues, and your research. Handle every chemical with the respect its properties demand, and you will ensure that your contributions to science are both significant and safe.

References

  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. New Mexico Environment Department. [Link]

  • Appendix ACID: Acidic Chemical Spill Response Guide. San Jose State University. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Chemical Emergency Procedures. University of Wisconsin-Platteville. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College. [Link]

  • Teflon disposal: new eco-friendly method recycles fluorine. Rinnovabili.it. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Finding an End to Forever Chemicals. Eurofins USA. [Link]

  • safety data sheet. Solvay. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Difluorophenyl)pentanedioic acid
Reactant of Route 2
Reactant of Route 2
3-(2,4-Difluorophenyl)pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.